C18(Plasm) LPC
Description
Properties
Molecular Formula |
C26H54NO6P |
|---|---|
Molecular Weight |
507.7 g/mol |
IUPAC Name |
[(2R)-2-hydroxy-3-[(Z)-octadec-1-enoxy]propyl] 2-(trimethylazaniumyl)ethyl phosphate |
InChI |
InChI=1S/C26H54NO6P/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-22-31-24-26(28)25-33-34(29,30)32-23-21-27(2,3)4/h20,22,26,28H,5-19,21,23-25H2,1-4H3/b22-20-/t26-/m1/s1 |
InChI Key |
WBOMIOWRFSPZMC-AYICAFKVSA-N |
physical_description |
Solid |
Origin of Product |
United States |
Foundational & Exploratory
C18(Plasm) LPC: A Deep Dive into its Biological Function in Neurons
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
Lysophosphatidylcholines (LPCs) are emerging as critical signaling molecules in the central nervous system, implicated in a range of physiological and pathological processes. Among these, C18(Plasm) LPC, a lysoplasmalogen with a vinyl-ether bond at the sn-1 position and an 18-carbon chain, holds particular interest due to the established importance of plasmalogens in neuronal function and the bioactive nature of LPCs. This technical guide synthesizes the current understanding of this compound's biological functions in neurons, drawing from direct and inferred evidence from the broader study of plasmalogens and lysophospholipids. It covers its hypothesized roles in membrane modulation, synaptic transmission, and neuroinflammation, and provides an overview of relevant experimental methodologies for its study.
Introduction to this compound
This compound, or 1-(1Z-alkenyl)-2-lyso-sn-glycero-3-phosphocholine with an 18-carbon chain at the sn-1 position, is a unique lysophospholipid derived from the hydrolysis of C18 choline (B1196258) plasmalogens. Plasmalogens are a subclass of glycerophospholipids characterized by a vinyl-ether linkage at the sn-1 position, which confers distinct chemical properties, including antioxidant activity.[1][2] While research has extensively focused on ethanolamine (B43304) plasmalogens, choline plasmalogens and their derivatives are increasingly recognized for their roles in neuronal health and disease.[3]
Biological Functions of this compound in Neurons
Direct research on the specific functions of this compound in neurons is limited. However, based on the known roles of parent plasmalogens and other LPC species, we can infer several key biological activities.
Modulation of Neuronal Membrane Properties
Plasmalogens are integral to the structure and function of neuronal membranes, influencing their fluidity, thickness, and propensity to form non-lamellar structures, which is crucial for processes like vesicle fusion.[2] As a lysophospholipid, this compound is expected to have a more pronounced conical shape than its diacyl counterpart, which can further influence membrane curvature and dynamics. This property may be critical at the synapse, where rapid membrane remodeling is essential for neurotransmitter release.[4]
Role in Synaptic Transmission and Plasticity
Emerging evidence suggests that lysophospholipids are key regulators of synaptic function. While direct studies on this compound are lacking, research on lysophosphatidic acid (LPA), a downstream metabolite of LPC, reveals a profound impact on both excitatory and inhibitory neurotransmission.[1][5]
LPA has been shown to:
-
Depress excitatory postsynaptic currents through a presynaptic mechanism involving the LPA1 receptor and a Gαi/o-protein/phospholipase C/myosin light chain kinase cascade.[1] This leads to a reduction in the number of docked synaptic vesicles.
-
Depress inhibitory synaptic transmission via a postsynaptic mechanism that reduces the number of postsynaptic GABA-A receptors.[5]
Given that this compound can be converted to LPA, it is plausible that it serves as a precursor for this potent modulator of synaptic plasticity. Furthermore, LPCs themselves can interact with G-protein coupled receptors (GPCRs), suggesting a potential for direct signaling.[6]
Involvement in Neuroinflammation and Oxidative Stress
The vinyl-ether bond of plasmalogens makes them susceptible to oxidative stress, and they are considered to act as sacrificial antioxidants, protecting other lipids and proteins from oxidative damage.[1][2] The hydrolysis of plasmalogens, potentially generating this compound, can be stimulated by neuroinflammatory conditions.[3]
LPCs, in general, are known to be involved in inflammatory processes. In the central nervous system, LPCs can:
-
Induce demyelination.[6]
-
Impair the function of the blood-brain barrier.[6]
-
Activate microglia and astrocytes.[7]
Therefore, the generation of this compound in response to oxidative stress or injury could be a critical step in the neuroinflammatory cascade.
Quantitative Data
Quantitative data specifically for this compound in neurons is scarce in the literature. However, studies on total choline plasmalogens and various LPC species in the brain provide some context.
| Lipid Species | Tissue/Cell Type | Condition | Change in Concentration | Reference |
| Choline Plasmalogen | Human Prefrontal Cortex (BA9) | Alzheimer's Disease | ↓ 73% | [3] |
| LPC(18:1) | Mouse Spinal Cord | Nerve Injury | ↑ Significantly | [8] |
| LPC(18:0) | Mouse Spinal Cord | Nerve Injury | ↑ Significantly | [9] |
Signaling Pathways
Based on the available evidence for LPCs and their metabolites, a hypothesized signaling pathway for this compound in neurons is presented below. This pathway primarily focuses on the conversion of this compound to LPA and its subsequent effects on synaptic transmission.
Experimental Protocols
Investigating the biological functions of this compound requires a combination of lipidomic, biochemical, and neurophysiological techniques.
Lipid Extraction and Quantitative Analysis by LC-MS/MS
This protocol describes a general method for the extraction and quantification of lipids, including this compound, from neuronal cells or brain tissue.
Materials:
-
Homogenizer
-
Methanol (MeOH)
-
Methyl-tert-butyl ether (MTBE)
-
Water (LC-MS grade)
-
Internal standards (e.g., deuterated LPC species)
-
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system
Procedure:
-
Homogenization: Homogenize neuronal cell pellets or brain tissue in a suitable buffer on ice.
-
Solvent Extraction:
-
To the homogenate, add cold MeOH containing internal standards.
-
Add cold MTBE and vortex thoroughly.
-
Induce phase separation by adding water.
-
Centrifuge to separate the aqueous and organic layers.
-
-
Lipid Collection: Carefully collect the upper organic layer containing the lipids.
-
Drying and Reconstitution: Evaporate the solvent under a stream of nitrogen and reconstitute the lipid extract in a suitable solvent for LC-MS/MS analysis.
-
LC-MS/MS Analysis:
-
Separate lipid species using a suitable liquid chromatography column (e.g., C18).
-
Detect and quantify specific lipid species, including this compound, using tandem mass spectrometry in multiple reaction monitoring (MRM) or parallel reaction monitoring (PRM) mode.
-
Assessment of Neuronal Membrane Properties
The influence of this compound on neuronal membrane properties can be assessed using electrophysiological techniques.
Materials:
-
Patch-clamp rig with amplifier and data acquisition system
-
Micropipette puller
-
Glass capillaries
-
Cultured neurons or brain slices
-
Artificial cerebrospinal fluid (aCSF)
-
Intracellular solution
Procedure (Whole-Cell Patch-Clamp):
-
Prepare Neurons: Plate cultured neurons on coverslips or prepare acute brain slices.
-
Pull Pipettes: Fabricate patch pipettes from glass capillaries with a resistance of 3-5 MΩ.
-
Establish Whole-Cell Configuration:
-
Approach a neuron with the patch pipette under visual guidance.
-
Apply gentle suction to form a high-resistance seal (GΩ seal).
-
Apply a brief pulse of suction to rupture the membrane and achieve the whole-cell configuration.
-
-
Measure Passive Membrane Properties:
-
Apply small hyperpolarizing current steps to measure the input resistance, membrane time constant, and cell capacitance.
-
-
Apply this compound: Perfuse the recording chamber with aCSF containing the desired concentration of this compound.
-
Re-measure Properties: Repeat the measurement of passive membrane properties to determine the effect of this compound.
Analysis of Synaptic Transmission
The effect of this compound on synaptic transmission can be investigated by recording spontaneous or evoked postsynaptic currents.
Materials:
-
Same as for the assessment of membrane properties.
-
Tetrodotoxin (TTX) for recording miniature postsynaptic currents (mPSCs).
-
Bicuculline (B1666979) or CNQX/AP5 to isolate excitatory or inhibitory currents, respectively.
Procedure (Recording of mEPSCs):
-
Establish Whole-Cell Recording: As described above.
-
Isolate mEPSCs: Perfuse the neurons with aCSF containing TTX to block action potentials and bicuculline to block inhibitory currents.
-
Baseline Recording: Record spontaneous mEPSCs for a stable baseline period.
-
Apply this compound: Perfuse with aCSF containing this compound.
-
Post-treatment Recording: Continue recording mEPSCs to observe any changes in their frequency or amplitude.
-
Data Analysis: Analyze the recorded currents to quantify changes in mEPSC frequency (reflecting presynaptic release probability) and amplitude (reflecting postsynaptic receptor function).
Conclusion and Future Directions
This compound stands at the intersection of two classes of lipids with profound importance in neuroscience: plasmalogens and lysophospholipids. While direct evidence for its specific roles is still emerging, the available data strongly suggest its involvement in critical neuronal processes, including the modulation of membrane dynamics, synaptic transmission, and the response to oxidative stress and neuroinflammation. The significant decrease of its parent molecule, choline plasmalogen, in Alzheimer's disease further underscores its potential relevance to neurodegenerative disorders.[3]
Future research should focus on elucidating the specific signaling pathways activated by this compound, identifying its direct protein and receptor interactors, and quantifying its levels in different neuronal compartments under both physiological and pathological conditions. The development of specific pharmacological tools to modulate the enzymes involved in its metabolism will be crucial for dissecting its precise biological functions and evaluating its potential as a therapeutic target for neurological disorders.
References
- 1. Membrane-Derived Phospholipids Control Synaptic Neurotransmission and Plasticity | PLOS Biology [journals.plos.org]
- 2. Disturbed choline plasmalogen and phospholipid fatty acid concentrations in Alzheimer disease prefrontal cortex - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Disturbed choline plasmalogen and phospholipid fatty acid concentrations in Alzheimer's disease prefrontal cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scienceopen.com [scienceopen.com]
- 5. Lysophosphatidic Acid and Glutamatergic Transmission - PMC [pmc.ncbi.nlm.nih.gov]
- 6. An Updated Review of Lysophosphatidylcholine Metabolism in Human Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Potential Utility of Natural Products against Oxidative Stress in Animal Models of Multiple Sclerosis [mdpi.com]
- 8. search.library.ucdavis.edu [search.library.ucdavis.edu]
- 9. researchgate.net [researchgate.net]
The Role of 1-O-(1'-(Z)-octadecenyl)-2-hydroxy-sn-glycero-3-phosphocholine [C18(Plasm) LPC] in Cell Signaling Pathways: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-O-(1'-(Z)-octadecenyl)-2-hydroxy-sn-glycero-3-phosphocholine, abbreviated as C18(Plasm) LPC, is a member of the lysoplasmenylcholine (LPLC) subclass of lysophospholipids. Characterized by a vinyl-ether bond at the sn-1 position of the glycerol (B35011) backbone, this molecule is emerging as a significant bioactive lipid with distinct roles in cellular signaling. Unlike their more studied diacyl counterparts, lysoplasmenylcholines exhibit unique signaling properties that are not yet fully elucidated. This technical guide provides a comprehensive overview of the current understanding of this compound's role in cell signaling, with a focus on its generation, putative mechanisms of action, and downstream effects. This document synthesizes available data on its influence on key signaling nodes such as G protein-coupled receptors (GPCRs), protein kinase C (PKC), and calcium (Ca²⁺) mobilization, presenting it in a format accessible to researchers and professionals in drug development.
Introduction
Lysophospholipids are critical intermediates in phospholipid metabolism and function as potent signaling molecules, regulating a myriad of cellular processes. Among these, lysophosphatidylcholines (LPCs) have been extensively studied for their roles in inflammation, cardiovascular disease, and cancer. However, the majority of this research has focused on LPCs with an acyl (ester) linkage at the sn-1 position.
This compound belongs to a distinct subclass known as plasmalogen-derived lysophospholipids. Plasmalogens are a unique class of glycerophospholipids containing a vinyl-ether bond at the sn-1 position, which confers distinct chemical and physical properties, including antioxidant functions and specific roles in membrane dynamics.[1][2][3][4] The hydrolysis of plasmalogen precursors by phospholipase A2 (PLA2) generates lysoplasmenylcholines like this compound. Emerging evidence suggests that these plasmalogen-derived lysolipids are not merely metabolic byproducts but active signaling entities with higher potency and distinct effects compared to conventional LPCs.[5][6]
This guide will delve into the known signaling pathways influenced by this compound and related lysoplasmenylcholines, present available quantitative data, detail relevant experimental methodologies, and provide visual representations of the signaling cascades.
Biosynthesis and Metabolism of this compound
The generation of this compound is intrinsically linked to the metabolism of its parent molecule, a choline (B1196258) plasmalogen.
Caption: Biosynthesis of this compound via PLA2-mediated hydrolysis.
The primary route for this compound production is the enzymatic hydrolysis of a choline plasmalogen precursor at the sn-2 position by phospholipase A2 (PLA2). This reaction releases a fatty acid from the sn-2 position and yields the lysoplasmenylcholine. The activity of specific PLA2 isoforms that preferentially hydrolyze plasmalogens is a critical regulatory step in the generation of this signaling molecule.
Core Signaling Pathways of this compound
While research specifically on this compound is still developing, studies on the broader class of lysoplasmenylcholines (LPLCs) provide significant insights into its likely signaling mechanisms. The evidence points towards a model where LPLCs act as extracellular ligands for cell surface receptors and also exert effects through direct membrane interactions.
Interaction with G Protein-Coupled Receptors (GPCRs)
LPCs are known to signal through various GPCRs, including G2A and GPR55.[7][8][9] While direct binding of this compound to these receptors has not been definitively shown, it is hypothesized to follow a similar mechanism. LPC signaling through GPCRs can initiate downstream cascades involving Gαi, Gαq, and Gα12/13 proteins, leading to the activation of multiple effector enzymes. Some studies suggest that LPCs may not act as direct agonists but rather modulate receptor availability on the cell surface, thereby influencing signaling outcomes.[7]
Calcium (Ca²⁺) Mobilization
A key and potent effect of lysoplasmenylcholines is the induction of intracellular calcium mobilization. Studies in adult rabbit ventricular myocytes have demonstrated that LPLCs are significantly more potent than their diacyl LPC counterparts in causing Ca²⁺ influx.[10][11] This effect is linked to membrane depolarization caused by a Na⁺ influx, which in turn can activate voltage-gated calcium channels.[5][6] The elevated intracellular Ca²⁺ acts as a crucial second messenger, activating a wide range of downstream enzymes, including certain isoforms of Protein Kinase C.
Protein Kinase C (PKC) and Protein Kinase A (PKA) Activation
Lysoplasmenylcholine has been shown to directly activate myocardial cAMP-dependent protein kinase (PKA).[5] Furthermore, the general class of LPCs is known to activate Protein Kinase C (PKC), often downstream of GPCR activation and subsequent generation of diacylglycerol (DAG) by phospholipase C (PLC).[12] The increase in intracellular Ca²⁺ induced by LPLCs can also directly activate calcium-dependent PKC isoforms. Activated PKC and PKA then phosphorylate a multitude of substrate proteins, leading to diverse cellular responses including changes in gene expression, cell proliferation, and inflammation.
Caption: Putative signaling pathways of this compound.
Mitogen-Activated Protein Kinase (MAPK) Pathway
LPCs can activate the MAPK/ERK signaling cascade, a central pathway regulating cell growth, proliferation, and differentiation.[13] This activation can be mediated through both PKC-dependent and independent mechanisms, potentially involving upstream activators like Ras.[12] LPCs have been shown to enhance NGF-induced MAPK signals via the TrkA receptor's extracellular domain, suggesting a modulatory role in growth factor signaling.[13]
Quantitative Data
Quantitative data on the specific signaling effects of this compound are limited in the current literature. The following table summarizes data for the broader class of lysoplasmenylcholines (LPLCs) and other relevant LPC species. This data provides a basis for comparison and for designing future experiments with this compound.
| Ligand | Cell Type | Assay | Parameter | Value/Effect | Reference |
| Lysoplasmenylcholine (LPLC) | Rabbit Ventricular Myocytes | Spontaneous Contractions | Time to onset (5 µM) | 16.4 minutes | [5][6] |
| Lysophosphatidylcholine (LPC) | Rabbit Ventricular Myocytes | Spontaneous Contractions | Time to onset (5 µM) | 37.8 minutes | [5][6] |
| LPLC | Rabbit Ventricular Myocytes | Membrane Depolarization | Resting Potential Change | From -83.5 mV to -21.5 mV | [6] |
| Lysoplasmenylcholine | Rabbit Myocardium | PKA Activation | - | Activates PKA | [5] |
| LPC 16:0 and 18:1 | PC-3 Prostate Cancer Cells | Intracellular Ca²⁺ Mobilization | GPR55-dependent | Elicits Ca²⁺ flux | [8][9] |
Experimental Protocols
The study of this compound signaling requires specific methodologies to handle this bioactive lipid and to measure its effects on cellular pathways. Below are outlines of key experimental protocols adapted from studies on LPLCs and LPCs.
Preparation and Cellular Treatment with this compound
This compound is commercially available as a powder or in solution. Due to its amphipathic nature, careful preparation is required for cellular treatments.
-
Stock Solution Preparation: Dissolve this compound powder in a suitable solvent such as ethanol (B145695) or methanol (B129727) to create a high-concentration stock solution. Store at -20°C or below.
-
Working Solution: For cell treatments, dilute the stock solution in a serum-free culture medium or a buffered salt solution (e.g., HBSS). It is often beneficial to complex the LPC to bovine serum albumin (BSA) to enhance its stability and delivery to cells. To do this, prepare a BSA solution (e.g., 1% w/v) in the medium, and then add the diluted LPC while vortexing to facilitate binding.
-
Cellular Treatment: Replace the culture medium of the cells with the prepared this compound-containing medium. Incubate for the desired time period, which can range from minutes for rapid signaling events (e.g., Ca²⁺ influx) to hours for changes in gene expression.
Measurement of Intracellular Calcium (Ca²⁺) Mobilization
This protocol is based on the use of fluorescent Ca²⁺ indicators.
-
Cell Loading: Plate cells on a suitable imaging dish (e.g., glass-bottom 96-well plate). Load the cells with a Ca²⁺-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) according to the manufacturer's instructions. This typically involves incubating the cells with the dye in a buffered solution for 30-60 minutes at 37°C.
-
Baseline Measurement: Wash the cells to remove excess dye. Place the plate in a fluorescence plate reader or on a fluorescence microscope equipped with a live-cell imaging chamber. Measure the baseline fluorescence for a few minutes to establish a stable signal.
-
Stimulation and Measurement: Add the this compound working solution to the cells. Immediately begin recording the fluorescence intensity over time. For ratiometric dyes like Fura-2, alternate excitation wavelengths (e.g., 340 nm and 380 nm) and measure the emission at ~510 nm. For single-wavelength dyes like Fluo-4, use the appropriate excitation/emission wavelengths (e.g., 488/520 nm).
-
Data Analysis: The change in fluorescence intensity or the ratio of intensities is proportional to the change in intracellular Ca²⁺ concentration.
Caption: Workflow for measuring intracellular calcium mobilization.
Protein Kinase C (PKC) Activity Assay
PKC activity can be assessed using commercially available non-radioactive ELISA-based kits or by Western blotting for phosphorylated substrates.
-
Cell Lysis: After treating cells with this compound for the desired time, wash them with cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).
-
PKC Activity Assay (ELISA-based):
-
Use a commercial PKC kinase activity assay kit.[14]
-
Add equal amounts of protein lysate to wells of a microplate coated with a PKC-specific substrate peptide.
-
Initiate the kinase reaction by adding ATP.
-
Incubate to allow for phosphorylation of the substrate.
-
Detect the phosphorylated substrate using a specific antibody (often conjugated to HRP) and a colorimetric substrate.
-
Measure the absorbance at the appropriate wavelength. The signal is proportional to PKC activity.
-
-
Western Blot Analysis:
-
Separate protein lysates by SDS-PAGE and transfer to a membrane (e.g., PVDF).
-
Probe the membrane with a primary antibody specific for the phosphorylated form of a known PKC substrate (e.g., phospho-MARCKS).
-
Use an appropriate HRP-conjugated secondary antibody and a chemiluminescent substrate to detect the protein. The band intensity will correlate with PKC activation.
-
Conclusion and Future Directions
This compound is a bioactive lysoplasmenylcholine with the potential to be a key player in a variety of cellular signaling pathways. Evidence from related molecules suggests that it likely exerts its effects through GPCRs, leading to the mobilization of intracellular calcium and the activation of protein kinases such as PKA and PKC. The unique potency of lysoplasmenylcholines compared to their diacyl counterparts underscores the importance of further research into the specific roles of these plasmalogen-derived lipids.
For researchers and drug development professionals, this compound and its signaling pathways represent a promising area of investigation. Future studies should focus on:
-
Receptor Identification: Deconvoluting the specific receptors that bind this compound with high affinity and transduce its signals.
-
Quantitative Signaling Analysis: Determining the dose-response relationships and kinetics of this compound-induced signaling events.
-
Pathway Elucidation: Mapping the complete downstream signaling networks activated by this compound in various cell types.
-
Therapeutic Potential: Investigating the role of this compound in pathological conditions and exploring its pathways as potential targets for therapeutic intervention.
A deeper understanding of this compound signaling will undoubtedly open new avenues for understanding cellular communication and for the development of novel therapeutics.
References
- 1. Plasmalogens, platelet-activating factor and beyond – Ether lipids in signaling and neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Plasmalogens and Chronic Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. files.core.ac.uk [files.core.ac.uk]
- 6. Plasmalogen-derived lysolipid induces a depolarizing cation current in rabbit ventricular myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Lysophosphatidylcholine-induced Surface Redistribution Regulates Signaling of the Murine G Protein-coupled Receptor G2A - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchprofiles.ku.dk [researchprofiles.ku.dk]
- 9. researchgate.net [researchgate.net]
- 10. Alterations in Ca2+ cycling by lysoplasmenylcholine in adult rabbit ventricular myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. journals.physiology.org [journals.physiology.org]
- 12. Lysophosphatidylcholine activates mesangial cell PKC and MAP kinase by PLCgamma-1 and tyrosine kinase-Ras pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Lysophosphatidylcholine enhances NGF-induced MAPK and Akt signals through the extracellular domain of TrkA in PC12 cells. | Sigma-Aldrich [sigmaaldrich.com]
- 14. abcam.com [abcam.com]
C18(Plasm) LPC in Oxidative Stress: A Technical Guide for Researchers
Executive Summary: 1-O-1'-(Z)-octadecenyl-2-hydroxy-sn-glycero-3-phosphocholine, or C18(Plasm) LPC, is an endogenous lysoplasmalogen that stands at a critical intersection of lipid metabolism and cellular redox signaling. Possessing a unique vinyl-ether bond, this molecule exhibits a dual-faceted role in the context of oxidative stress. On one hand, the plasmalogen backbone can act as a sacrificial antioxidant, protecting other lipids from peroxidation. On the other hand, as a lysophospholipid, it can participate in pro-inflammatory and pro-oxidant signaling cascades. This technical guide provides an in-depth exploration of this compound's involvement in oxidative stress, focusing on key signaling pathways such as ferroptosis and NADPH oxidase activation, relevant quantitative data, and detailed experimental protocols for its study. This document is intended for researchers, scientists, and drug development professionals investigating lipid-mediated cellular damage and therapeutic interventions.
Introduction to this compound and Oxidative Stress
The Molecular Identity of this compound
This compound is a specific type of lysophosphatidylcholine (B164491) (LPC) belonging to the plasmalogen subclass of ether phospholipids (B1166683).[1][2] Its structure is characterized by a glycerol (B35011) backbone where the sn-1 position is linked to an 18-carbon fatty alcohol via a distinctive vinyl-ether bond (O-alk-1'-enyl). The sn-2 position is hydroxylated (lacking a fatty acid), and the sn-3 position is attached to a phosphocholine (B91661) headgroup.[3] This structure, particularly the vinyl-ether linkage, is central to its chemical reactivity and biological function.
Oxidative Stress and Lipid Peroxidation
Oxidative stress arises from an imbalance between the production of reactive oxygen species (ROS) and the capacity of biological systems to detoxify these reactive intermediates.[4] ROS can inflict damage on crucial macromolecules, including lipids, proteins, and DNA. Neuronal membranes and lipoproteins are particularly vulnerable due to their high concentration of polyunsaturated fatty acids (PUFAs).[5] The oxidative degradation of lipids, known as lipid peroxidation, is a chain reaction that leads to the formation of lipid hydroperoxides and reactive aldehydes, compromising membrane integrity and generating cytotoxic signaling molecules.
The Dichotomous Role of this compound in Redox Homeostasis
The involvement of this compound in oxidative stress is complex. Its plasmalogen and lysophospholipid moieties confer opposing functionalities.
-
Antioxidant Function: The vinyl-ether bond of plasmalogens is highly susceptible to attack by ROS. This allows plasmalogens to act as endogenous antioxidants, sacrificially scavenging free radicals and protecting more critical lipids, such as PUFA-containing phospholipids, from peroxidation.[5]
-
Pro-Oxidant Signaling: Conversely, lysophosphatidylcholines, as a class, are recognized as pro-inflammatory lipids. They are key components of oxidized low-density lipoprotein (oxLDL) and can activate cellular signaling pathways that lead to increased ROS production.[6][7] For instance, LPCs can prime the NADPH oxidase enzyme complex, a major source of cellular superoxide (B77818).[6][8]
Key Signaling Pathways and Mechanisms
This compound and its parent compounds are implicated in several critical signaling pathways that regulate oxidative stress and cell death.
Ferroptosis: A Context-Dependent Role
Ferroptosis is an iron-dependent form of regulated cell death driven by the accumulation of lethal lipid peroxides.[9] Ether phospholipids, including plasmalogens, have a complex and context-dependent role in this process.
-
Protective Role: The synthesis of plasmalogens can suppress ferroptosis. The enzyme TMEM189, which generates the vinyl-ether bond, can abrogate ferroptosis induced by the FAR1-alkyl-ether lipid axis.[5] Supplementation with certain plasmalogens has been shown to suppress saturated fatty acid-mediated ferroptosis, partly by inhibiting the expression of Fatty Acyl-CoA Reductase 1 (FAR1).[5][10]
-
Pro-Ferroptotic Role: In other contexts, polyunsaturated ether phospholipids (PUFA-ePLs) are considered key substrates for lipid peroxidation, thus driving ferroptosis susceptibility.[11] The biosynthesis of ether lipids in peroxisomes is a critical contributor to ferroptosis sensitivity in some cancer cell lines.[10][11]
Figure 1. The role of ether lipid synthesis in the regulation of ferroptosis.
Priming of NADPH Oxidase
Lysophosphatidylcholines are potent priming agents for the neutrophil NADPH oxidase, a multi-protein enzyme complex responsible for generating superoxide anions during the inflammatory response.[12] Priming readies the cell for a more robust response to a secondary stimulus. The process involves LPC-mediated increases in cytosolic calcium, which facilitates the assembly and subsequent activation of the oxidase complex.[8] This enhanced ROS production contributes to both host defense and potential tissue damage in inflammatory conditions.[6][7]
Figure 2. Priming of the NADPH oxidase by this compound via calcium signaling.
Modulation of the Nrf2 Antioxidant Response
The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master transcriptional regulator of the cellular antioxidant response. Under basal conditions, Nrf2 is sequestered in the cytoplasm by Keap1 and targeted for degradation. Upon exposure to oxidative stress, Nrf2 dissociates from Keap1, translocates to the nucleus, and activates the transcription of a suite of antioxidant and cytoprotective genes. While direct regulation by this compound is not fully elucidated, LPC-induced ROS production can trigger this protective Nrf2 pathway as a compensatory mechanism to restore redox homeostasis.[13][14]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Avanti Research<SUP>™</SUP> - A Croda Brand | Sigma-Aldrich [sigmaaldrich.com]
- 3. avantiresearch.com [avantiresearch.com]
- 4. Biomarkers of antioxidant capacity in the hydrophilic and lipophilic compartments of human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Peroxisome-driven ether-linked phospholipids biosynthesis is essential for ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Lysophosphatidylcholine enhances superoxide anions production via endothelial NADH/NADPH oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The Role of Lysophospholipid Metabolites LPC and LPA in the Pathogenesis of Chronic Obstructive Pulmonary Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Lysophosphatidylcholines prime the NADPH oxidase and stimulate multiple neutrophil functions through changes in cytosolic calcium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Dynamic Regulation of Ferroptosis by Lipid Metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Ether phospholipids govern ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Plasticity of ether lipids promotes ferroptosis susceptibility and evasion - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Priming of the neutrophil NADPH oxidase activation: role of p47phox phosphorylation and NOX2 mobilization to the plasma membrane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Activation of the NRF2 antioxidant program generates an imbalance in central carbon metabolism in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
An In-depth Technical Guide to 1-O-1'-(Z)-octadecenyl-2-hydroxy-sn-glycero-3-phosphocholine (C18(Plasm) LPC)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 1-O-1'-(Z)-octadecenyl-2-hydroxy-sn-glycero-3-phosphocholine (C18(Plasm) LPC), a prominent member of the plasmalogen lysophosphatidylcholine (B164491) family. Plasmalogens, characterized by a vinyl-ether bond at the sn-1 position of the glycerol (B35011) backbone, are critical components of cellular membranes and are implicated in a variety of physiological and pathophysiological processes. This document details the discovery and initial characterization of this lipid class, outlines detailed experimental protocols for its analysis, summarizes available quantitative data, and explores its known biological roles and signaling pathways. The information presented herein is intended to serve as a valuable resource for researchers and professionals in the fields of lipidomics, drug development, and biomedical research.
Discovery and Initial Characterization
The journey to understanding this compound began with the discovery of its parent class, plasmalogens, in 1924 by Feulgen and Voit. Their work identified a novel class of lipids that released aldehydes upon acid hydrolysis, a characteristic feature of the vinyl-ether bond. The precise structural elucidation of plasmalogens, including the choline-containing species, occurred over the subsequent decades through the work of numerous researchers who employed chemical degradation and early chromatographic techniques.
The initial characterization of specific plasmalogen species, such as this compound, was advanced by the development of thin-layer chromatography (TLC) and, later, gas-liquid chromatography (GLC), which allowed for the separation and analysis of different fatty aldehyde and fatty acid components. The definitive structural confirmation and detailed characterization of individual molecular species, including the C18:1 vinyl-ether chain at the sn-1 position and the absence of a fatty acid at the sn-2 position, were made possible with the advent of mass spectrometry (MS), particularly electrospray ionization (ESI) and tandem mass spectrometry (MS/MS).
Key Structural Features of this compound:
-
Glycerol Backbone: A three-carbon glycerol molecule forms the core of the lipid.
-
sn-1 Position: A C18 monounsaturated alkyl chain is attached via a vinyl-ether linkage (O-CH=CH-R).
-
sn-2 Position: A hydroxyl group (-OH) is present, classifying it as a "lyso-" phospholipid.
-
sn-3 Position: A phosphocholine (B91661) head group is attached.
Data Presentation
Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₂₆H₅₄NO₆P |
| Molecular Weight | 507.68 g/mol |
| CAS Number | 97802-55-6 |
| Class | Plasmalogen Lysophosphatidylcholine |
Representative Concentrations of Total Lysophosphatidylcholines (LPC) in Human Plasma
While specific concentration data for this compound is not widely available in a consolidated format, the following table provides a general reference for total LPC levels in human plasma, which are typically determined through comprehensive lipidomics studies.
| Condition | LPC Concentration (µM) | Reference |
| Healthy Individuals | 200 - 400 | [1][2] |
| Cancer Patients with Weight Loss | ~207 ± 59 | [1][3] |
| Obesity and Type 2 Diabetes | Reduced compared to lean individuals | [4] |
Note: The precise concentration of this compound as a proportion of the total LPC pool can vary depending on individual factors and disease states.
Experimental Protocols
Extraction of this compound from Plasma
A robust method for the extraction of lysophospholipids from plasma is crucial for accurate quantification. The following protocol is a modification of the widely used Folch and Matyash methods, optimized for the recovery of polar lipids like LPCs.
Materials:
-
Plasma sample
-
Methanol (B129727) (ice-cold)
-
Methyl-tert-butyl ether (MTBE) (ice-cold)
-
Ultrapure water
-
Internal standard (e.g., a deuterated this compound)
-
Vortex mixer
-
Centrifuge
Procedure:
-
To 100 µL of plasma, add 300 µL of ice-cold methanol containing the internal standard.
-
Vortex thoroughly for 10 seconds to precipitate proteins.
-
Add 1 mL of ice-cold MTBE.
-
Vortex for 1 minute and then shake for 20 minutes at 4°C.
-
Add 250 µL of ultrapure water to induce phase separation.
-
Vortex for 20 seconds and then centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Carefully collect the upper organic phase, which contains the lipids.
-
Dry the lipid extract under a stream of nitrogen.
-
Reconstitute the dried extract in a suitable solvent (e.g., methanol/isopropanol 1:1, v/v) for LC-MS analysis.
Quantification of this compound by LC-MS/MS
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and specific quantification of lipid species.
Instrumentation:
-
High-performance liquid chromatograph (HPLC) or Ultra-high-performance liquid chromatograph (UHPLC)
-
Reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.7 µm)
-
Tandem mass spectrometer with an electrospray ionization (ESI) source
LC Conditions:
-
Mobile Phase A: Water with 0.1% formic acid and 10 mM ammonium (B1175870) formate
-
Mobile Phase B: Acetonitrile/Isopropanol (70:30, v/v) with 0.1% formic acid and 10 mM ammonium formate
-
Gradient: A linear gradient from 30% B to 100% B over 15 minutes, followed by a 5-minute hold at 100% B and a 5-minute re-equilibration at 30% B.
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
MS/MS Conditions:
-
Ionization Mode: Positive ESI
-
Multiple Reaction Monitoring (MRM):
-
Precursor Ion (m/z): 508.4 (for [M+H]⁺ of this compound)
-
Product Ion (m/z): 184.1 (characteristic phosphocholine headgroup fragment)
-
-
Collision Energy: Optimized for the specific instrument to achieve maximal fragmentation of the precursor to the product ion.
-
Internal Standard MRM: Monitor the corresponding transition for the deuterated internal standard.
Quantification:
-
Generate a calibration curve using a series of known concentrations of a this compound standard.
-
Calculate the peak area ratio of the endogenous this compound to the internal standard.
-
Determine the concentration of this compound in the sample by interpolating from the calibration curve.
Mandatory Visualization
Signaling Pathways
While the specific signaling pathways initiated by this compound are still under active investigation, the broader class of lysophosphatidylcholines (LPCs) are known to exert their effects through several mechanisms. One of the key proposed pathways involves the activation of G-protein coupled receptors (GPCRs), leading to downstream signaling cascades. Additionally, LPCs have been shown to modulate the activity of protein kinase C (PKC), a crucial enzyme in cellular signal transduction.
Caption: Proposed signaling pathways for lysophosphatidylcholines.
Experimental Workflow
The following diagram illustrates a typical workflow for the extraction and quantitative analysis of this compound from biological samples.
Caption: Workflow for this compound extraction and analysis.
Biological Roles and Significance
This compound, as a prominent plasmalogen species, is implicated in a variety of biological functions, many of which are still being actively explored.
-
Structural Component of Membranes: Plasmalogens are abundant in the cell membranes of certain tissues, such as the brain, heart, and immune cells. They are thought to play a role in membrane fluidity, vesicle fusion, and the formation of lipid rafts.
-
Antioxidant Properties: The vinyl-ether bond of plasmalogens is susceptible to oxidation, allowing them to act as sacrificial antioxidants, thereby protecting other lipids and proteins from oxidative damage.
-
Signaling Molecule: As a lysophospholipid, this compound can act as a signaling molecule, although its specific roles are less defined than those of other LPCs. LPCs, in general, are known to be involved in inflammation, cell proliferation, and immune responses.[5]
-
Disease Biomarker: Altered levels of plasmalogens, including choline-containing species, have been associated with several diseases. For instance, reduced levels of plasmalogens have been observed in the brains of patients with Alzheimer's disease. In the context of atherosclerosis, LPCs are a major component of oxidized low-density lipoprotein (oxLDL) and are considered to be pro-inflammatory.
Conclusion
This compound is a significant, yet not fully characterized, member of the plasmalogen family. Its unique structural features and its presence in key biological tissues underscore its potential importance in health and disease. This technical guide provides a foundational understanding of its discovery, characterization, and analysis. Further research is warranted to elucidate the specific signaling pathways and precise quantitative roles of this compound in various physiological and pathological conditions, which may unveil new therapeutic targets and diagnostic biomarkers.
References
- 1. Identification of a novel growth factor-like lipid, 1-O-cis-alk-1'-enyl-2-lyso-sn-glycero-3-phosphate (alkenyl-GP) that is present in commercial sphingolipid preparations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Spatial Metabolomics Identifies LPC(18:0) and LPA(18:1) in Advanced Atheroma With Translation to Plasma for Cardiovascular Risk Estimation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Plasma lysophosphatidylcholine levels are reduced in obesity and type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Lysophosphatidylcholine is a natural adjuvant that initiates cellular immune responses - PubMed [pubmed.ncbi.nlm.nih.gov]
The Vinyl-Ether Bond of C18(Plasm) LPC: A Technical Guide to its Core Physiological Significance
For Researchers, Scientists, and Drug Development Professionals
Abstract
Plasmalogens are a unique class of glycerophospholipids characterized by a vinyl-ether bond at the sn-1 position of the glycerol (B35011) backbone. C18(Plasm) LPC (1-O-1'-(Z)-octadecenyl-2-hydroxy-sn-glycero-3-phosphocholine) is a lysoplasmalogen, a metabolite of choline-containing plasmalogens. The vinyl-ether linkage is the defining functional group, conferring distinct chemical properties that are central to the molecule's physiological roles. This technical guide provides an in-depth examination of the significance of this bond, focusing on its contributions to antioxidant defense, membrane structure and dynamics, and cellular signaling. This document synthesizes quantitative data, details key experimental protocols, and provides visual diagrams of core pathways and workflows to serve as a comprehensive resource for professionals in lipid research and drug development.
Introduction: Structure and Uniqueness
This compound is a lysophosphatidylcholine (B164491) plasmalogen (a lysoplasmalogen). Unlike typical diacyl phospholipids (B1166683) which have ester linkages at both the sn-1 and sn-2 positions, plasmalogens possess a vinyl-ether bond (an O-alk-1'-enyl linkage) at the sn-1 position. This compound, being a "lyso-" form, lacks an acyl chain at the sn-2 position.
The key feature is the (Z)-vinyl-ether bond . This double bond adjacent to the ether oxygen is highly susceptible to attack by reactive oxygen species (ROS), making it a preferential target for oxidation compared to the ester bonds of other phospholipids and even the polyunsaturated fatty acids (PUFAs) often found at the sn-2 position of intact plasmalogens. This chemical reactivity is the foundation of its most well-understood physiological role: antioxidant defense.
Core Physiological Roles of the Vinyl-Ether Bond
The vinyl-ether bond endows plasmalogens and their metabolites with three primary physiological functions:
-
Antioxidant Defense: Acting as a sacrificial scavenger of ROS.
-
Structural Membrane Component: Influencing membrane fluidity, order, and the formation of specialized domains like lipid rafts.
-
Signaling Molecule Precursor: Generating signaling molecules upon cleavage of the vinyl-ether bond.
Antioxidant Properties: A Sacrificial Shield
The most established function of the plasmalogen vinyl-ether bond is its role as an endogenous antioxidant. It is highly reactive towards various ROS, particularly singlet oxygen (¹O₂). By preferentially reacting with these damaging species, it protects other critical cellular components, such as PUFAs and proteins, from oxidative damage.
The reaction of the vinyl-ether bond with singlet oxygen is significantly faster than the reaction with other membrane lipids. This preferential oxidation breaks the bond, neutralizing the ROS but consuming the plasmalogen molecule. The products of this reaction, a lysophospholipid and a fatty aldehyde, are considered less toxic than the lipid peroxides that would otherwise form and propagate further damage.
// Nodes ROS [label="Reactive Oxygen Species\n(e.g., Singlet Oxygen)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; VE_Bond [label="this compound\n(Vinyl-Ether Bond)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; PUFA [label="Polyunsaturated Fatty Acids\n(PUFAs) & Other Lipids", fillcolor="#FBBC05", fontcolor="#202124"]; Oxidized_LPC [label="Oxidized LPC Derivative\n+ Fatty Aldehyde", fillcolor="#F1F3F4", fontcolor="#202124"]; Peroxidation [label="Lipid Peroxidation\n(Chain Reaction)", fillcolor="#EA4335", fontcolor="#FFFFFF", shape=ellipse]; Cell_Damage [label="Membrane & Cell Damage", fillcolor="#5F6368", fontcolor="#FFFFFF", shape=ellipse];
// Edges ROS -> VE_Bond [label="Preferential Attack\n(High Reaction Rate)", color="#EA4335"]; ROS -> PUFA [label="Attack Prevented", style=dashed, color="#5F6368"]; VE_Bond -> Oxidized_LPC [label="Is Oxidized (Sacrificed)", color="#202124"]; PUFA -> Peroxidation [label="Leads to", color="#EA4335"]; Peroxidation -> Cell_Damage [label="Causes", color="#EA4335"]; Oxidized_LPC -> Peroxidation [label="Prevents Propagation", style=dashed, color="#34A853", arrowhead=Tee]; } dot Figure 1: Antioxidant mechanism of the vinyl-ether bond.
Membrane Structure and Fluidity
The unique geometry of the vinyl-ether bond, compared to an ester bond, influences the packing of phospholipids within the cell membrane. The absence of a carbonyl oxygen on the sn-1 chain reduces the hydrophilicity of the headgroup region and allows for a more compact arrangement of the lipid chains. This [1]leads to:
-
Decreased Membrane Fluidity (Increased Rigidity): Plasmalogen-rich membranes are generally more ordered and less fluid. Studies on fibroblasts from patients with plasmalogen deficiencies, such as Zellweger syndrome, consistently show higher membrane lipid mobility (lower fluorescence anisotropy), indicating increased fluidity.
-
[2]Formation of Non-lamellar Structures: The molecular shape of plasmalogens can promote the formation of non-bilayer lipid structures, such as inverted hexagonal phases, which are important intermediates in processes like membrane fusion and fission.
-
[3]Lipid Raft Association: Plasmalogens are highly enriched in lipid rafts, specialized membrane microdomains that serve as platforms for signal transduction. Their structural properties help to stabilize these domains and influence the function of raft-associated proteins.
#### 2.3. Role in Cellular Signaling
While the parent plasmalogen molecule contributes to signaling by modulating membrane properties, this compound and its derivatives can also act as signaling molecules.
-
Generation of Signaling Aldehydes: Enzymatic or oxidative cleavage of the vinyl-ether bond by enzymes like lysoplasmalogenase releases a fatty aldehyde. These[2][4] aldehydes can function as second messengers, activating signaling cascades such as the JNK pathway, which is involved in apoptosis and cytoskeletal reorganization.
-
[2]Activation of Survival Pathways: Although much of the research has focused on plasmalogens as a class rather than this compound specifically, studies have shown that supplementation with plasmalogens can protect neuronal cells from apoptosis by activating pro-survival signaling pathways, including the phosphorylation of AKT and ERK.
-
G-Protein Coupled Receptor (GPCR) Signaling: As a lysophospholipid, LPCs are known to interact with GPCRs, such as G2A, to mediate inflammatory responses and cell migration. While the role of this compound specifically is less defined, its structural similarity to other LPCs suggests it may participate in these pathways, though this remains an area of active investigation.
// Nodes Plasm LPC [label="this compound", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Enzyme [label="Lysoplasmalogenase\nor Oxidative Stress", fillcolor="#F1F3F4", fontcolor="#202124", shape=ellipse]; Aldehyde [label="Fatty Aldehyde", fillcolor="#FBBC05", fontcolor="#202124"]; GPC [label="GPC", fillcolor="#FBBC05", fontcolor="#202124"]; JNK [label="JNK Pathway", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Apoptosis [label="Apoptosis &\nCytoskeletal Changes", fillcolor="#5F6368", fontcolor="#FFFFFF"];
// Edges Plasm_LPC -> Enzyme [color="#202124"]; Enzyme -> Aldehyde [label="Cleavage", color="#202124"]; Enzyme -> GPC [label="Cleavage", color="#202124"]; Aldehyde -> JNK [label="Activates", color="#EA4335"]; JNK -> Apoptosis [label="Induces", color="#EA4335"]; } dot Figure 2: Generation of signaling aldehydes from this compound.
Quantitative Data Summary
The following tables summarize key quantitative data related to the function of the vinyl-ether bond.
Table 1: Reaction Kinetics with Singlet Oxygen (¹O₂) in CCl₄
| Lipid Type | Quenching Rate Constant (M⁻¹s⁻¹) | Reference |
|---|---|---|
| Plasmalogen (alkenyl-acyl) | 1.0 (± 0.2) × 10⁶ | |
| [5]Diacyl Analog (ester-linked) | ~1.0 × 10⁵ | |
| [5]Vinyl Ether Groups (general) | 10⁶ - 10⁷ |
Da[4][6]ta indicates the vinyl-ether bond of plasmalogens reacts with singlet oxygen approximately 10 times faster than their diacyl counterparts, highlighting its role as a preferential antioxidant.
Table 2: Membrane Fluidity in Human Skin Fibroblasts
| Cell Type | Plasmalogen Content (% of total phospholipid) | Fluorescence Anisotropy (r) | Implied Fluidity | Reference |
|---|---|---|---|---|
| Control Fibroblasts | 13 - 15% | Higher | Lower (More Rigid) | |
| [2]Deficient Fibroblasts (Zellweger Syndrome) | 0 - 5% | Lower | Higher (More Fluid) |
Fl[2]uorescence anisotropy (r) is inversely proportional to membrane fluidity. A lower 'r' value signifies higher mobility of the fluorescent probe and thus higher membrane fluidity.
Table 3: Products of Plasmalogen Oxidation by Singlet Oxygen (¹O₂) **
| Reaction Pathway | Primary Product | Yield | Reference |
|---|---|---|---|
| Ene-reaction | Hydroperoxyacetal | ~97% | |
| [4][6][2+2] Cycloaddition | Dioxetane | ~3% |
Th[4][6]e overwhelming preference for the hydroperoxyacetal pathway is significant for understanding the downstream products and signaling consequences of plasmalogen oxidation.
Key Experimental Protocols
Protocol: Assessment of Antioxidant Function via Cell Viability Assay
This protocol assesses the protective effect of plasmalogens against oxidative stress induced by chemical hypoxia. It compares the viability of plasmalogen-deficient cells to control cells.
// Nodes Start [label="1. Cell Seeding\n(Control vs. Deficient Cells)", fillcolor="#F1F3F4", fontcolor="#202124"]; Treat [label="2. Induce Oxidative Stress\n(e.g., Antimycin A)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Incubate [label="3. Incubate\n(Time Course: 0-120 min)", fillcolor="#FBBC05", fontcolor="#202124"]; Assay [label="4. Add Viability Reagent\n(e.g., Resazurin or MTT)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Measure [label="5. Measure Signal\n(Fluorescence/Absorbance)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Analyze [label="6. Analyze Data\n(% Viability vs. Time)", fillcolor="#5F6368", fontcolor="#FFFFFF", shape=ellipse];
// Edges Start -> Treat [color="#202124"]; Treat -> Incubate [color="#202124"]; Incubate -> Assay [color="#202124"]; Assay -> Measure [color="#202124"]; Measure -> Analyze [color="#202124"]; } dot Figure 3: Workflow for assessing antioxidant function.
Methodology:
-
Cell Culture: Seed control (wild-type) and plasmalogen-deficient cells (e.g., RAW 264.7 variants) in parallel 96-well plates at a density of 1-2 x 10⁴ cells/well. Allow cells to adhere for 24 hours.
-
Induction of Oxidative Stress: Prepare a working solution of an electron transport inhibitor like Antimycin A (e.g., 10 µM final concentration) in culture medium.
-
Treatment: Remove the old medium from the cells and add 100 µL of the Antimycin A solution to the treatment wells. Add 100 µL of fresh medium to control wells.
-
Time Course Incubation: Incubate the plates at 37°C. At designated time points (e.g., 0, 30, 60, 90, 120 minutes), remove plates for viability assessment.
-
Viability Measurement (Resazurin Assay):
-
[1]Data Analysis: Calculate the percentage of cell viability for each time point relative to the untreated control cells (set to 100%). Plot % viability versus time for both control and plasmalogen-deficient cell lines to compare their resistance to oxidative stress.
Protocol: Lipid Extraction and Analysis by Mass Spectrometry
This protocol outlines a standard method for extracting lipids from plasma or cell pellets for subsequent analysis of this compound and other plasmalogens by LC-MS/MS.
Methodology:
-
Sample Preparation:
-
For plasma: Use 10-50 µL of plasma.
-
For cell pellets: Use 1-5 x 10⁶ cells.
-
Add an appropriate internal standard, such as a deuterated this compound-d9, to the sample.
-
-
Lipid Extraction (Bligh & Dyer Method): *[10] To the sample, add a 2:1 (v/v) mixture of chloroform (B151607):methanol. For a 100 µL aqueous sample, add 375 µL of the chloroform:methanol mix. Vortex vigorously for 2 minutes.
-
Add 125 µL of chloroform and vortex for 30 seconds.
-
Add 125 µL of deionized water to induce phase separation and vortex for 30 seconds.
-
Centrifuge at 1,000 x g for 10 minutes at 4°C. Three layers will form: an upper aqueous phase, a protein disk, and a lower organic phase containing lipids.
-
-
Lipid Collection: Carefully collect the lower organic (chloroform) phase using a glass syringe or pipette, avoiding the protein interface. Transfer to a clean glass vial.
-
[11]Drying and Reconstitution: Evaporate the solvent to dryness under a stream of nitrogen gas. Reconstitute the dried lipid extract in a solvent compatible with the LC-MS system (e.g., acetonitrile/isopropanol/water).
-
[12]LC-MS/MS Analysis:
-
Inject the reconstituted sample into an LC-MS/MS system.
-
Use a suitable column (e.g., C18 or HILIC) for separation. *[5] Employ tandem mass spectrometry (MS/MS) to identify and quantify this compound based on its specific precursor and product ion masses.
-
Protocol: Western Blot Analysis of AKT/ERK Phosphorylation
This protocol describes the detection of phosphorylated (activated) AKT and ERK in cells treated with plasmalogens to assess their effect on survival signaling pathways.
Methodology:
-
Cell Treatment and Lysis:
-
Seed cells (e.g., Neuro-2A) in 6-well plates and grow to 70-80% confluency.
-
Induce stress (e.g., serum starvation for 24 hours) with or without plasmalogen supplementation (e.g., 5-20 µg/mL).
-
Wash cells twice with ice-cold PBS.
-
Lyse the cells by adding 100 µL of ice-cold RIPA buffer containing protease and phosphatase inhibitors. Scrape the cells and incubate the lysate on ice for 30 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C and collect the supernatant.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE and Transfer:
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer.
-
Separate proteins on a 10% polyacrylamide gel via SDS-PAGE. *[13] Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane for 1 hour at room temperature in blocking buffer (e.g., 5% BSA in TBST) to prevent non-specific antibody binding. *[3] Incubate the membrane overnight at 4°C with a primary antibody specific for phosphorylated-AKT (p-AKT) or phosphorylated-ERK (p-ERK), diluted in blocking buffer.
-
Wash the membrane three times with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. *[14][15] Wash the membrane three times with TBST.
-
-
Detection and Analysis:
-
Apply an ECL (enhanced chemiluminescence) substrate to the membrane and capture the signal using an imaging system.
-
To ensure equal protein loading, the membrane can be stripped and re-probed with antibodies for total AKT and total ERK.
-
Quantify band intensities using densitometry software and normalize the phosphorylated protein signal to the total protein signal.
-
Conclusion and Future Directions
The vinyl-ether bond is the chemical cornerstone of this compound and other plasmalogens, defining their physiological significance. Its high reactivity towards ROS provides a critical line of defense against oxidative stress, while its unique structural conformation contributes to the integrity and function of cellular membranes. Furthermore, the cleavage of this bond, either through oxidative attack or enzymatic action, generates lysophospholipids and fatty aldehydes that can act as important signaling molecules.
For drug development professionals, understanding these roles is paramount. The depletion of plasmalogens is linked to numerous pathologies, including neurodegenerative and metabolic diseases. This compound and related molecules represent potential biomarkers for oxidative stress and targets for therapeutic intervention. Future research should focus on elucidating the specific signaling roles of lysoplasmalogens like this compound, distinct from their parent molecules, and developing stable plasmalogen precursors for replacement therapies aimed at mitigating diseases associated with oxidative damage and membrane dysfunction.
References
- 1. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Influence of plasmalogen deficiency on membrane fluidity of human skin fibroblasts: a fluorescence anisotropy study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 4. academic.oup.com [academic.oup.com]
- 5. Interaction of plasmalogens and their diacyl analogs with singlet oxygen in selected model systems - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. Standardized Protocol for Resazurin-Based Viability Assays on A549 Cell Line for Improving Cytotoxicity Data Reliability - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. files.eric.ed.gov [files.eric.ed.gov]
- 10. Extraction, chromatographic and mass spectrometric methods for lipid analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Protocol for Untargeted Lipid ID via UHPLC-Tandem MS - Creative Proteomics [creative-proteomics.com]
- 12. Lipid Extraction for Mass Spectrometry Lipidomics [protocols.io]
- 13. researchgate.net [researchgate.net]
- 14. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Western Blot Protocol | Proteintech Group [ptglab.com]
Navigating the Nuances of C18(Plasm) LPC: A Technical Guide to its Diverse Tissue Distribution and Putative Roles
For Immediate Release
A Deep Dive into the Tissue-Specific Landscape of C18-Lysoplasmenylcholine for Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive exploration of C18(Plasm) lysophosphatidylcholine (B164491) (LPC), a unique ether lipid with emerging significance in cellular signaling and disease. We delve into its distribution across various tissues, outline detailed methodologies for its analysis, and visualize its potential signaling cascades. This document is intended to serve as a valuable resource for researchers investigating the multifaceted roles of this intriguing lipid species.
The Enigma of C18(Plasm) LPC: An Overview
Plasmalogens are a distinct class of glycerophospholipids characterized by a vinyl-ether bond at the sn-1 position of the glycerol (B35011) backbone. Their lysophospholipid counterparts, lysoplasmalogens, such as this compound, are generated through the enzymatic removal of the fatty acid at the sn-2 position. While the precise functions of many lysoplasmalogens remain under active investigation, they are increasingly recognized as important signaling molecules and biomarkers in a range of physiological and pathological processes. This guide focuses specifically on this compound species, which include C18:0(Plasm) LPC and C18:1(Plasm) LPC, to illuminate their diversity and potential significance in different biological contexts.
Quantitative Distribution of this compound Species Across Tissues
The concentration of this compound varies significantly among different human tissues, reflecting their specialized metabolic and signaling roles. While a comprehensive quantitative atlas of all this compound species across all human tissues is not yet available in the scientific literature, this guide compiles and presents representative data to highlight this diversity. The following table summarizes the levels of major phospholipid classes in key rat tissues, which can provide an inferential basis for understanding their distribution in humans. It is important to note that these values represent the broader phospholipid classes and not specifically this compound.
| Tissue | Phosphatidylethanolamine (PE) (nmol/mg protein) | Phosphatidylcholine (PC) (nmol/mg protein) | Phosphatidylserine (PS) (nmol/mg protein) | Phosphatidylinositol (PI) (nmol/mg protein) | Cardiolipin (CL) (nmol/mg protein) | Sphingomyelin (SM) (nmol/mg protein) | Total Phospholipids (nmol/mg protein) |
| Brain | 53.9 ± 5.3 | 30.5 ± 4.5 | 7.78 ± 0.93 | 5.13 ± 0.76 | 0.02 ± 0.01 | 0.27 ± 0.15 | 97.6 ± 21.6 |
| Heart | 22.0 ± 6.0 | 17.0 ± 5.0 | 0.48 ± 0.14 | 2.74 ± 0.86 | 0.17 ± 0.06 | 2.31 ± 0.66 | 44.7 ± 12.6 |
| Kidney | 24.7 ± 5.5 | 18.0 ± 4.2 | 2.31 ± 0.45 | 5.31 ± 1.3 | 0.02 ± 0.01 | 1.38 ± 0.35 | 51.7 ± 11.3 |
| Liver | 22.8 ± 3.3 | 31.2 ± 3.8 | 1.21 ± 0.32 | 8.52 ± 1.1 | 0.01 ± 0.00 | 1.08 ± 0.21 | 64.9 ± 8.6 |
This data is adapted from a study on rat tissues and is presented to illustrate the relative abundance of major phospholipid classes. Specific quantitative data for this compound in human tissues is currently limited in the literature.[1]
The brain is known to be particularly enriched in plasmalogens, and it is therefore expected that this compound would be present at significant levels in this tissue. The heart is another organ with a high abundance of plasmalogens, suggesting a potentially important role for this compound in cardiac function.
Experimental Protocols for the Analysis of this compound
Accurate quantification of this compound from complex biological matrices requires robust and validated analytical methods. The following section provides a detailed, generalized protocol for the extraction and analysis of lysophospholipids, including this compound, from tissue samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Tissue Homogenization and Lipid Extraction
This protocol is a composite of established methods for the extraction of lipids from tissue samples.
Materials:
-
Frozen tissue sample (~20-50 mg)
-
Ice-cold 80:20 (v/v) methanol/water
-
Ice-cold chloroform (B151607)
-
Manual homogenizer or bead beater
-
Centrifuge (refrigerated)
-
Glass centrifuge tubes
Procedure:
-
Weigh the frozen tissue sample and record the wet weight.
-
Add 300 µL of ice-cold 80:20 methanol/water to the tissue in a pre-chilled tube.
-
Homogenize the tissue thoroughly using a manual homogenizer or a bead beater.
-
Add 600 µL of ice-cold chloroform to the homogenate.
-
Vortex the mixture vigorously for 1 minute.
-
Centrifuge at 10,000 x g for 15 minutes at 4°C to separate the phases.
-
Carefully collect the lower organic phase (chloroform layer), which contains the lipids, into a new glass tube.
-
Dry the lipid extract under a gentle stream of nitrogen gas or using a vacuum centrifuge.
-
Resuspend the dried lipid extract in a suitable solvent for LC-MS/MS analysis (e.g., 80:20 acetonitrile/water).
Quantification by LC-MS/MS
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system
-
Triple quadrupole mass spectrometer
Chromatographic Conditions (Example):
-
Column: A C18 reversed-phase column is commonly used for lipid separation.
-
Mobile Phase A: Acetonitrile/water (e.g., 60:40) with a suitable additive like ammonium (B1175870) formate.
-
Mobile Phase B: Isopropanol/acetonitrile (e.g., 90:10) with the same additive.
-
Gradient: A gradient from a lower to a higher concentration of mobile phase B is typically used to elute the lipids.
-
Flow Rate: Dependent on the column dimensions.
-
Column Temperature: Maintained at a constant temperature (e.g., 40°C).
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray ionization (ESI) in positive ion mode is typically used for LPC analysis.
-
Multiple Reaction Monitoring (MRM): Specific precursor-to-product ion transitions are monitored for the quantification of this compound species. For example, for PC(18:1p/0:0), the precursor ion would be m/z 508.38 and a characteristic product ion would be the phosphocholine (B91661) headgroup at m/z 184.1.
-
Internal Standards: The use of a deuterated internal standard, such as this compound-d9, is crucial for accurate quantification.
Visualizing the Methodologies and Pathways
To provide a clearer understanding of the experimental workflow and the potential signaling roles of this compound, the following diagrams have been generated using the DOT language.
Caption: A generalized workflow for the extraction and quantification of this compound from tissue samples.
Caption: A simplified diagram illustrating potential signaling pathways activated by LPC species.
Putative Signaling Roles of this compound
While specific signaling pathways for this compound are still being elucidated, the broader class of lysophosphatidylcholines (LPCs) has been implicated in a variety of cellular processes. It is plausible that this compound shares some of these functions, potentially with unique modulatory effects due to its vinyl-ether linkage.
Potential Roles in Neuronal Function: In the brain, where plasmalogens are abundant, this compound may play a role in neuronal signaling, membrane dynamics, and neuroinflammation. LPCs, in general, have been shown to influence neuronal activity and can be involved in demyelination processes.[2] The unique antioxidant properties of the vinyl-ether bond in plasmalogens suggest that this compound could also be involved in protecting neurons from oxidative stress.
Potential Roles in Cardiomyocyte Function: In the heart, LPCs are known to have electrophysiological effects on cardiomyocytes and can be pro-arrhythmic at high concentrations. They can influence ion channel function and calcium handling within these cells. The high levels of plasmalogens in cardiac tissue suggest that this compound may be an important endogenous signaling molecule in the heart, both in health and disease.
Future Directions and Conclusion
The study of this compound is a rapidly evolving field. Future research will undoubtedly focus on generating a more complete quantitative map of its distribution in healthy and diseased tissues. Elucidating the specific receptors and downstream signaling pathways that are preferentially activated by this compound will be crucial for understanding its precise biological functions. The development of more specific analytical tools and biological probes will be instrumental in these endeavors.
This technical guide provides a foundational understanding of this compound, offering valuable insights into its tissue diversity and potential roles. As our knowledge expands, a more detailed picture of this enigmatic lipid will emerge, paving the way for new diagnostic and therapeutic strategies in a variety of human diseases.
References
Methodological & Application
Application Note: Quantitative Analysis of C18 Plasmalogen Lysophosphatidylcholine (C18(Plasm) LPC) in Human Plasma by LC-MS/MS
Audience: Researchers, scientists, and drug development professionals.
Abstract
Plasmalogens are a unique class of glycerophospholipids characterized by a vinyl-ether bond at the sn-1 position, which imparts crucial antioxidant properties. Altered levels of plasmalogens, including C18 plasmalogen lysophosphatidylcholine (B164491) (C18(Plasm) LPC), have been linked to various disease states, including neurodegenerative and metabolic disorders.[1][2] This application note presents a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the accurate quantification of this compound in human plasma. The protocol employs a liquid-liquid extraction procedure for sample preparation, followed by reversed-phase chromatographic separation and detection using a tandem quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode. This targeted approach offers high selectivity and sensitivity, making it suitable for clinical research and biomarker discovery.[3]
Introduction
Lysophosphatidylcholines (LPCs) are signaling molecules involved in various physiological and pathological processes.[4] A specific subclass, plasmalogen LPCs, are derived from choline (B1196258) plasmalogens (PC-Pls) via the action of phospholipase A2. These molecules are distinguished by a vinyl-ether linkage at the sn-1 position of the glycerol (B35011) backbone. The C18 species, this compound, represents a significant portion of this lipid class.
Accurate measurement of specific plasmalogen species is analytically challenging due to their lower abundance compared to diacyl lipids and the potential for isobaric interferences.[1] LC-MS/MS provides the necessary selectivity and sensitivity for reliable quantification.[5] This method utilizes a C18 reversed-phase column for chromatographic separation and highly specific MRM transitions for detection, ensuring accurate measurement of this compound in a complex biological matrix like human plasma.[6][7]
Experimental Protocols
Materials and Reagents
-
Solvents: LC-MS grade methanol (B129727), methyl tert-butyl ether (MTBE), acetonitrile, isopropanol, and water.
-
Reagents: Ammonium acetate, formic acid.
-
Standards: this compound (e.g., 1-(1Z-octadecenyl)-sn-glycero-3-phosphocholine) and an appropriate internal standard (IS), such as LPC 17:0.[6]
-
Samples: Human plasma collected in K2-EDTA tubes.
Sample Preparation: Liquid-Liquid Extraction (MTBE Method)
This protocol is adapted from established methods for comprehensive lipid extraction.[6][8]
-
Thaw frozen human plasma samples on ice.
-
In a 2 mL microcentrifuge tube, add 20 µL of plasma.
-
Add 225 µL of cold methanol containing the internal standard (e.g., LPC 17:0 at 10 µM).
-
Vortex the mixture for 10 seconds.
-
Add 750 µL of cold MTBE.
-
Vortex for 10 seconds, then shake for 10 minutes at 4°C to ensure thorough mixing.
-
Induce phase separation by adding 188 µL of LC-MS grade water.
-
Vortex for 20 seconds and then centrifuge at 14,000 x g for 5 minutes.
-
Carefully collect the upper organic layer (~700 µL) and transfer it to a new 1.5 mL tube.
-
Dry the extract completely under a gentle stream of nitrogen or using a centrifugal evaporator.
-
Reconstitute the dried lipid extract in 100 µL of the initial mobile phase (e.g., 60:40 Acetonitrile:Water). Vortex for 10 seconds and centrifuge at 14,000 x g for 2 minutes to pellet any debris.
-
Transfer the supernatant to an LC-MS vial for analysis.
Experimental Workflow Diagram
Caption: Experimental workflow for this compound quantification.
Data Presentation and Quantitative Parameters
Liquid Chromatography (LC) Method
The separation is achieved using a reversed-phase C18 column.[6][8]
| Parameter | Condition |
| LC System | UHPLC System (e.g., Agilent 1290, Waters Acquity) |
| Column | C18 Reversed-Phase, 2.1 x 100 mm, 1.8 µm particle size |
| Column Temperature | 50°C |
| Mobile Phase A | 10 mM Ammonium Acetate in Acetonitrile/Water (60:40, v/v) |
| Mobile Phase B | 10 mM Ammonium Acetate in Isopropanol/Acetonitrile (90:10, v/v) |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| LC Gradient | See Table 2 |
Table 1: LC System Parameters.
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 70 | 30 |
| 2.0 | 57 | 43 |
| 2.1 | 30 | 70 |
| 12.0 | 1 | 99 |
| 12.1 | 70 | 30 |
| 15.0 | 70 | 30 |
Table 2: LC Gradient Program.
Mass Spectrometry (MS/MS) Method
Analysis is performed on a tandem quadrupole mass spectrometer using electrospray ionization.
| Parameter | Condition |
| MS System | Tandem Quadrupole MS (e.g., SCIEX QTRAP, Thermo TSQ) |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Ion Spray Voltage | +5500 V |
| Source Temperature | 500°C |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Collision Gas | Nitrogen |
| MRM Transitions | See Table 3 |
Table 3: MS System Parameters.
The MRM transitions are highly specific. For LPCs, fragmentation typically yields a characteristic phosphocholine (B91661) headgroup fragment at m/z 184.[9]
| Analyte | Precursor Ion [M+H]⁺ (m/z) | Product Ion (m/z) | Collision Energy (eV) | Dwell Time (ms) |
| This compound | 508.4 | 184.1 | 35 | 50 |
| LPC 17:0 (IS) | 510.4 | 184.1 | 35 | 50 |
Table 4: MRM Transitions for Quantification.
Signaling Pathway Context
LPCs, including this compound, are generated from membrane phospholipids (B1166683) by the enzymatic action of phospholipase A2 (PLA2). They can act as second messengers, modulating the activity of various cellular targets such as G-protein coupled receptors (GPCRs) and Protein Kinase C (PKC), thereby influencing downstream cellular responses.[4]
Caption: Generation and signaling role of this compound.
Conclusion
This application note details a complete workflow for the sensitive and specific quantification of this compound from human plasma. The combination of an optimized MTBE-based liquid-liquid extraction with a targeted LC-MS/MS analysis provides a reliable method for researchers investigating the roles of plasmalogens in health and disease. The protocol is robust, reproducible, and suitable for the analysis of large sample cohorts in a clinical research setting.
References
- 1. Structure-specific, accurate quantitation of plasmalogen glycerophosphoethanolamine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Rapid identification of plasmalogen molecular species using targeted multiplexed selected reaction monitoring mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effect of lysophosphatidylcholine on transmembrane signal transduction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. agilent.com [agilent.com]
- 7. researchgate.net [researchgate.net]
- 8. Comprehensive analysis of lipids in biological systems by liquid chromatography-mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Quantitation of isobaric phosphatidylcholine species in human plasma using a hybrid quadrupole linear ion-trap mass spectrometer - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for C18(Plasm) LPC Extraction from Brain Tissue for Mass Spectrometry
Introduction
Plasmalogens are a unique class of glycerophospholipids characterized by a vinyl-ether bond at the sn-1 position of the glycerol (B35011) backbone. They are particularly abundant in the central nervous system, with C18(plasm)-lysophosphatidylcholine (LPC) being a species of significant interest.[1] Alterations in the levels of plasmalogens, including C18(Plasm) LPC, have been linked to various neurodegenerative diseases, such as Alzheimer's disease, highlighting the need for accurate and reproducible methods for their quantification in brain tissue.[2][3]
These application notes provide detailed protocols for the extraction of this compound from brain tissue for subsequent analysis by liquid chromatography-mass spectrometry (LC-MS/MS). The described methods are intended for researchers, scientists, and drug development professionals working in the fields of neuroscience, lipidomics, and biomarker discovery.
Biological Significance of this compound in the Brain
Plasmalogens play crucial roles in membrane structure and fluidity, vesicular fusion, and cellular signaling.[4] The vinyl-ether linkage in plasmalogens makes them potent antioxidants, capable of scavenging reactive oxygen species and protecting other lipids and proteins from oxidative damage.[1] this compound, a lysophospholipid derived from its parent plasmalogen, is not only a metabolic intermediate but also a bioactive molecule. It is involved in various neuronal pathways and may have a neuroprotective role.[5][6] Decreased levels of specific plasmalogens have been observed in the brains of individuals with Alzheimer's disease, suggesting their potential as diagnostic or therapeutic targets.[3][6]
Experimental Protocols
Brain Tissue Homogenization
This protocol describes the initial step of preparing the brain tissue for lipid extraction.
Materials:
-
Brain tissue (fresh or frozen)
-
Phosphate-buffered saline (PBS), ice-cold
-
Homogenization buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 7.4), ice-cold
-
Protease inhibitor cocktail
-
Dounce homogenizer or mechanical bead beater
-
Centrifuge
Procedure:
-
Thaw frozen brain tissue on ice.
-
Weigh a specific amount of tissue (e.g., 50-100 mg).
-
Wash the tissue with ice-cold PBS to remove any blood contaminants.
-
Mince the tissue into small pieces on an ice-cold surface.
-
Add the minced tissue to a pre-chilled homogenization tube containing an appropriate volume of ice-cold homogenization buffer with a protease inhibitor cocktail.
-
Homogenize the tissue using a Dounce homogenizer (15-20 strokes) or a mechanical bead beater until a uniform homogenate is achieved. Perform all steps on ice to minimize enzymatic degradation.
-
Centrifuge the homogenate at a low speed (e.g., 1000 x g) for 5-10 minutes at 4°C to pellet cellular debris.
-
Carefully collect the supernatant for lipid extraction.
Lipid Extraction using a Modified Bligh-Dyer Method
This protocol is a widely used liquid-liquid extraction method for isolating lipids from biological samples.
Materials:
-
Brain tissue homogenate
-
Deionized water
-
Butylated hydroxytoluene (BHT) solution (e.g., 0.01% in methanol) to prevent oxidation of plasmalogens.[7]
-
Glass centrifuge tubes with Teflon-lined caps
-
Centrifuge
-
Nitrogen gas stream or vacuum concentrator
Procedure:
-
To a glass centrifuge tube, add 1 part of the brain tissue homogenate.
-
Add 3.75 parts of a chloroform:methanol (1:2, v/v) mixture containing BHT.
-
Vortex the mixture vigorously for 1-2 minutes to ensure thorough mixing.
-
Add 1.25 parts of chloroform and vortex again for 30 seconds.
-
Add 1.25 parts of deionized water and vortex for 30 seconds.
-
Centrifuge the mixture at 2000 x g for 10 minutes at 4°C to induce phase separation.
-
Three layers will be visible: an upper aqueous layer, a protein disk at the interface, and a lower organic layer containing the lipids.
-
Carefully collect the lower organic layer using a glass Pasteur pipette, avoiding the protein disk.
-
Transfer the organic extract to a clean glass tube.
-
Dry the lipid extract under a gentle stream of nitrogen gas or using a vacuum concentrator.
-
Reconstitute the dried lipid extract in a suitable solvent for LC-MS/MS analysis (e.g., methanol or isopropanol).
Quantitative Data Comparison
The choice of extraction method can significantly impact the recovery of lipids. The following table summarizes a comparison of common lipid extraction methods. While specific data for this compound is limited, the data for total lipid recovery provides a useful reference. For samples with higher lipid content, such as brain tissue, the Folch method (which uses a higher solvent-to-sample ratio) may yield better recovery compared to the Bligh and Dyer method.[8][9]
| Extraction Method | Key Solvent Ratios (Chloroform:Methanol:Water) | Advantages | Disadvantages | Typical Total Lipid Recovery from High-Lipid Tissue |
| Bligh & Dyer | Final ratio of 2:2:1.8 | Rapid, uses less solvent.[8] | May have lower recovery for high-lipid samples.[8][9] | Can be up to 50% lower than Folch for high-lipid samples.[8] |
| Folch | Final ratio of 8:4:3 | Considered a "gold standard" with high recovery rates.[10][11] | Uses a larger volume of solvent.[11] | Generally provides higher and more accurate lipid content.[8] |
| MTBE | Methyl-tert-butyl ether/Methanol/Water | Uses less hazardous solvents than chloroform. | May have different selectivity for certain lipid classes. | Comparable to Folch for many lipid classes. |
LC-MS/MS Analysis
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.
-
Triple quadrupole or high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) equipped with an electrospray ionization (ESI) source.
LC Parameters:
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).
-
Mobile Phase A: Water with 0.1% formic acid and 10 mM ammonium (B1175870) formate.
-
Mobile Phase B: Acetonitrile:Isopropanol (e.g., 50:50, v/v) with 0.1% formic acid and 10 mM ammonium formate.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Gradient: A typical gradient would start with a high percentage of mobile phase A, ramping up to a high percentage of mobile phase B to elute the lipids.
-
Injection Volume: 2-10 µL.
MS/MS Parameters:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Scan Type: Multiple Reaction Monitoring (MRM) for targeted quantification.
-
Precursor Ion (Q1): The m/z of the this compound species of interest.
-
Product Ion (Q3): A characteristic fragment ion, often the phosphocholine (B91661) headgroup at m/z 184.1.
-
Internal Standards: Use of a stable isotope-labeled LPC internal standard (e.g., LPC(17:0)-d5) is crucial for accurate quantification.[12]
Visualizations
Experimental Workflow
References
- 1. Plasmalogen as a Bioactive Lipid Drug: From Preclinical Research Challenges to Opportunities in Nanomedicine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Disturbed choline plasmalogen and phospholipid fatty acid concentrations in Alzheimer's disease prefrontal cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Plasmalogen profiling in porcine brain tissues by LC-MS/MS — MED-LIFE DISCOVERIES [med-life.ca]
- 5. The ratio of phosphatidylcholines to lysophosphatidylcholines in plasma differentiates healthy controls from patients with Alzheimer's disease and mild cognitive impairment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Perspective: The Potential Role of Circulating Lysophosphatidylcholine in Neuroprotection against Alzheimer Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Plasmalogen Profiling in Porcine Brain Tissues by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 8. vliz.be [vliz.be]
- 9. Comparison of the Bligh and Dyer and Folch methods for total lipid determination in a broad range of marine tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. “Bligh and Dyer” and Folch Methods for Solid–Liquid–Liquid Extraction of Lipids from Microorganisms. Comprehension of Solvatation Mechanisms and towards Substitution with Alternative Solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Structure-specific, accurate quantitation of plasmalogen glycerophosphoethanolamine - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: HILIC Chromatography for the Separation of C18 Plasmalogen Lysophosphatidylcholines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lysophosphatidylcholines (LPCs) are signaling molecules involved in various physiological and pathological processes. A specific subclass of LPCs, the plasmalogen LPCs (C18(Plasm) LPC), contains a vinyl-ether bond at the sn-1 position of the glycerol (B35011) backbone. The distinct structure of plasmalogen LPCs imparts unique chemical properties and biological functions, making their selective analysis crucial for understanding their role in health and disease. Hydrophilic Interaction Liquid Chromatography (HILIC) coupled with mass spectrometry (MS) offers a powerful analytical approach for the separation of lipid classes based on the polarity of their head groups. This application note provides a detailed protocol for a HILIC-based method for the separation of C18(Plasm) LPCs from other lipid classes.
Principle of HILIC Separation for Lipids
Hydrophilic Interaction Liquid Chromatography (HILIC) is a chromatographic technique that utilizes a polar stationary phase and a mobile phase with a high concentration of an organic solvent mixed with a smaller amount of aqueous solvent.[1] In HILIC, a water-enriched layer is formed on the surface of the polar stationary phase, and the separation is primarily based on the partitioning of analytes between this aqueous layer and the bulk organic mobile phase.[2] For lipids, HILIC is particularly effective at separating different lipid classes based on the polarity of their head groups.[3] More polar lipids are more strongly retained, while less polar lipids elute earlier. This characteristic allows for the effective separation of lipid classes such as phosphatidylcholines (PC), sphingomyelins (SM), and lysophosphatidylcholines (LPC).[4]
The presence of the vinyl-ether bond in plasmalogens makes them slightly less polar than their diacyl counterparts.[5] Consequently, in a HILIC separation, plasmalogen species are expected to elute slightly earlier than the corresponding diacyl or alkyl species within the same lipid class.[5] This difference in retention behavior can be exploited for the class-specific separation of C18(Plasm) LPCs.
Experimental Protocols
Sample Preparation (Protein Precipitation)
This protocol is suitable for the extraction of lipids from plasma samples.
-
To 100 µL of plasma in a microcentrifuge tube, add 500 µL of pre-cooled isopropanol (B130326) (IPA).
-
Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.
-
Incubate the sample at -20°C for 10 minutes.
-
Vortex the mixture again for 1 minute.
-
Incubate the sample at 4°C for 2 hours to ensure complete protein precipitation.
-
Centrifuge the sample at 10,300 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant containing the extracted lipids to a clean glass vial for LC-MS/MS analysis.
HILIC-MS/MS Method
Chromatographic Conditions:
-
Column: A column with a polar stationary phase is required. Options include bare silica, amide, or zwitterionic phases. An amide-based column (e.g., Acquity BEH Amide, 1.7 µm, 100 mm × 2.1 mm I.D.) is a good starting point for phospholipid separations.[6]
-
Mobile Phase A: 10 mM ammonium (B1175870) acetate (B1210297) in Acetonitrile:H₂O (95:5, v/v), pH 8.2[6]
-
Mobile Phase B: 10 mM ammonium acetate in Acetonitrile:H₂O (50:50, v/v), pH 7.4[6]
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
Gradient Elution Program:
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 100 | 0 |
| 5.0 | 80 | 20 |
| 8.0 | 60 | 40 |
| 8.1 | 0 | 100 |
| 10.0 | 0 | 100 |
| 10.1 | 100 | 0 |
| 12.0 | 100 | 0 |
Mass Spectrometry Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Capillary Voltage: 3.0 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 400°C
-
Cone Gas Flow: 50 L/hr
-
Desolvation Gas Flow: 800 L/hr
-
Collision Gas: Argon
-
Data Acquisition: Full scan and product ion scan modes. For targeted analysis, Multiple Reaction Monitoring (MRM) can be used.
MRM Transitions for this compound and C18:0 LPC:
-
This compound (P-18:0): Precursor ion [M+H]⁺ > Product ion (e.g., m/z 184.07, corresponding to the phosphocholine (B91661) headgroup).
-
C18:0 LPC: Precursor ion [M+H]⁺ > Product ion (e.g., m/z 184.07, corresponding to the phosphocholine headgroup).
Data Presentation
The following table provides an example of the expected retention time ranges for different lipid classes using the described HILIC method. Actual retention times may vary depending on the specific column and instrumentation used.
| Lipid Class | Expected Retention Time Range (min) |
| Phosphatidylcholines (PC) | 1.5 - 2.0 |
| Sphingomyelins (SM) | 2.0 - 2.5 |
| Lysophosphatidylcholines (LPC) | 2.5 - 3.5 |
| This compound | Expected to elute slightly earlier than C18:0 LPC |
| Phosphatidylethanolamines (PE) | 4.0 - 5.0 |
| Lysophosphatidylethanolamines (LPE) | 5.0 - 6.0 |
Challenges in Separating this compound Isomers
While HILIC is excellent for separating lipid classes, achieving separation of isomers within the this compound class (e.g., positional isomers of the double bond in the vinyl-ether linkage) is challenging. This is because the primary separation mechanism in HILIC is based on the polarity of the headgroup, which is identical for these isomers. For the separation of lipid isomers, reversed-phase liquid chromatography (RPLC), which separates molecules based on their hydrophobicity and subtle differences in shape, is often the more effective technique.
Visualizations
Caption: Experimental workflow for the HILIC-MS/MS analysis of this compound.
Caption: Structural comparison of C18 Plasmalogen LPC and C18:0 LPC.
Conclusion
The described HILIC-MS/MS method provides a robust and reliable approach for the separation and detection of C18(Plasm) LPCs as a distinct lipid class from biological samples. While this method is highly effective for class-specific separation, researchers aiming to resolve isomers within the this compound subclass should consider complementary techniques such as reversed-phase chromatography. The provided protocol serves as a comprehensive guide for the implementation of HILIC-based lipid analysis in research and drug development settings.
References
- 1. researchgate.net [researchgate.net]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. nestgrp.com [nestgrp.com]
- 4. HILIC 固定相 | Thermo Fisher Scientific - JP [thermofisher.com]
- 5. Targeting Modified Lipids during Routine Lipidomics Analysis using HILIC and C30 Reverse Phase Liquid Chromatography coupled to Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chromatographyonline.com [chromatographyonline.com]
Application Notes and Protocols for Lysoplasmalogenase Activity Assays Using C18(Plasm) LPC as a Substrate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lysoplasmalogens are lipid signaling molecules derived from plasmalogens, a unique class of phospholipids (B1166683) characterized by a vinyl-ether bond at the sn-1 position of the glycerol (B35011) backbone. The degradation of lysoplasmalogens is catalyzed by lysoplasmalogenases, such as Transmembrane Protein 86A (TMEM86A) and TMEM86B, which hydrolyze the vinyl-ether bond. This enzymatic activity is crucial for maintaining cellular homeostasis of plasmalogens and lysoplasmalogens, and its dysregulation has been implicated in various diseases.[1] C18(Plasm) LPC (1-O-1’-(Z)-octadecenyl-2-hydroxy-sn-glycero-3-phosphocholine) is a commercially available lysoplasmalogen that serves as a substrate for assaying lysoplasmalogenase activity. This document provides detailed application notes and protocols for two common methods for this purpose: a coupled enzyme assay and a more sensitive HPLC-based fluorescence assay.
Signaling Pathways Involving Lysoplasmalogenase
Lysoplasmalogenase activity is integrated into broader cellular signaling networks. For instance, TMEM86A is a transcriptional target of Liver X Receptors (LXRs), which are key regulators of cholesterol and fatty acid metabolism.[2] In macrophages, LXR activation leads to increased TMEM86A expression, resulting in reduced lysoplasmalogen levels and alterations in membrane fluidity.[2] In adipocytes, TMEM86A influences the Protein Kinase A (PKA) signaling pathway. Knockout of TMEM86A leads to increased lysoplasmalogen levels, which in turn inhibits phosphodiesterase 3B, elevates cyclic adenosine (B11128) monophosphate (cAMP), and enhances PKA signaling. The downstream consequences of lysoplasmalogenase activity include modulation of membrane dynamics, lipid raft formation, and cellular processes like phagocytosis.[3]
References
- 1. Modulation of endogenous plasmalogens by genetic ablation of lysoplasmalogenase (Tmem86b) in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sterol-regulated transmembrane protein TMEM86a couples LXR signaling to regulation of lysoplasmalogens in macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Application Notes and Protocols for the Chemo-Enzymatic Synthesis of Stable Isotope-Labeled C18(Plasm) LPC
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a detailed, albeit theoretical, protocol for the synthesis of stable isotope-labeled 1-O-1'-(Z)-octadecenyl-2-hydroxy-sn-glycero-3-phosphocholine (C18(Plasm) LPC). Due to the complexity and often proprietary nature of plasmalogen synthesis, this document outlines a plausible chemo-enzymatic strategy based on established principles of lipid chemistry. The protocol is designed for researchers in lipidomics, drug development, and metabolic studies who require a high-purity, isotopically labeled internal standard for mass spectrometry-based quantification of this important signaling lipid. Plasmalogens are a unique class of glycerophospholipids characterized by a vinyl-ether bond at the sn-1 position, which imparts distinct chemical and physical properties.[1][2] These lipids are involved in membrane structure, vesicular fusion, and cellular signaling, and act as endogenous antioxidants.[3][4][5] Deficiencies in plasmalogen levels have been linked to various diseases, making them a subject of intense research.[2][6]
Introduction
Lysophosphatidylcholines (LPCs) are important signaling molecules and metabolic intermediates.[7] The plasmalogen subclass of LPCs, such as this compound, presents unique synthetic challenges due to the labile vinyl ether bond and the potential for acyl migration.[2][7] Stable isotope-labeled internal standards are essential for accurate quantification in complex biological matrices by mass spectrometry.[5][8][9] This protocol describes a multi-step synthesis to obtain this compound with a deuterium-labeled sn-1 alkyl chain.
Proposed Chemo-Enzymatic Synthesis Workflow
The proposed synthesis involves several key stages: preparation of a deuterated fatty alcohol, stereospecific assembly of the glycerophospholipid backbone with appropriate protecting groups, introduction of the phosphocholine (B91661) headgroup, and finally, the enzymatic or chemical formation of the critical vinyl ether bond followed by deprotection.
Caption: Proposed workflow for the synthesis of stable isotope-labeled this compound.
Experimental Protocols
Part 1: Synthesis of Deuterated Oleyl Alcohol
-
Objective: To prepare the stable isotope-labeled precursor for the sn-1 position.
-
Materials:
-
Deuterated oleic acid (e.g., Oleic acid-d9)
-
Lithium aluminum hydride (LiAlH₄) or a similar reducing agent
-
Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)
-
Dry ice/acetone bath
-
Standard glassware for organic synthesis under inert atmosphere
-
-
Procedure:
-
Dissolve deuterated oleic acid in anhydrous THF in a round-bottom flask under an argon atmosphere.
-
Cool the solution to 0°C using an ice bath.
-
Slowly add a solution of LiAlH₄ in THF to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
Quench the reaction by carefully adding water, followed by 15% NaOH solution, and then more water.
-
Filter the resulting precipitate and wash with THF.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting deuterated oleyl alcohol by silica (B1680970) gel chromatography.
-
Part 2: Assembly of the Protected Lysophospholipid
-
Objective: To construct the glycerol backbone with the deuterated alkyl chain at sn-1 and a protecting group at sn-2.
-
Materials:
-
sn-Glycero-3-phosphocholine (GPC) or a suitable protected glycerol precursor
-
Deuterated oleyl alcohol (from Part 1)
-
A suitable protecting group for the sn-2 hydroxyl, e.g., tert-Butyldimethylsilyl (TBDMS) chloride or Benzoyl chloride
-
Immiscible organic solvents (e.g., dichloromethane, hexane)
-
Bases such as imidazole (B134444) or pyridine
-
-
Procedure: This part is challenging due to the need for regioselectivity. A chemo-enzymatic approach using a lipase (B570770) could be employed for regioselective acylation/alkylation, or a chemical route with protecting groups.[1][10][11]
-
Protection: Protect the sn-2 hydroxyl group of a suitable glycerol derivative.
-
Alkylation: Introduce the deuterated oleyl alcohol at the sn-1 position via a Williamson ether synthesis or similar method.
-
Phosphorylation: If starting from a protected glycerol, introduce the phosphocholine headgroup.[12]
-
Purification: Purify the resulting protected 1-O-(oleyl-d9)-2-O-protected-sn-glycero-3-phosphocholine by column chromatography.
-
Part 3: Formation of the Vinyl Ether Bond and Deprotection
-
Objective: To create the characteristic vinyl ether bond and remove the sn-2 protecting group.
-
Materials:
-
Protected plasmanylcholine from Part 2
-
Enzyme: Plasmanylethanolamine desaturase (if a viable enzymatic route is established) or chemical reagents for desaturation.
-
Deprotection agent (e.g., Tetra-n-butylammonium fluoride (B91410) (TBAF) for TBDMS group; mild base for benzoyl group).
-
-
Procedure:
-
Desaturation (Hypothetical Chemical Route): This is the most critical and least straightforward step. It could potentially be achieved by introducing a leaving group adjacent to the ether linkage followed by a base-catalyzed elimination reaction. This would require careful optimization to ensure stereoselectivity (Z-isomer) and avoid side reactions. The biological route involves plasmanylethanolamine desaturase, an enzyme that is not commercially available for in vitro synthesis.[13]
-
Deprotection: Remove the protecting group from the sn-2 position using the appropriate reagent. For example, use TBAF to remove a TBDMS group. This step must be mild to avoid cleaving the labile vinyl ether bond.
-
Final Purification: Purify the final product, stable isotope-labeled this compound, using a suitable chromatographic method like High-Performance Liquid Chromatography (HPLC), potentially on a HILIC column.
-
Characterization and Quality Control
The final product must be rigorously characterized to confirm its identity and purity.
| Parameter | Method | Expected Result |
| Identity Confirmation | High-Resolution Mass Spectrometry (HRMS) | Accurate mass measurement corresponding to the molecular formula of deuterated this compound. |
| Isotopic Enrichment | Mass Spectrometry (MS) | A shift in the m/z value corresponding to the number of incorporated deuterium (B1214612) atoms. |
| Structural Elucidation | Tandem Mass Spectrometry (MS/MS) | Fragmentation pattern consistent with the structure, showing the loss of the phosphocholine headgroup and fragments corresponding to the deuterated sn-1 chain. |
| Purity | High-Performance Liquid Chromatography (HPLC) | A single major peak, indicating >98% purity. |
| Positional Isomerism | Nuclear Magnetic Resonance (NMR) Spectroscopy | ¹H and ¹³C NMR to confirm the positions of the vinyl ether bond and the free hydroxyl group. |
Signaling Pathway Involving Plasmalogens
Plasmalogens are integral components of cell membranes and are implicated in protecting cells from oxidative stress. Their vinyl ether bond is susceptible to attack by reactive oxygen species (ROS), thereby sparing other more critical lipids and proteins from oxidative damage.
Caption: Antioxidant role of this compound in cellular membranes.
Summary of Quantitative Data
The following table summarizes hypothetical but expected quantitative data for the synthesis and characterization of stable isotope-labeled this compound.
| Parameter | Target Value | Method of Analysis |
| Molecular Weight (d9-labeled) | ~516.74 g/mol | High-Resolution Mass Spectrometry |
| Isotopic Purity | >98% | Mass Spectrometry |
| Chemical Purity | >98% | HPLC |
| Yield (Overall) | 1-5% (estimated due to complexity) | Gravimetric/Spectrophotometric |
| Stereochemical Purity (sn-1) | >99% (Z-isomer) | NMR Spectroscopy / Chiral Chromatography |
Conclusion
The synthesis of stable isotope-labeled this compound is a complex undertaking that requires expertise in lipid chemistry and purification techniques. The chemo-enzymatic protocol outlined here provides a conceptual framework for its production. The availability of such a standard is crucial for advancing research into the roles of plasmalogens in health and disease by enabling accurate and precise quantification in biological systems. Researchers attempting this synthesis should be prepared for extensive optimization, particularly in the formation of the vinyl ether bond and the purification of the final product.
References
- 1. Synthesis of Lysophospholipids [mdpi.com]
- 2. Synthesis of Lysophosphatidylcholine and Mixed Phosphatidylcholine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Plasmalogen lipids: functional mechanism and their involvement in gastrointestinal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Plasmalogen Replacement Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structural and functional roles of ether lipids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Advances in the Biosynthetic Pathways and Application Potential of Plasmalogens in Medicine [frontiersin.org]
- 7. researchgate.net [researchgate.net]
- 8. Measurement of fractional lipid synthesis using deuterated water (2H2O) and mass isotopomer analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Structures, functions, and syntheses of glycero-glycophospholipids - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Lipase-catalyzed production of lysophospholipids | OCL - Oilseeds and fats, Crops and Lipids [ocl-journal.org]
- 11. ocl-journal.org [ocl-journal.org]
- 12. Synthesis of phospholipids on a glyceric acid scaffold: design and preparation of phospholipase A2 specific substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A novel assay for the introduction of the vinyl ether double bond into plasmalogens using pyrene-labeled substrates - PMC [pmc.ncbi.nlm.nih.gov]
Application of C18(Plasm) LPC in the Study of Neurological Disorders
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
C18(Plasm) LPC, or 1-(1Z-alkenyl)-2-lyso-sn-glycero-3-phosphocholine with an 18-carbon chain at the sn-1 position, is a member of the lysoplasmalogen family of ether phospholipids. Plasmalogens are critical components of cellular membranes, particularly in the nervous system, where they are implicated in membrane structure, signal transduction, and protection against oxidative stress. Emerging research has highlighted the dysregulation of this compound and other related ether lipids in the pathophysiology of various neurological disorders, including Alzheimer's disease (AD) and multiple sclerosis (MS). This document provides detailed application notes and experimental protocols for the study of this compound in the context of these disorders.
Application Notes
This compound as a Biomarker in Neurological Disorders
Alterations in the plasma and cerebrospinal fluid (CSF) levels of lysophosphatidylcholines (LPCs) and plasmalogens have been associated with neurological diseases.[1][2] These changes suggest their potential as biomarkers for disease diagnosis, progression, and therapeutic response. While specific data for this compound is still emerging, studies on related compounds provide a strong rationale for its investigation.
Key Applications:
-
Early Diagnosis: Changes in plasma choline (B1196258) phospholipids, including plasmalogens and LPCs, have been observed in Alzheimer's disease, mimicking an accelerated aging process.[1] Investigating this compound levels may contribute to a lipid-based biomarker panel for early AD detection.
-
Disease Progression: Monitoring the levels of this compound in longitudinal studies could provide insights into the rate of neurodegeneration and disease severity.
-
Therapeutic Monitoring: Assessing the impact of novel therapeutics on this compound levels may serve as a surrogate endpoint in clinical trials.
Role in Neuroinflammation and Oxidative Stress
Neuroinflammation, characterized by the activation of microglia and astrocytes, is a common feature of many neurological disorders.[3] LPCs are known to modulate microglial activation and the release of pro-inflammatory cytokines.[4] The vinyl-ether bond in plasmalogens, including this compound, is susceptible to oxidative attack, suggesting a role in mitigating oxidative stress, a key pathological process in neurodegeneration.
Key Applications:
-
Investigating Neuroinflammatory Pathways: Studying the effect of this compound on microglial and astrocytic activation in vitro can elucidate its role in neuroinflammatory signaling.
-
Assessing Oxidative Stress: Quantifying the levels of this compound and its oxidized products in biological samples can serve as an indicator of oxidative damage in the central nervous system (CNS).
Involvement in Blood-Brain Barrier Dysfunction
The blood-brain barrier (BBB) is a critical interface that regulates the passage of substances between the periphery and the CNS. Its disruption is a key event in the pathogenesis of several neurological disorders. Some lysophospholipids have been shown to modulate BBB permeability.
Key Applications:
-
Modeling BBB Disruption: In vitro models of the BBB can be utilized to investigate the direct effects of this compound on endothelial cell integrity and permeability.
-
Understanding Molecular Mechanisms: Studying the influence of this compound on the expression and localization of tight junction proteins in brain endothelial cells can reveal the mechanisms by which it may alter BBB function.
Quantitative Data Summary
The following tables summarize the reported changes in LPC and plasmalogen levels in Alzheimer's disease and multiple sclerosis. It is important to note that data specifically for this compound is limited, and the tables include data on related compounds to provide a broader context.
Table 1: Dysregulation of Choline Plasmalogens and Lysophosphatidylcholines in Alzheimer's Disease (Plasma)
| Analyte Class | Specific Species | Change in AD vs. Controls | Reference |
| Choline Plasmalogens (Total) | Not specified | Increased | [1] |
| Lysophosphatidylcholines (Total) | Not specified | Increased | [1] |
| Lysophosphatidylcholines | LPC 18:1, LPC 18:2 | Higher | [3] |
Table 2: Dysregulation of Lysophosphatidylcholines and Other Lipids in Multiple Sclerosis (CSF)
| Analyte Class | Specific Species | Change in MS vs. Other Neurological Diseases | Reference |
| Fatty Acids and Sphingolipids | Not specified | Most abundant classes in MS | [5] |
| Sphingolipids | C16 Glucosylceramide, C18 Ceramide | Decreased after ocrelizumab treatment in RMS | [6] |
Experimental Protocols
Protocol 1: Extraction and Quantification of this compound from Plasma and Brain Tissue by LC-MS/MS
This protocol provides a general framework for the extraction and analysis of this compound. Optimization may be required based on the specific instrumentation and sample matrix.
Materials:
-
Plasma or homogenized brain tissue
-
Internal Standard (e.g., a deuterated or odd-chain LPC)
-
Methanol (B129727) (LC-MS grade)
-
Methyl-tert-butyl ether (MTBE, LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid
-
Ammonium (B1175870) formate
-
C18 reverse-phase LC column
-
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system
Procedure:
-
Sample Preparation:
-
Thaw plasma samples on ice.
-
For brain tissue, homogenize in a suitable buffer on ice.
-
-
Lipid Extraction (Folch Method):
-
To 100 µL of plasma or tissue homogenate, add 2 mL of a 2:1 (v/v) chloroform:methanol mixture.
-
Vortex thoroughly for 1 minute.
-
Add 400 µL of 0.9% NaCl solution and vortex again.
-
Centrifuge at 2000 x g for 10 minutes to separate the phases.
-
Carefully collect the lower organic phase containing the lipids.
-
Dry the lipid extract under a stream of nitrogen gas.
-
-
Reconstitution:
-
Reconstitute the dried lipid extract in 100 µL of a suitable solvent, such as methanol or isopropanol/acetonitrile/water.
-
-
LC-MS/MS Analysis:
-
Inject the reconstituted sample onto a C18 reverse-phase column.
-
Use a gradient elution with mobile phase A (e.g., water with 0.1% formic acid and 10 mM ammonium formate) and mobile phase B (e.g., acetonitrile/isopropanol with 0.1% formic acid and 10 mM ammonium formate).
-
Perform mass spectrometric analysis in positive ion mode using multiple reaction monitoring (MRM) to detect the specific precursor-to-product ion transition for this compound and the internal standard.
-
-
Quantification:
-
Generate a standard curve using synthetic this compound of known concentrations.
-
Calculate the concentration of this compound in the samples by comparing the peak area ratio of the analyte to the internal standard against the standard curve.
-
Protocol 2: In Vitro Neuroinflammation Assay - Microglial Activation
This protocol describes how to assess the effect of this compound on microglial activation by measuring the release of nitric oxide (NO) and pro-inflammatory cytokines.
Materials:
-
Microglial cell line (e.g., BV-2 or primary microglia)
-
This compound
-
Lipopolysaccharide (LPS, as a positive control)
-
Cell culture medium (e.g., DMEM)
-
Griess Reagent for NO measurement
-
ELISA kits for TNF-α and IL-6
Procedure:
-
Cell Culture:
-
Culture microglial cells in a 24-well plate until they reach 80% confluency.
-
-
Treatment:
-
Treat the cells with varying concentrations of this compound (e.g., 1-20 µM) for 24 hours. Include a vehicle control and a positive control (LPS, 100 ng/mL).
-
-
Nitric Oxide Measurement:
-
After the incubation period, collect the cell culture supernatant.
-
Mix 50 µL of the supernatant with 50 µL of Griess Reagent in a 96-well plate.
-
Incubate for 15 minutes at room temperature.
-
Measure the absorbance at 540 nm. A standard curve with sodium nitrite (B80452) should be used for quantification.
-
-
Cytokine Measurement (ELISA):
-
Use the collected cell culture supernatant to measure the concentrations of TNF-α and IL-6 according to the manufacturer's instructions for the respective ELISA kits.
-
-
Data Analysis:
-
Compare the levels of NO, TNF-α, and IL-6 in the this compound-treated groups to the vehicle control to determine its effect on microglial activation.
-
Protocol 3: In Vitro Blood-Brain Barrier Permeability Assay
This protocol utilizes a Transwell system to model the BBB and assess the effect of this compound on its permeability.
Materials:
-
Human brain microvascular endothelial cells (hBMECs)
-
Transwell inserts (e.g., 0.4 µm pore size)
-
This compound
-
Fluorescein isothiocyanate (FITC)-dextran (4 kDa)
-
Transendothelial electrical resistance (TEER) measurement system
Procedure:
-
BBB Model Assembly:
-
Seed hBMECs on the apical side of the Transwell inserts and culture until a confluent monolayer is formed, as confirmed by TEER measurements (typically >150 Ω·cm²).
-
-
Treatment:
-
Add this compound to the apical (luminal) chamber at various concentrations. Include a vehicle control.
-
-
TEER Measurement:
-
Measure the TEER at different time points after treatment (e.g., 0, 4, 8, 24 hours) to assess changes in the integrity of the endothelial monolayer.
-
-
Permeability Assay:
-
After the desired treatment duration, add FITC-dextran to the apical chamber.
-
At various time points (e.g., 30, 60, 120 minutes), collect samples from the basolateral (abluminal) chamber.
-
Measure the fluorescence of the basolateral samples using a fluorescence plate reader.
-
-
Data Analysis:
-
Calculate the apparent permeability coefficient (Papp) for FITC-dextran to quantify the permeability of the in vitro BBB. Compare the Papp values and TEER measurements between the this compound-treated groups and the control.
-
Visualizations
Signaling Pathways
Experimental Workflow
References
- 1. Alterations in the Plasma Levels of Specific Choline Phospholipids in Alzheimer’s Disease Mimic Accelerated Aging - PMC [pmc.ncbi.nlm.nih.gov]
- 2. kclpure.kcl.ac.uk [kclpure.kcl.ac.uk]
- 3. LPS-induced lipid alterations in microglia revealed by MALDI mass spectrometry-based cell fingerprinting in neuroinflammation studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Physiological mechanisms of lysophosphatidylcholine-induced de-ramification of murine microglia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Multiple sclerosis has a distinct lipid signature in plasma and cerebrospinal fluid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Development of an LC-MS/MS Method to Measure Sphingolipids in CSF from Patients with Multiple Sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro Cell Culture Experiments Using C18(Plasm) LPC
For Researchers, Scientists, and Drug Development Professionals
Introduction
C18(Plasm) LPC, or 1-O-1’-(Z)-octadecenyl-2-hydroxy-sn-glycero-3-phosphocholine, is a member of the plasmalogen family of lysophospholipids. Plasmalogens are characterized by a vinyl-ether bond at the sn-1 position of the glycerol (B35011) backbone, which imparts unique chemical and physical properties.[1][2] These lipids are integral components of cellular membranes and are involved in a variety of cellular processes, including signal transduction, membrane dynamics, and protection against oxidative stress.[1][2][3]
Research into lysophosphatidylcholines (LPCs), particularly the more common acyl forms like C18:0 LPC, has revealed their significant roles in inflammation, cancer biology, and regulated cell death pathways such as ferroptosis. While specific data on this compound is limited, the known functions of related LPCs and the unique properties of plasmalogens provide a strong basis for its investigation in various in vitro models.
These application notes provide an overview of the potential applications of this compound in cell culture experiments, along with detailed protocols for its preparation and use.
Potential Applications
-
Investigation of Inflammatory Signaling: Based on the known pro-inflammatory and immunomodulatory effects of C18:0 LPC, this compound can be used to study inflammatory responses in various cell types, such as macrophages, endothelial cells, and immune cells.[4][5][6]
-
Cancer Cell Biology Research: Higher plasma levels of C18:0 LPC have been associated with a lower risk of common cancers.[7] In vitro studies with this compound could elucidate its specific effects on cancer cell proliferation, migration, and signaling.
-
Studies on Ferroptosis and Oxidative Stress: Plasmalogens are known to protect against oxidative stress.[1] this compound is a valuable tool for investigating the mechanisms of ferroptosis, an iron-dependent form of regulated cell death characterized by lipid peroxidation.[8][9][10][11]
Data Presentation
Table 1: Effects of C18:0 LPC on Dendritic Cell (DC) Maturation and Chemokine Secretion
| Parameter | Treatment | Fold Increase vs. Control | Cell Type | Reference |
| DC Maturation Markers | ||||
| CD86 Expression | C18:0 LPC (40 µM) | Upregulated | Human Monocyte-derived DCs | [4] |
| HLA-DR Expression | C18:0 LPC (40 µM) | Upregulated | Human Monocyte-derived DCs | [4] |
| CD40 Expression | C18:0 LPC (40 µM) | Upregulated | Human Monocyte-derived DCs | [4] |
| Chemokine Secretion | ||||
| Macrophage Inflammatory Protein 1 (MIP-1) | C18:0 LPC | ~351-fold | Human Monocyte-derived DCs | [4] |
| Monocyte Chemoattractant Protein 1 (MCP-1) | C18:0 LPC | ~351-fold | Human Monocyte-derived DCs | [4] |
| Interleukin-8 (IL-8) | C18:0 LPC | ~7-fold | Human Monocyte-derived DCs | [4] |
| Gamma Interferon-inducible Protein 10 (IP-10) | C18:0 LPC | ~2-fold | Human Monocyte-derived DCs | [4] |
Note: This data is for the acyl form (C18:0 LPC) and serves as a reference for potential experiments with the plasmalogen form.
Experimental Protocols
Protocol 1: Preparation of this compound for Cell Culture
Materials:
-
This compound powder
-
Anhydrous ethanol (B145695) or dimethyl sulfoxide (B87167) (DMSO)
-
Phosphate-buffered saline (PBS), sterile
-
Cell culture medium appropriate for the cell line
-
Vortex mixer
-
Sterile microcentrifuge tubes
Procedure:
-
Reconstitution of this compound:
-
Allow the this compound powder to equilibrate to room temperature before opening the vial.
-
Prepare a stock solution by dissolving the powder in anhydrous ethanol or DMSO to a concentration of 1-10 mg/mL. For example, dissolve 10 mg of this compound in 1 mL of solvent for a 10 mg/mL stock.
-
Vortex thoroughly until the powder is completely dissolved.
-
-
Preparation of Working Solution:
-
Dilute the stock solution in sterile PBS or cell culture medium to the desired final concentration. It is recommended to perform serial dilutions to achieve the final working concentration.
-
Important: The final concentration of the solvent (ethanol or DMSO) in the cell culture should be kept to a minimum (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
-
-
Complexing with Albumin (Optional but Recommended):
-
To mimic physiological conditions and improve solubility and stability, this compound can be complexed with fatty acid-free bovine serum albumin (BSA).
-
Prepare a sterile solution of fatty acid-free BSA in PBS (e.g., 10% w/v).
-
Slowly add the this compound stock solution to the BSA solution while gently vortexing.
-
Incubate the mixture at 37°C for 30-60 minutes to allow for complex formation.
-
The molar ratio of LPC to BSA can be varied, with a 1:1 to 3:1 ratio being common.
-
-
Storage:
-
Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.[12]
-
Prepare working solutions fresh for each experiment.
-
Protocol 2: In Vitro Cell Viability Assay (MTT Assay)
Objective: To determine the cytotoxic or cytostatic effects of this compound on a chosen cell line.
Materials:
-
Cells of interest (e.g., cancer cell line, immune cell line)
-
96-well cell culture plates
-
Complete cell culture medium
-
This compound working solutions (prepared as in Protocol 1)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
-
-
Treatment:
-
Prepare a range of this compound concentrations (e.g., 1, 5, 10, 25, 50, 100 µM) in complete medium.
-
Include a vehicle control (medium with the same concentration of solvent used to dissolve the LPC) and a negative control (medium only).
-
After 24 hours of incubation, carefully remove the medium from the wells and replace it with 100 µL of the prepared this compound solutions or controls.
-
Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
After the treatment period, add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.
-
Carefully remove the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-10 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the control (vehicle-treated) cells.
-
Signaling Pathways and Experimental Workflows
Potential Signaling Pathways of this compound
While the specific signaling pathways of this compound are not well-elucidated, based on the literature for acyl-LPCs, potential pathways for investigation include the MAPK/ERK and PI3K/AKT pathways, and G-protein coupled receptor signaling.[13]
Caption: Putative signaling pathways activated by this compound.
Experimental Workflow for Investigating this compound Effects
The following diagram outlines a general workflow for studying the effects of this compound on a cell line of interest.
Caption: General workflow for in vitro cell-based assays with this compound.
Concluding Remarks
This compound is a promising bioactive lipid for in vitro research in areas such as inflammation, cancer, and neurobiology. While much of the current understanding is extrapolated from studies on acyl-LPCs, the unique properties of plasmalogens suggest that this compound may have distinct biological activities. The protocols and information provided herein serve as a guide for researchers to begin exploring the cellular effects of this specific lysophospholipid. Further research is warranted to fully elucidate its mechanisms of action and potential therapeutic applications.
References
- 1. Plasmalogen Replacement Therapy — MED-LIFE DISCOVERIES [med-life.ca]
- 2. Plasmalogen as a Bioactive Lipid Drug: From Preclinical Research Challenges to Opportunities in Nanomedicine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Plasmalogen Replacement Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Single Lysophosphatidylcholine Components Exhibit Adjuvant Activities In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Lysophosphatidylcholine induces inflammatory activation of human coronary artery smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Lysophosphatidylcholine (LPC) induces proinflammatory cytokines by a platelet-activating factor (PAF) receptor-dependent mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Higher plasma levels of lysophosphatidylcholine 18:0 are related to a lower risk of common cancers in a prospective metabolomics study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Insights into emerging mechanisms of ferroptosis: new regulators for cancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Ferroptosis: machinery and regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Mechanisms of ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Hacking the Lipidome: New Ferroptosis Strategies in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. avantiresearch.com [avantiresearch.com]
- 13. Bioactive Lipids, LPC and LPA, are Novel Pro-metastatic Factors and Their Tissue Levels Increase in Response to Radio/Chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Targeted Mass Spectrometry Assay of C18(Plasm) LPC
For Researchers, Scientists, and Drug Development Professionals
Introduction
Plasmalogens are a unique class of glycerophospholipids characterized by a vinyl-ether bond at the sn-1 position of the glycerol (B35011) backbone.[1] C18(Plasm) LPC, or 1-O-1'-(Z)-octadecenyl-2-hydroxy-sn-glycero-3-phosphocholine, is a lysoplasmalogen derived from the hydrolysis of a fatty acid at the sn-2 position of a C18 plasmalogen phosphatidylcholine. Altered levels of plasmalogens have been linked to a variety of diseases, including neurological and metabolic disorders, making the targeted quantification of specific plasmalogen species like this compound a critical area of research.[2] Lysophospholipids, including lysoplasmalogens, are also known to be involved in cell signaling pathways.[3]
This document provides detailed application notes and protocols for the development and implementation of a targeted mass spectrometry assay for the quantification of this compound in biological matrices.
I. Quantitative Data Summary
| Analyte | Matrix | Concentration Range (µM) | LOD (pmol) | LOQ (pmol) | Citation |
| Total Plasmalogens | Human Plasma | 0.5 - 13.6 | - | - | [4][5] |
| PLS 16:0/18:2 | Human Plasma | 4.0 ± 1.3 | 0.008 | 0.01 | [6] |
| PLS 16:0/20:4 | Human Plasma | 3.5 ± 1.2 | 0.008 | 0.01 | [6] |
| This compound | Human Plasma | To be determined | To be determined | To be determined |
II. Experimental Protocols
A. Sample Preparation: Lipid Extraction from Human Plasma
This protocol is adapted from established methods for lipid extraction from plasma.[7]
Materials:
-
Human plasma (collected in EDTA tubes)
-
Methanol (B129727) (LC-MS grade), chilled on ice
-
Methyl-tert-butyl ether (MTBE) (LC-MS grade)
-
Internal Standard (IS): A suitable non-endogenous lysoplasmalogen or a stable isotope-labeled this compound should be used.
-
Deionized water
-
Centrifuge capable of 4°C and >14,000 x g
-
Vortex mixer
-
Nitrogen evaporator
Procedure:
-
To a 1.5 mL microcentrifuge tube, add 20 µL of human plasma.
-
Add 200 µL of ice-cold methanol containing the internal standard at a known concentration.
-
Vortex the mixture vigorously for 20 seconds.
-
Add 750 µL of MTBE.
-
Vortex for 1 minute and then shake for 10 minutes at 4°C.
-
Add 180 µL of deionized water to induce phase separation.
-
Vortex for 20 seconds and then centrifuge at 14,000 x g for 5 minutes at 4°C.
-
Carefully collect the upper organic layer (containing the lipids) and transfer it to a new tube.
-
Dry the extracted lipids under a gentle stream of nitrogen.
-
Reconstitute the dried lipid extract in 100 µL of the initial mobile phase (e.g., 9:1 methanol/water with 10 mM ammonium (B1175870) formate) for LC-MS/MS analysis.
B. Targeted LC-MS/MS Analysis
Instrumentation:
-
UHPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
LC Parameters:
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.9 µm particle size).[4]
-
Mobile Phase A: 10 mM Ammonium Formate in Water.[7]
-
Mobile Phase B: Acetonitrile/Isopropanol (50/50, v/v) with 10 mM Ammonium Formate.[4]
-
Flow Rate: 0.3 mL/min.[4]
-
Column Temperature: 50°C.[4]
-
Injection Volume: 3 µL.[4]
-
Gradient:
-
0-2 min: 30% B
-
2-12 min: Linear gradient to 95% B
-
12-15 min: Hold at 95% B
-
15.1-18 min: Return to 30% B and equilibrate
-
MS Parameters:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Capillary Voltage: 3.5 kV.[8]
-
Source Temperature: 300°C.
-
Gas Flow: Optimized for the specific instrument.
-
Analysis Mode: Multiple Reaction Monitoring (MRM).
MRM Transitions for this compound:
-
Molecular Formula: C₂₆H₅₄NO₆P.[9]
-
Molecular Weight: 507.68 g/mol .[9]
-
Precursor Ion ([M+H]⁺): m/z 508.7.
| MRM Transition | Dwell Time (ms) | Cone Voltage (V) | Collision Energy (eV) | Purpose |
| 508.7 -> 184.1 | 50 | 40 | 25-35 | Quantifier |
| 508.7 -> 104.1 | 50 | 40 | 30-40 | Qualifier |
Note: The optimal cone voltage and collision energy should be determined empirically by infusing a standard of this compound. The product ion at m/z 184.1 corresponds to the phosphocholine (B91661) headgroup and is a characteristic fragment for phosphatidylcholines and lysophosphatidylcholines.[8][10] The product ion at m/z 104.1 is another fragment of the choline (B1196258) headgroup and can serve as a qualifier.
C. Data Analysis and Quantification
-
Calibration Curve: Prepare a series of calibration standards of this compound of known concentrations in a surrogate matrix (e.g., stripped plasma or a solvent mixture). Spike each standard with the same concentration of the internal standard as used in the samples.
-
Quantification: Generate a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the analyte. The concentration of this compound in the unknown samples can then be determined from this curve.
III. Visualizations
A. Experimental Workflow
Caption: Experimental workflow for this compound quantification.
B. Potential Signaling Pathway of this compound
Caption: Potential signaling pathway involving this compound.
References
- 1. avantiresearch.com [avantiresearch.com]
- 2. Rapid identification of plasmalogen molecular species using targeted multiplexed selected reaction monitoring mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effect of lysophosphatidylcholine on transmembrane signal transduction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Accurate quantitation of choline and ethanolamine plasmalogen molecular species in human plasma by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Liquid chromatography-mass spectrometric determination of plasmalogens in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | Effects of Lysophosphatidylcholine on Jejuna Morphology and Its Potential Mechanism [frontiersin.org]
- 8. researchgate.net [researchgate.net]
- 9. This compound powder 99 (TLC) Avanti Polar Lipids [sigmaaldrich.com]
- 10. d-nb.info [d-nb.info]
Troubleshooting & Optimization
Technical Support Center: Overcoming Challenges in C18(Plasm) LPC Quantification by Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the quantification of C18(Plasm) LPC (1-O-(1Z-octadecenyl)-2-hydroxy-sn-glycero-3-phosphocholine) by mass spectrometry.
Troubleshooting Guide
This guide is designed to help you identify and resolve common issues in your experimental workflow.
| Observed Problem | Potential Cause | Recommended Solution |
| Low or no this compound signal | Degradation during sample preparation: The vinyl-ether bond of plasmalogens is highly susceptible to cleavage under acidic conditions.[1][2] | - Avoid acidic conditions during lipid extraction. Use neutral or slightly basic extraction solvents. - If acid precipitation of proteins is necessary, perform it at low temperatures and minimize exposure time. - Consider using a methyl tert-butyl ether (MTBE) based extraction method, which is generally performed under neutral conditions. |
| Inefficient extraction: this compound may not be efficiently extracted from the sample matrix. | - Optimize the extraction solvent system. A common choice is a modification of the Folch or Bligh & Dyer methods using chloroform (B151607) and methanol. - Ensure thorough homogenization and vortexing of the sample with the extraction solvent. | |
| Suboptimal mass spectrometry settings: Incorrect precursor/product ion selection or collision energy. | - Use appropriate Multiple Reaction Monitoring (MRM) transitions. For this compound, the precursor ion is typically [M+H]⁺ at m/z 508.4. A characteristic product ion is the phosphocholine (B91661) headgroup at m/z 184.1.[3] - Optimize collision energy for the specific instrument to maximize the signal of the m/z 184.1 fragment. | |
| High signal variability between replicates | Inconsistent sample preparation: Variations in extraction efficiency or sample handling. | - Ensure precise and consistent pipetting of all reagents and samples. - Use a stable isotope-labeled internal standard, such as this compound-d9, added at the very beginning of the sample preparation process to account for variations in extraction and ionization. |
| Matrix effects: Co-eluting compounds from the biological matrix can suppress or enhance the ionization of this compound. | - Improve chromatographic separation to resolve this compound from interfering matrix components. Consider using a C18 reversed-phase column with a suitable gradient.[3] - Evaluate and correct for matrix effects by analyzing the internal standard response across different samples. | |
| Inaccurate quantification / Overestimation | Isobaric interference: Co-elution of C18:1 LPC, which has the same mass as this compound, can lead to an overestimation of the plasmalogen species. | - Chromatographic Separation: Optimize the liquid chromatography method to achieve baseline separation of this compound and C18:1 LPC. Reversed-phase chromatography with a C18 column can often separate these isomers. - Controlled Acid Hydrolysis: As a confirmatory step, a mild acid treatment can be used. This will selectively cleave the vinyl-ether bond of this compound, leading to a decrease in its corresponding peak area, while the C18:1 LPC peak will remain unaffected.[1][4] This allows for the differentiation and separate quantification of the two species. |
| Incorrect internal standard: Using a non-plasmalogen internal standard may not adequately compensate for the specific behavior of this compound. | - Utilize a stable isotope-labeled plasmalogen internal standard, ideally this compound-d9, for the most accurate quantification. |
Frequently Asked Questions (FAQs)
Q1: How can I confirm the identity of the this compound peak in my chromatogram?
A1: The most reliable method is to use a combination of retention time matching with an authentic this compound standard and tandem mass spectrometry (MS/MS). The MS/MS spectrum of this compound will show a characteristic product ion at m/z 184.1, corresponding to the phosphocholine headgroup. To further confirm the presence of the vinyl-ether bond, you can perform a controlled acid hydrolysis of an aliquot of your sample. The peak corresponding to this compound should disappear or significantly decrease after this treatment, while any isobaric C18:1 LPC would remain.[1][4]
Q2: What is the best internal standard for this compound quantification?
A2: The ideal internal standard is a stable isotope-labeled version of the analyte itself. Therefore, this compound-d9 is the recommended internal standard. This standard will co-elute with the endogenous this compound and experience similar extraction efficiencies and matrix effects, leading to the most accurate and precise quantification.
Q3: My sample preparation involves protein precipitation with an acidic solution. Will this affect my this compound measurement?
A3: Yes, it is highly likely to affect your results. The vinyl-ether bond in plasmalogens is sensitive to acid and can be cleaved, leading to an underestimation of this compound.[1][2] If possible, switch to a non-acidic protein precipitation method, such as using cold acetone (B3395972) or methanol. If an acidic step is unavoidable, it should be performed at a low temperature and for the shortest possible duration. It is crucial to validate your method to assess the extent of any potential degradation.
Q4: Can I differentiate this compound from its isobaric isomer C18:1 LPC using mass spectrometry alone?
A4: While both will have the same precursor ion mass, their fragmentation patterns upon collision-induced dissociation (CID) can potentially differ beyond the common m/z 184.1 fragment, although this can be subtle and instrument-dependent. The most robust approach for differentiation is to combine high-performance liquid chromatography (HPLC) with mass spectrometry. A well-optimized reversed-phase HPLC method can chromatographically separate these two isomers, allowing for their individual detection and quantification by the mass spectrometer.
Experimental Protocols
Protocol 1: Lipid Extraction from Plasma for this compound Analysis
This protocol is a modification of the Folch method, designed to minimize the degradation of plasmalogens.
Materials:
-
Plasma sample
-
Chloroform
-
Methanol
-
0.9% NaCl solution (ice-cold)
-
This compound-d9 internal standard solution (in a suitable organic solvent)
-
Glass centrifuge tubes with PTFE-lined caps
Procedure:
-
To a 15 mL glass centrifuge tube, add 100 µL of plasma.
-
Add a known amount of this compound-d9 internal standard.
-
Add 2 mL of a chloroform:methanol (2:1, v/v) mixture.
-
Vortex vigorously for 2 minutes to ensure thorough mixing and protein denaturation.
-
Add 0.5 mL of ice-cold 0.9% NaCl solution.
-
Vortex for another 1 minute.
-
Centrifuge at 2,000 x g for 10 minutes at 4°C to separate the phases.
-
Carefully collect the lower organic phase (chloroform layer) containing the lipids using a glass Pasteur pipette and transfer to a new glass tube.
-
Dry the lipid extract under a gentle stream of nitrogen gas.
-
Reconstitute the dried lipid extract in a suitable volume of the initial mobile phase for LC-MS/MS analysis.
Protocol 2: LC-MS/MS Analysis of this compound
This protocol provides a starting point for the chromatographic separation and mass spectrometric detection of this compound. Optimization for your specific instrumentation is recommended.
Liquid Chromatography (LC):
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size)
-
Mobile Phase A: Water with 0.1% formic acid and 10 mM ammonium (B1175870) formate
-
Mobile Phase B: Acetonitrile/Isopropanol (50/50, v/v) with 0.1% formic acid and 10 mM ammonium formate
-
Flow Rate: 0.3 mL/min
-
Gradient:
-
0-2 min: 30% B
-
2-15 min: Linear gradient to 100% B
-
15-20 min: Hold at 100% B
-
20.1-25 min: Return to 30% B and equilibrate
-
-
Injection Volume: 5 µL
Mass Spectrometry (MS/MS):
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
MRM Transitions:
-
This compound: Precursor m/z 508.4 -> Product m/z 184.1
-
This compound-d9 (Internal Standard): Precursor m/z 517.4 -> Product m/z 184.1
-
-
Instrument Parameters: Optimize collision energy, declustering potential, and other source parameters for your specific mass spectrometer to achieve maximum signal intensity for the specified transitions.
Visualizations
Caption: this compound Quantification Workflow.
References
- 1. Acidic hydrolysis of plasmalogens followed by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. lcms.cz [lcms.cz]
- 4. Rapid identification of plasmalogen molecular species using targeted multiplexed selected reaction monitoring mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Improving peak shape and resolution for C18(Plasm) LPC in reverse phase LC
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving peak shape and resolution for C18(Plasm) LPC in reverse phase liquid chromatography (RPLC).
Troubleshooting Guide
Poor peak shape and inadequate resolution are common challenges in the analysis of lysophosphatidylcholines (LPCs), including the plasmalogen this compound. These issues can often be attributed to a combination of factors including secondary interactions with the stationary phase, suboptimal mobile phase conditions, and interactions with the LC system hardware. The following table summarizes common problems, their potential causes, and recommended solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Peak Tailing | - Secondary Silanol (B1196071) Interactions: The positively charged choline (B1196258) headgroup of this compound can interact with negatively charged residual silanol groups on the C18 silica-based stationary phase.[1][2] - Mobile Phase pH Too Close to Analyte's pKa: If the mobile phase pH is near the pKa of the phosphate (B84403) group, a mixed ionization state can lead to peak distortion.[3][4] - Column Overload: Injecting too much analyte mass can saturate the stationary phase.[5][6] - Interaction with Metal Surfaces: Phospholipids (B1166683) are prone to adsorption on stainless steel surfaces within the LC flow path, such as frits and tubing.[7] | - Use an End-Capped Column: Select a C18 column that has been end-capped to minimize the number of free silanol groups.[5] - Adjust Mobile Phase pH: Use a mobile phase with a pH at least 2 units away from the analyte's pKa to ensure a single ionic form.[8] Acidic mobile phases with modifiers like formic acid or acetic acid are commonly used.[9] - Add a Competing Base: A small amount of a competing base (e.g., triethylamine) can be added to the mobile phase to block active silanol sites. - Reduce Sample Load: Dilute the sample or decrease the injection volume.[5][6] - Use a Biocompatible LC System: Employ an LC system with PEEK or other inert materials for tubing and frits to minimize metal adsorption.[7] |
| Poor Resolution / Co-elution | - Inadequate Mobile Phase Strength: The organic solvent composition may not be optimal for separating this compound from other lipid species. - Suboptimal Gradient Slope: A gradient that is too steep may not provide sufficient separation time for closely eluting compounds.[10] - Incorrect Column Temperature: Temperature affects the viscosity of the mobile phase and the kinetics of mass transfer, influencing selectivity. | - Optimize Mobile Phase Composition: Adjust the ratio of organic solvent (e.g., acetonitrile (B52724), methanol) to the aqueous phase. Weaker mobile phases (less organic) generally increase retention and can improve separation.[9] - Optimize Gradient Profile: Decrease the gradient slope (i.e., make it shallower) to increase the separation window for closely eluting peaks.[10] - Adjust Column Temperature: Systematically vary the column temperature (e.g., in 5 °C increments) to see if selectivity improves. |
| Broad Peaks | - Extra-Column Volume: Excessive tubing length or a large detector flow cell can contribute to band broadening. - Column Degradation: The stationary phase may be degraded due to harsh mobile phase conditions or sample matrix effects. - Slow Mass Transfer: At lower temperatures, the movement of the analyte between the mobile and stationary phases can be slow. | - Minimize Tubing Length: Use the shortest possible tubing with a small internal diameter between the injector, column, and detector. - Use a Guard Column: A guard column can protect the analytical column from contaminants in the sample.[11] - Increase Column Temperature: Higher temperatures can reduce mobile phase viscosity and improve mass transfer kinetics, leading to sharper peaks. |
| Split Peaks | - Sample Solvent Incompatibility: Dissolving the sample in a solvent much stronger than the initial mobile phase can cause peak distortion.[6] - Partially Clogged Frit: Debris on the column inlet frit can disrupt the sample flow path.[12] - Column Void: A void may have formed at the head of the column. | - Match Sample Solvent to Initial Mobile Phase: If possible, dissolve the sample in the initial mobile phase or a weaker solvent.[6] - Filter Samples: Use a 0.22 µm filter to remove particulates before injection. - Reverse and Flush the Column: If the manufacturer allows, reverse the column and flush it with a strong solvent to dislodge particulates from the inlet frit.[6] - Replace the Column: If a void is suspected, the column may need to be replaced. |
Frequently Asked Questions (FAQs)
Q1: Why is my this compound peak tailing even with a C18 column?
A1: Peak tailing for this compound on a C18 column is often due to secondary interactions between the positively charged choline headgroup of the molecule and residual free silanol groups on the silica-based stationary phase.[1][2] These silanol groups are acidic and can be deprotonated, leading to electrostatic interactions that cause the analyte to "stick" to the stationary phase, resulting in a tailed peak. To mitigate this, using an end-capped C18 column is highly recommended.[5] Additionally, optimizing the mobile phase pH with an acidic modifier like formic or acetic acid can help to suppress the ionization of the silanol groups and improve peak shape.[8][9]
Q2: What is the ideal mobile phase for this compound analysis?
A2: A common mobile phase for the analysis of plasmalogens and other phospholipids in reverse-phase LC consists of a buffered aqueous solution and an organic solvent like acetonitrile or methanol. For LC-MS applications, volatile buffers and modifiers are preferred. A frequently used mobile phase combination is:
-
Mobile Phase A: Water with an additive such as 10 mM ammonium (B1175870) formate (B1220265) or 0.1% formic acid.
-
Mobile Phase B: Acetonitrile or methanol, often with the same additive as Mobile Phase A to maintain consistent pH and ionic strength throughout the gradient.
The gradient will typically start with a higher percentage of Mobile Phase A and ramp up to a high percentage of Mobile Phase B to elute the more hydrophobic lipids.
Q3: How does temperature affect the separation of this compound?
A3: Temperature plays a significant role in the chromatographic separation. Increasing the column temperature generally leads to:
-
Reduced Retention Times: Analytes elute earlier.
-
Sharper Peaks: Due to decreased mobile phase viscosity and improved mass transfer kinetics.
-
Changes in Selectivity: The relative retention of different lipids can change with temperature, potentially improving the resolution of this compound from co-eluting species.
It is advisable to thermostatically control the column and systematically evaluate a range of temperatures (e.g., 30-60°C) during method development to find the optimal balance between resolution, peak shape, and analysis time.
Q4: Can the LC system itself contribute to poor peak shape for this compound?
A4: Yes, the LC system can have a significant impact. Phospholipids, including this compound, are known to interact with metal surfaces in the flow path, particularly stainless steel.[7] This can lead to peak tailing, peak broadening, and even complete loss of the analyte signal. To minimize these effects, using a biocompatible LC system with inert materials like PEEK for tubing, fittings, and column frits is highly recommended.[7] If a standard stainless steel system is used, passivation of the system with an acid solution may help to reduce active sites.
Q5: What are the key differences in chromatographic behavior between this compound and its diacyl counterpart (C18-LPC)?
A5: The primary structural difference is the vinyl-ether bond at the sn-1 position in this compound, compared to an ester bond in C18-LPC. In reverse-phase chromatography, this can lead to subtle differences in retention. The vinyl-ether bond is less polar than the ester bond, which may result in slightly longer retention times for the plasmalogen species on a C18 column under identical conditions. However, the overall hydrophobicity is still dominated by the C18 acyl chain. The key to resolving these two species often lies in optimizing the mobile phase selectivity and gradient profile.
Experimental Protocol: Optimization of this compound Separation
This protocol provides a starting point for developing a robust reverse-phase LC method for this compound.
1. Materials and Reagents:
-
This compound standard
-
HPLC-grade water
-
HPLC-grade acetonitrile
-
HPLC-grade methanol
-
Formic acid (LC-MS grade)
-
Ammonium formate (LC-MS grade)
2. LC System and Column:
-
LC System: A biocompatible UHPLC or HPLC system is recommended.
-
Column: A high-quality, end-capped C18 column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).
3. Mobile Phase Preparation:
-
Mobile Phase A: 10 mM ammonium formate in water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
4. Chromatographic Conditions:
| Parameter | Recommended Starting Condition |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 2 µL |
| Gradient Program | 0-2 min: 60% B 2-12 min: 60% to 100% B 12-15 min: 100% B 15.1-18 min: 60% B |
5. Method Optimization:
-
Mobile Phase Additive: Compare the peak shape using 0.1% formic acid, 0.1% acetic acid, and 10 mM ammonium formate to determine the optimal additive for your system and analyte.
-
Gradient Slope: If resolution is poor, extend the gradient time from 2-12 minutes to 2-20 minutes to create a shallower slope.
-
Temperature: Analyze the sample at different temperatures (e.g., 35°C, 45°C, 50°C) to assess the impact on selectivity and peak shape.
Visualizations
Caption: Troubleshooting workflow for improving this compound peak shape and resolution.
Caption: Molecular interactions leading to poor peak shape for this compound.
References
- 1. LC Troubleshooting—All of My Peaks are Tailing! What Should I Do? [restek.com]
- 2. pharmagrowthhub.com [pharmagrowthhub.com]
- 3. chromatographytoday.com [chromatographytoday.com]
- 4. The Importance Of Mobile Phase PH in Chromatographic Separations - Industry news - News [alwsci.com]
- 5. gmpinsiders.com [gmpinsiders.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. agilent.com [agilent.com]
- 8. Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds – secrets of science [shimadzu-webapp.eu]
- 9. Mobile Phase Optimization: A Critical Factor in HPLC | Phenomenex [phenomenex.com]
- 10. application.wiley-vch.de [application.wiley-vch.de]
- 11. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 12. chromatographyonline.com [chromatographyonline.com]
Preventing in-source fragmentation of C18(Plasm) LPC during ESI-MS
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with C18(Plasm) LPC and encountering in-source fragmentation during Electrospray Ionization Mass Spectrometry (ESI-MS).
Troubleshooting In-Source Fragmentation of this compound
In-source fragmentation (ISF) is a common phenomenon in ESI-MS where precursor ions fragment in the ion source, leading to the appearance of fragment ions in the mass spectrum. This can complicate data interpretation and lead to inaccurate quantification. This guide provides a systematic approach to troubleshoot and minimize ISF of this compound.
Visualizing the Problem: In-Source Fragmentation Pathway
The following diagram illustrates the proposed in-source fragmentation of a protonated this compound molecule. The high-energy conditions in the ion source can lead to the cleavage of the phosphocholine (B91661) headgroup.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of in-source fragmentation of this compound?
A1: In-source fragmentation of lipids like this compound is primarily caused by excess energy in the ESI source. The two main contributing factors are:
-
High Cone Voltage (or Declustering Potential/Fragmentor Voltage): This voltage, applied between the skimmer and the first multipole, can accelerate ions and cause them to collide with gas molecules, leading to fragmentation.[1]
-
High Ion Source Temperature: Elevated temperatures can increase the internal energy of the ions, making them more susceptible to fragmentation.
Q2: I am observing a significant peak corresponding to the neutral loss of the phosphocholine headgroup (183 Da) from my this compound. Is this due to in-source fragmentation?
A2: Yes, the neutral loss of the phosphocholine headgroup is a characteristic fragmentation pathway for choline-containing phospholipids (B1166683). While this is the desired outcome in tandem MS (MS/MS), observing this fragment in a full scan MS spectrum is a strong indicator of in-source fragmentation. For plasmalogen glycerophosphoethanolamines (GPEtn), a common fragmentation is the neutral loss of the phosphoethanolamine head group (141 Da).[2] However, this is less prevalent for plasmalogen GPEtn compared to diacyl-GPEtn.[2]
Q3: How can I minimize in-source fragmentation of this compound?
A3: To minimize in-source fragmentation, you need to use "softer" ionization conditions. The following troubleshooting workflow is recommended:
Troubleshooting Workflow
Detailed Steps:
-
Reduce Cone Voltage: This is the most critical parameter.[1] Systematically decrease the cone voltage in increments and monitor the ratio of the fragment ion to the precursor ion.
-
Optimize Ion Source Temperature: While a certain temperature is needed for efficient desolvation, excessive heat can promote fragmentation. Try reducing the temperature in small increments (e.g., 10-20°C) to find a balance between good signal intensity and minimal fragmentation.
-
Solvent Composition and Additives: The solvent system can influence ionization efficiency and ion stability. The use of alkali metal adducts, such as sodium, can sometimes promote fragmentation of plasmalogens, which may be desirable for tandem MS but not for avoiding in-source fragmentation.[3][4] If not intentionally using adducts for fragmentation, ensure your mobile phase is free of high concentrations of salts that might promote this.
Quantitative Data and Experimental Protocols
Table 1: Effect of Cone Voltage on In-Source Fragmentation (Illustrative)
| Cone Voltage (V) | Precursor Ion Intensity (cps) | Fragment Ion Intensity (cps) | % Fragmentation |
| 20 | 9.5e5 | 5.0e4 | 5.0% |
| 40 | 8.0e5 | 2.0e5 | 20.0% |
| 60 | 5.0e5 | 5.0e5 | 50.0% |
| 80 | 2.0e5 | 8.0e5 | 80.0% |
Note: These are illustrative values. The optimal cone voltage will vary depending on the instrument and specific experimental conditions.
Experimental Protocol: LC-MS/MS Analysis of this compound
This protocol provides a starting point for the analysis of this compound with minimized in-source fragmentation. Optimization will be required for your specific instrumentation and sample matrix.
Sample Preparation (from Plasma)
-
To 100 µL of plasma, add 400 µL of methanol (B129727) containing an appropriate internal standard (e.g., a deuterated or odd-chain LPC).
-
Vortex the mixture for 1 minute.
-
Add 800 µL of methyl-tert-butyl ether (MTBE) and vortex for 10 minutes.
-
Add 200 µL of water to induce phase separation.
-
Centrifuge at 14,000 x g for 5 minutes.
-
Collect the upper organic layer and dry it under a stream of nitrogen.
-
Reconstitute the dried lipid extract in the initial mobile phase.
LC-MS/MS Parameters
| Parameter | Setting |
| LC Column | C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | 10 mM ammonium (B1175870) formate (B1220265) in water/acetonitrile (95:5, v/v) |
| Mobile Phase B | 10 mM ammonium formate in isopropanol/acetonitrile (90:10, v/v) |
| Flow Rate | 0.3 mL/min |
| Gradient | Start at 30% B, increase to 100% B over 10 min, hold for 5 min, then re-equilibrate |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Capillary Voltage | 3.5 kV |
| Ion Source Temp. | 250 - 300 °C (optimize for your instrument) |
| Cone Voltage | Start with a low value (e.g., 20-30 V) and optimize |
| Nebulizer Gas | Nitrogen, 2 L/min |
| Drying Gas | Nitrogen, 15 L/min |
This protocol is a general guideline. For quantitative analysis of plasmalogens, a targeted approach using selected reaction monitoring (SRM) is often employed.[5] In positive ion mode, the transition of the precursor ion to the phosphocholine headgroup fragment (m/z 184) is commonly used for phosphatidylcholines. However, for plasmalogens, fragmentation can also yield ions characteristic of the sn-1 and sn-2 chains.[2]
By carefully optimizing the ESI source parameters, particularly the cone voltage, researchers can significantly reduce in-source fragmentation and obtain more accurate and reliable data for this compound and other plasmalogens.
References
- 1. researchgate.net [researchgate.net]
- 2. Electrospray ionization tandem mass spectrometry of glycerophosphoethanolamine plasmalogen phospholipids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. MS/MS and LC-MS/MS analysis of choline/ethanolamine plasmalogens via promotion of alkali metal adduct formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Rapid identification of plasmalogen molecular species using targeted multiplexed selected reaction monitoring mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Best practices for long-term storage and stability of C18(Plasm) LPC standards
This technical support center provides researchers, scientists, and drug development professionals with best practices for the long-term storage, stability, and troubleshooting of C18(Plasm) LPC (1-O-1'-(Z)-octadecenyl-2-hydroxy-sn-glycero-3-phosphocholine) standards.
Frequently Asked Questions (FAQs)
Q1: How should I store the solid this compound standard for long-term stability?
A1: For long-term storage, the solid, powdered this compound standard should be stored at -20°C.[1][2][3] It is crucial to protect the standard from light. When stored correctly, the solid standard is expected to be stable for at least one year. To prevent moisture absorption, which can lead to hydrolysis, allow the vial to warm to room temperature before opening.
Q2: What is the recommended procedure for reconstituting the solid this compound standard?
A2: It is recommended to dissolve the solid this compound in a suitable organic solvent. A common choice is a methanol (B129727)/water mixture (e.g., 95:5 v/v). For biological experiments, organic solvent-free aqueous solutions can be prepared by directly dissolving the lipid in aqueous buffers. However, it is not recommended to store aqueous solutions for more than one day.
Q3: How should I store the this compound standard once it is in solution?
A3: Once reconstituted in an organic solvent, the this compound standard solution should be stored in a glass vial with a Teflon-lined cap at -20°C. To prevent oxidation, it is best practice to overlay the solution with an inert gas like argon or nitrogen before sealing the vial.[1] Avoid using plastic containers for storage of organic solutions, as plasticizers may leach into the solvent.
Q4: What are the primary degradation pathways for this compound?
A4: The most labile part of the this compound molecule is the vinyl-ether bond at the sn-1 position. This bond is particularly susceptible to:
-
Acid-catalyzed hydrolysis: Exposure to acidic conditions can rapidly cleave the vinyl-ether bond, resulting in the formation of a fatty aldehyde and a lysophospholipid.[4][5]
-
Oxidation: The vinyl-ether bond is a target for reactive oxygen species (ROS) and reactive nitrogen species (RNS), leading to oxidative degradation.[6] This makes the exclusion of air (oxygen) during storage of solutions important.
Q5: Which solvents are compatible with this compound for experimental use?
A5: this compound is sparingly soluble in organic solvents such as ethanol, DMSO, and dimethylformamide. For analytical techniques like LC-MS, mobile phases commonly consist of acetonitrile, methanol, isopropanol, and water, often with additives like ammonium (B1175870) formate (B1220265) or acetate (B1210297) to improve ionization.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Loss of signal or peak area reduction in LC-MS analysis over time. | Degradation of the standard in solution. | Prepare fresh stock solutions more frequently. Ensure proper storage of the stock solution at -20°C under an inert atmosphere. Check the pH of your mobile phase; acidic conditions can accelerate degradation. |
| Appearance of unexpected peaks in the chromatogram. | This could be due to the formation of degradation products, such as fatty aldehydes or lysophospholipids resulting from the cleavage of the vinyl-ether bond. | Analyze for the expected mass of the degradation products. To confirm, a forced degradation study can be performed by exposing a small aliquot of the standard to mild acidic conditions and observing the formation of the new peaks. |
| Poor peak shape or splitting. | Interaction of the lipid with the analytical column or impurities. | Ensure the use of a high-quality column suitable for lipid analysis (e.g., C18). Check for and clean any contamination in the LC system. Ensure complete dissolution of the standard in the injection solvent. |
| Inconsistent quantification results. | Incomplete solubilization of the standard, or degradation during sample preparation. | Ensure the standard is completely dissolved before making dilutions. Use sonication if necessary. Minimize the time samples are at room temperature before analysis. |
Experimental Protocols
Protocol for Assessing the Stability of this compound Standard Solution
This protocol outlines a stability-indicating method using LC-MS to monitor the integrity of a this compound standard solution over time.
1. Materials and Reagents:
-
This compound standard
-
LC-MS grade methanol, acetonitrile, isopropanol, and water
-
Ammonium formate
-
Inert gas (argon or nitrogen)
-
Autosampler vials
2. Preparation of Stock and Working Solutions:
-
Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.
-
Flush the headspace of the stock solution vial with inert gas, cap tightly, and store at -20°C.
-
Prepare a working solution by diluting the stock solution to a suitable concentration (e.g., 10 µg/mL) in your initial LC mobile phase composition.
3. LC-MS/MS Method:
-
LC Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: 10 mM ammonium formate in water.
-
Mobile Phase B: 10 mM ammonium formate in methanol/acetonitrile/isopropanol (e.g., 2:1:1 v/v/v).
-
Gradient: A suitable gradient to separate the this compound from potential degradation products.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
MS Detection: Use a tandem mass spectrometer in positive ion mode with selected reaction monitoring (SRM) for the specific precursor-to-product ion transition of this compound and its potential degradation products.
4. Stability Study Procedure:
-
Analyze the freshly prepared working solution (Time 0).
-
Aliquot the stock solution into several vials, flush with inert gas, and store at -20°C.
-
At specified time points (e.g., 1 week, 1 month, 3 months), thaw one vial, prepare a fresh working solution, and analyze it using the same LC-MS method.
-
Monitor for a decrease in the peak area of the parent this compound and the appearance of peaks corresponding to degradation products.
Visualizations
Caption: Simplified degradation pathway of this compound.
Caption: Workflow for troubleshooting inconsistent experimental results.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Tricky Isomers—The Evolution of Analytical Strategies to Characterize Plasmalogens and Plasmanyl Ether Lipids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Steps Required to Interpret Lipidomics Data - MetwareBio [metwarebio.com]
- 6. benchchem.com [benchchem.com]
How to minimize ion suppression effects for C18(Plasm) LPC analysis
This guide provides troubleshooting advice and answers to frequently asked questions regarding the minimization of ion suppression effects during the analysis of lysophosphatidylcholines (LPCs) in plasma using C18 reversed-phase liquid chromatography coupled with mass spectrometry (LC-MS).
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and why is it a major problem in LPC analysis?
A1: Ion suppression is a type of matrix effect where co-eluting compounds from the sample matrix, such as salts, proteins, and other phospholipids (B1166683), reduce the ionization efficiency of the target analytes (LPCs) in the mass spectrometer's ion source.[1] This leads to a decreased signal intensity, which can result in poor sensitivity, inaccurate quantification, and reduced reproducibility of the analytical method.[2] Given the complexity of plasma, which contains a high abundance of various phospholipid species, LPC analysis is particularly susceptible to this phenomenon.[3][4]
Q2: What are the primary sources of ion suppression when analyzing plasma LPCs with a C18 column?
A2: The primary sources of ion suppression in plasma are endogenous matrix components that co-elute with the LPCs.[3] Glycerophosphocholines (GPCs) are a major class of phospholipids that are notorious for causing significant matrix effects.[3][5] When using a standard C18 column, these more abundant phospholipids can have retention times that overlap with LPCs, leading to competition for ionization in the ESI source.[4][6] Other sources include salts from buffers, formulation excipients like polyethylene (B3416737) glycol (PEG), and residual proteins left after incomplete sample preparation.[7][8]
Q3: How can I determine if my LPC signal is being suppressed?
A3: A post-column infusion experiment is a definitive way to identify and visualize zones of ion suppression within your chromatogram.[9][10] This technique involves continuously infusing a standard solution of your LPC analyte into the LC flow after the analytical column but before the MS source.[9] When a blank, extracted plasma sample is then injected, any dip in the constant analyte signal baseline indicates a region where co-eluting matrix components are causing ion suppression.[9][11] Another method is to compare the peak area of an LPC standard spiked into a blank plasma extract (post-extraction) with the peak area of the same standard in a neat solvent. A significantly lower response in the plasma matrix indicates the presence of ion suppression.[9]
Q4: Which sample preparation technique is most effective for minimizing ion suppression for LPCs?
A4: While simple protein precipitation (PPT) is fast, it is often ineffective at removing interfering phospholipids and can lead to significant ion suppression.[6][12] Techniques that offer higher selectivity are generally more effective. Solid-Phase Extraction (SPE), particularly using mixed-mode sorbents, can remove a high percentage of phospholipids.[11][13] Liquid-Liquid Extraction (LLE) can also provide clean extracts, but recovery for more polar analytes can be low.[6] Advanced techniques like HybridSPE, which combine protein precipitation with specific phospholipid removal, are highly effective at providing clean extracts with minimal matrix effects.[3][12]
Q5: Can I reduce ion suppression simply by modifying my LC method?
A5: Yes, optimizing the chromatographic separation is a key strategy. By adjusting the gradient elution profile, you can improve the separation between your target LPCs and the bulk of interfering phospholipids.[1] Since many interfering phospholipids are highly retained on C18 columns, a steep organic gradient followed by a long, high-organic wash step can help elute them after your analytes of interest, preventing their accumulation on the column.[2] Using columns with different selectivities (e.g., phenyl-hexyl) or employing ultra-high-performance liquid chromatography (UHPLC) can also enhance separation and reduce co-elution.[6][14]
Troubleshooting Guide
Problem: Low or inconsistent LPC peak areas and poor sensitivity.
-
Possible Cause: Significant ion suppression from co-eluting matrix components, primarily other phospholipids.[2]
-
Solution Path:
-
Diagnose: Perform a post-column infusion experiment to confirm the presence and retention time of ion suppression zones.[10] Monitor the characteristic phospholipid MRM transition (m/z 184→184) to correlate suppression zones with phospholipid elution.[5][15]
-
Improve Sample Preparation: If currently using protein precipitation, switch to a more selective method. Implement Solid-Phase Extraction (SPE) or a specialized phospholipid removal product (e.g., HybridSPE).[3][12]
-
Optimize Chromatography: Adjust the LC gradient to better resolve LPCs from the regions of ion suppression identified in the diagnostic step.[1] Ensure a sufficient column wash with a high percentage of organic solvent is included after each injection to elute strongly retained interferences.[2]
-
Use an Internal Standard: Employ a stable isotope-labeled internal standard (SIL-IS) for each LPC analyte. A SIL-IS co-elutes and experiences the same degree of ion suppression, allowing for reliable correction during quantification.[14]
-
Problem: Method reproducibility is poor between different plasma lots.
-
Possible Cause: Variability in the endogenous phospholipid composition between different plasma lots is causing inconsistent matrix effects.[6]
-
Solution Path:
-
Enhance Sample Cleanup: The most robust solution is to implement a sample preparation method that effectively removes the source of the variability—the phospholipids. Methods like SPE or specialized phospholipid removal plates provide cleaner and more consistent extracts across different lots compared to simple protein precipitation.[3][13]
-
Evaluate Matrix Effect Across Lots: During method validation, assess the matrix effect using at least six different lots of plasma to ensure the chosen sample preparation and LC-MS method are rugged.
-
Dilute the Sample: If sensitivity allows, diluting the plasma sample with a suitable buffer before extraction can reduce the overall concentration of interfering components, thereby minimizing their impact.[16]
-
Comparison of Sample Preparation Techniques
The following table summarizes the typical performance of common sample preparation techniques for plasma analysis in terms of their ability to mitigate ion suppression.
| Sample Preparation Technique | Analyte Recovery (%) | Ion Suppression (%) | Key Advantages | Key Disadvantages |
| Protein Precipitation (PPT) | 85 - 100% | > 40% | Fast, simple, inexpensive. | Ineffective at removing phospholipids, leading to significant matrix effects and column fouling.[6][12] |
| Liquid-Liquid Extraction (LLE) | 60 - 90% | < 30% | Provides very clean extracts, removing non-polar interferences.[13] | Can be labor-intensive, requires large solvent volumes, may have low recovery for polar analytes.[6] |
| Solid-Phase Extraction (SPE) | 80 - 95% | < 20% | Highly effective and versatile for removing a wide range of interferences, including phospholipids.[13][14] | Requires method development and can be more expensive.[2] |
| HybridSPE®-Phospholipid | > 90% | < 10% | Combines the simplicity of PPT with highly selective phospholipid removal for exceptionally clean extracts.[3][12] | Higher cost per sample compared to PPT. |
Note: The values presented are typical and can vary depending on the specific LPC analyte, plasma matrix, and protocol used.
Experimental Protocols
Protocol 1: Post-Column Infusion to Identify Ion Suppression Zones
This experiment is designed to visualize the regions in your chromatogram where co-eluting matrix components suppress the MS signal.
Materials:
-
LC-MS/MS system
-
Syringe pump
-
Tee-piece connector
-
Standard solution of a representative LPC analyte (e.g., 100 ng/mL in mobile phase)
-
Blank plasma, processed with your standard sample preparation method
Procedure:
-
Set up your LC system with the C18 column and mobile phases used for your LPC analysis.
-
Disconnect the LC flow from the MS source. Connect the outlet of the analytical column to one inlet of a tee-piece.
-
Connect the syringe pump, containing the LPC standard solution, to the second inlet of the tee-piece. Set the flow rate of the syringe pump to a low value (e.g., 10-20 µL/min).
-
Connect the outlet of the tee-piece to the MS ion source.
-
Begin the LC gradient and, once the flow is stable, start the syringe pump infusion. You should observe a stable, continuous signal for your LPC analyte in the MS software.[10]
-
Inject the prepared blank plasma extract onto the LC column.
-
Monitor the infused LPC signal throughout the entire chromatographic run.
-
Interpretation: Any negative deviation or "dip" in the stable baseline signal corresponds to a region of ion suppression caused by components eluting from the blank plasma matrix.[9][10] Peaks or positive deviations indicate ion enhancement.
Visual Diagrams
Caption: A workflow diagram for troubleshooting ion suppression in LPC analysis.
Caption: Competition between LPCs and matrix components in the ESI source.
References
- 1. longdom.org [longdom.org]
- 2. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 3. HybridSPE: A novel technique to reduce phospholipid-based matrix effect in LC–ESI-MS Bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Two Distinct Sample Prep Approaches to Overcome Matrix Effect in LC/MS of Serum or Plasma Samples [sigmaaldrich.com]
- 5. littlemsandsailing.com [littlemsandsailing.com]
- 6. tandfonline.com [tandfonline.com]
- 7. Identification and reduction of ion suppression effects on pharmacokinetic parameters by polyethylene glycol 400 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Optimization of protein precipitation based upon effectiveness of protein removal and ionization effect in liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. Ion suppression in Biological Sample Analysis: You May or May Not See It but It’s There | Separation Science [sepscience.com]
- 11. e-b-f.eu [e-b-f.eu]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. benchchem.com [benchchem.com]
- 15. spectroscopyonline.com [spectroscopyonline.com]
- 16. providiongroup.com [providiongroup.com]
Troubleshooting poor recovery of C18(Plasm) LPC during lipid extraction
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the extraction of lipids, with a specific focus on addressing poor recovery of C18(Plasm) LPC (1-O-1'-(Z)-octadecenyl-2-hydroxy-sn-glycero-3-phosphocholine).
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it difficult to extract?
A1: this compound is a lysophosphatidylcholine (B164491) that is also a plasmalogen. Its difficulty in extraction stems from two main chemical features:
-
Lysophospholipid nature: The single fatty acid chain makes it more polar (hydrophilic) than typical phospholipids (B1166683) with two fatty acid chains. This can lead to its partial loss into the aqueous phase during standard biphasic lipid extractions like the Folch or Bligh-Dyer methods.
-
Plasmalogen structure: It contains a vinyl ether bond at the sn-1 position of the glycerol (B35011) backbone. This bond is highly susceptible to cleavage under acidic conditions, leading to degradation of the molecule if the extraction procedure is not carefully controlled.[1][2]
Q2: Which extraction method is best for this compound?
A2: There is no single "best" method, as the optimal choice depends on the sample matrix and downstream analysis. However, methods that show good recovery for polar lipids are generally preferred.
-
Modified Folch and Bligh-Dyer methods: These are classic methods, but their efficiency for LPCs can be variable. The Folch method, particularly at a 1:20 sample-to-solvent ratio, has been shown to provide good recovery for LPCs.[3][4]
-
Butanol/Methanol (BUME) methods: These chloroform-free methods have demonstrated comparable or even better extraction yields for many lipid classes, including polar lipids, when compared to the Folch method.[5][6] A single-phase 1-butanol/methanol (1:1 v/v) method has shown high recovery (>90%) for major lipid classes.[5]
-
Salt-Assisted Single-Step Extraction: A newer method using acetonitrile:isopropanol and a saturated ammonium (B1175870) acetate (B1210297) solution has shown high recovery for LPCs (93.2%) and avoids the use of halogenated solvents.[7][8]
Q3: Can I use acidic conditions to improve extraction?
A3: No, acidic conditions should be strictly avoided when extracting plasmalogens like this compound. The vinyl ether bond is labile in acidic environments and will be cleaved, leading to significant degradation of your target lipid and consequently, poor recovery.[1][2] Some modified BUME protocols have replaced acetic acid with lithium chloride to prevent this degradation.[9]
Q4: How should I store my samples and extracts to prevent degradation of this compound?
A4: Due to the oxidative susceptibility of the vinyl ether bond, proper storage is crucial.
-
Samples: Snap-freeze samples in liquid nitrogen immediately after collection and store them at -80°C until extraction.
-
Extracts: After extraction, flush the lipid extracts with an inert gas like nitrogen or argon to remove oxygen, cap tightly, and store at -20°C or lower.[9] For long-term storage, -80°C is recommended.
Troubleshooting Guide: Poor Recovery of this compound
This guide addresses common issues leading to low recovery of this compound during lipid extraction.
Problem 1: Low recovery in the organic phase of biphasic extractions.
| Potential Cause | Recommended Solution |
| High Polarity of LPC | This compound is relatively polar and may be partitioning into the aqueous phase. |
| * Optimize Solvent Ratios: For Folch or Bligh-Dyer methods, increasing the sample-to-solvent ratio (e.g., to 1:20) can improve the recovery of polar lipids.[3][4] | |
| * Switch to a Different Method: Consider using a butanol/methanol (BUME) extraction or a salt-assisted single-step extraction, which have shown improved recovery for LPCs.[5][6][7][8] | |
| Incorrect Phase Collection | In traditional Folch or Bligh-Dyer extractions, the lipid-containing organic phase is the lower layer. In MTBE or BUME methods, it is the upper layer.[9] |
| * Verify Phase Location: Ensure you are collecting the correct phase based on the solvents used. Chloroform is denser than water, while MTBE and butanol/heptane mixtures are less dense. |
Problem 2: Degradation of this compound during the extraction process.
| Potential Cause | Recommended Solution |
| Acid-Catalyzed Hydrolysis | The vinyl ether bond of plasmalogens is unstable in acidic conditions. |
| * Avoid Acidic Reagents: Do not use acidic solvents or additives in your extraction protocol. If using a published method that includes acid (e.g., some BUME protocols), replace the acid with a neutral salt solution like 50 mM LiCl to induce phase separation.[9] | |
| * Check pH of Sample: If the sample itself is acidic, consider neutralizing it before extraction. | |
| Oxidation | The vinyl ether bond is susceptible to oxidation by reactive oxygen species.[10][11] |
| * Use Antioxidants: Consider adding an antioxidant like butylated hydroxytoluene (BHT) to your extraction solvents. | |
| * Work Quickly and on Ice: Perform the extraction on ice and minimize the time the sample is exposed to air and light. | |
| * Use High-Purity Solvents: Impurities in solvents can promote degradation. Use freshly opened, high-purity solvents. | |
| Enzymatic Degradation | Endogenous enzymes like lysoplasmalogenases can degrade this compound in the sample.[12][13] |
| * Rapid Inactivation: Inactivate enzymes as quickly as possible after sample collection, for example, by immediate freezing or by homogenizing the sample directly in the extraction solvent. |
Quantitative Data Summary
The following table summarizes reported recovery rates for lysophosphatidylcholines (LPCs) using different extraction methods.
| Extraction Method | Reported Recovery Rate for LPCs | Reference |
| Salt-Assisted Single-Step (Acetonitrile:Isopropanol) | 93.2% | [7][8] |
| Bligh & Dyer | 87.5% | [7][8] |
| 1-Butanol/Methanol (1:1 v/v) | >90% (for major lipid classes) | [5] |
| Folch (at 1:10 sample-to-solvent ratio) | Higher peak areas for LPCs compared to Bligh-Dyer and Matyash | [4] |
Experimental Protocols
Butanol/Methanol (1:1 v/v) Single-Phase Extraction
This protocol is adapted from a method shown to have high recovery for major lipid classes.[5]
-
Aliquot 10 µL of plasma into a 1.5 mL microcentrifuge tube.
-
Add 100 µL of 1-butanol/methanol (1:1, v/v) containing your internal standards.
-
Vortex the mixture thoroughly for 1 minute.
-
Centrifuge at high speed (e.g., 13,000 x g) for 5 minutes to pellet the precipitated proteins.
-
Carefully transfer the supernatant, which contains the lipid extract, to a new vial for analysis.
Modified Bligh & Dyer Extraction
This is a standard protocol for lipid extraction.
-
To your sample (e.g., 100 µL of plasma), add 375 µL of a 1:2 (v/v) chloroform:methanol mixture. Vortex thoroughly.
-
Add 125 µL of chloroform. Vortex again.
-
Add 125 µL of water to induce phase separation. Vortex for 1 minute.
-
Centrifuge at low speed (e.g., 2,000 x g) for 10 minutes to separate the phases.
-
Carefully collect the lower organic phase using a glass syringe. Be sure to avoid the protein interface and the upper aqueous phase.
-
Transfer the organic phase to a clean vial.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Frontiers | Tricky Isomers—The Evolution of Analytical Strategies to Characterize Plasmalogens and Plasmanyl Ether Lipids [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. Optimization of Folch, Bligh-Dyer, and Matyash Sample-to-Extraction Solvent Ratios for Human Plasma-Based Lipidomics Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. An Efficient Single Phase Method for the Extraction of Plasma Lipids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. hilarispublisher.com [hilarispublisher.com]
- 7. Single-step, chloroform-free extraction of lysophosphatidylcholine from plasma for cancer biomarker analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Improved Butanol-Methanol (BUME) Method by Replacing Acetic Acid for Lipid Extraction of Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. Plasmalogens as endogenous antioxidants: somatic cell mutants reveal the importance of the vinyl ether - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Purification, Identification, and Cloning of Lysoplasmalogenase, the Enzyme That Catalyzes Hydrolysis of the Vinyl Ether Bond of Lysoplasmalogen - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Plasmalogen. Quo vadis? - PMC [pmc.ncbi.nlm.nih.gov]
Strategies to differentiate C18(Plasm) LPC from C18(Acyl) LPC isomers
Welcome to our technical support center. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on differentiating C18(Plasm) LPC and C18(Acyl) LPC isomers. Below you will find frequently asked questions (FAQs) and troubleshooting guides to assist with your experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What are the key structural differences between this compound and C18(Acyl) LPC?
The primary structural difference lies in the linkage of the C18 fatty acid chain at the sn-1 position of the glycerol (B35011) backbone. This compound, a type of plasmalogen, possesses a vinyl-ether bond (-O-CH=CH-R), whereas C18(Acyl) LPC has an ester bond (-O-CO-R). This seemingly subtle difference has significant implications for their chemical properties and biological functions, and it forms the basis for their analytical differentiation.
Q2: How can I differentiate this compound from C18(Acyl) LPC using mass spectrometry?
Tandem mass spectrometry (MS/MS) is a powerful technique for distinguishing between these isomers due to their distinct fragmentation patterns upon collision-induced dissociation (CID).
-
C18(Acyl) LPC: In positive ion mode, C18(Acyl) LPC characteristically loses the entire fatty acyl chain as a ketene. A prominent product ion is the phosphocholine (B91661) headgroup at m/z 184.
-
This compound: this compound does not undergo the same neutral loss of the fatty acid. Instead, it produces characteristic fragment ions that correspond to the sn-1 and sn-2 positions, providing valuable structural information.[1] The vinyl-ether bond is more stable under certain CID conditions compared to the ester bond.
A key diagnostic approach involves monitoring for specific product ions. For instance, the presence of a product ion at m/z 104 can be indicative of an sn-2 isomer of an acyl LPC, a fragment that is absent in the spectra of sn-1 acyl isomers.[2]
Here is a summary of expected ions in positive ion mode MS/MS:
| Analyte | Precursor Ion [M+H]⁺ (m/z) | Key Product Ions (m/z) | Diagnostic Fragmentation Pathway |
| C18(Acyl) LPC | 522.3 | 184.1, 104.1 | Neutral loss of the C18 acyl chain; presence of phosphocholine headgroup and choline (B1196258) fragment. |
| This compound | 506.3 | Varies | Fragmentation yields ions characteristic of the sn-1 and sn-2 positions; lacks the prominent neutral loss of the fatty acid. |
Q3: Can I use liquid chromatography to separate these isomers?
Yes, liquid chromatography (LC), particularly reversed-phase high-performance liquid chromatography (RP-HPLC), is a highly effective method for separating this compound and C18(Acyl) LPC isomers.[3][4] The separation is based on the subtle differences in polarity and hydrophobicity imparted by the vinyl-ether versus the ester linkage.
Typically, C18 columns are used for this separation.[3][4][5] The elution order will depend on the specific mobile phase composition and gradient. It is crucial to optimize the chromatographic method to achieve baseline separation for accurate quantification.
Troubleshooting Guides
Problem: Poor or no separation of isomers on my LC column.
Possible Causes and Solutions:
-
Inappropriate Column Chemistry: While C18 columns are generally effective, the specific properties of the stationary phase can impact resolution.
-
Suboptimal Mobile Phase Composition: The choice of organic modifiers and additives is critical.
-
Recommendation: A common mobile phase system consists of a gradient of acetonitrile (B52724) and/or isopropanol (B130326) in water with an additive like ammonium (B1175870) formate (B1220265) or formic acid to improve ionization.[3][6] Experiment with different gradient slopes and solvent compositions to improve resolution.
-
-
Incorrect Flow Rate or Temperature: These parameters influence chromatographic efficiency.
-
Recommendation: Optimize the flow rate for your column dimensions and particle size. Increasing the column temperature can sometimes improve peak shape and resolution, but should be done cautiously.
-
Problem: I am not seeing the expected fragmentation pattern in my MS/MS data.
Possible Causes and Solutions:
-
Incorrect Collision Energy: The energy used for CID will determine the extent of fragmentation.
-
Recommendation: Perform a collision energy optimization experiment for your specific instrument and analytes to find the optimal energy that produces the desired diagnostic fragment ions.
-
-
Ion Suppression: Co-eluting compounds from your sample matrix can suppress the ionization of your target analytes.
-
Recommendation: Improve your sample preparation procedure to remove interfering substances. Enhance chromatographic separation to ensure the isomers elute in a clean region of the chromatogram.[7]
-
-
In-source Fragmentation: Fragmentation can sometimes occur in the ion source before precursor ion selection.
-
Recommendation: Adjust ion source parameters such as temperatures and voltages to minimize in-source fragmentation.
-
Problem: I am unsure if the peak I am seeing is truly a plasmalogen.
Possible Causes and Solutions:
-
Ambiguous MS/MS Spectrum: The fragmentation pattern may not be definitive.
-
Recommendation: Consider a chemical derivatization or reaction to confirm the presence of the vinyl-ether bond. Ozonolysis is a specific reaction that cleaves the vinyl-ether bond of plasmalogens, leading to a predictable mass shift that can be monitored by MS.[8] This provides a high degree of confidence in your identification.
-
Experimental Protocols
Detailed Methodology for LC-MS/MS Analysis of C18 LPC Isomers
This protocol provides a starting point for developing a robust method for the separation and identification of this compound and C18(Acyl) LPC.
1. Sample Preparation:
-
Perform a lipid extraction using a standard method such as the Bligh-Dyer or a methyl-tert-butyl ether (MTBE) based extraction.
2. Liquid Chromatography:
-
Column: CSH C18 column (e.g., 100 x 2.1 mm, 1.7 µm particle size).[3][6]
-
Mobile Phase A: 60:40 Acetonitrile:Water with 10 mM ammonium formate and 0.1% formic acid.[3][6]
-
Mobile Phase B: 90:10 Isopropanol:Acetonitrile with 10 mM ammonium formate and 0.1% formic acid.[3][6]
-
Flow Rate: 0.4 mL/min.[6]
-
Column Temperature: 55 °C.
-
Gradient:
-
0-2.0 min: 40-43% B
-
2.0-12.0 min: 43-54% B
-
12.0-12.1 min: 54-70% B
-
12.1-15.0 min: Hold at 70% B
-
15.0-15.1 min: 70-40% B
-
15.1-20.0 min: Hold at 40% B for re-equilibration.
-
3. Mass Spectrometry:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
MS1 Scan Range: m/z 400-600.
-
MS/MS: Use data-dependent acquisition (DDA) or targeted selected reaction monitoring (SRM) to acquire fragmentation data for the precursor ions of interest.
-
Precursor Ions: m/z 522.3 for C18(Acyl) LPC and m/z 506.3 for this compound.
-
Collision Energy: Optimize between 20-40 eV.
-
Visualizations
Caption: A typical experimental workflow for the differentiation of LPC isomers.
Caption: Differentiating fragmentation pathways of C18(Acyl) and this compound.
References
- 1. Structural Distinction of Diacyl-, Alkylacyl, and Alk-1-Enylacyl Glycerophosphocholines as [M – 15]− Ions by Multiple-Stage Linear Ion-Trap Mass Spectrometry with Electrospray Ionization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Use of liquid chromatography/tandem mass spectrometry and online databases for identification of phosphocholines and lysophosphatidylcholines in human red blood cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Enhanced lipid isomer separation in human plasma using reversed-phase UPLC with ion-mobility/high-resolution MS detection - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A sensitive LC–MS/MS method for isomer separation and quantitative determination of 51 pyrrolizidine alkaloids and two tropane alkaloids in cow’s milk - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. ssi.shimadzu.com [ssi.shimadzu.com]
- 8. Low Concentration Ozone Reacts with Plasmalogen Glycerophosphoethanolamine Lipids in Lung Surfactant - PMC [pmc.ncbi.nlm.nih.gov]
Addressing matrix effects in the analysis of C18(Plasm) LPC in complex samples
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the analysis of 1-O-(1Z-octadecenyl)-2-hydroxy-sn-glycero-3-phosphocholine (C18(Plasm) LPC) in complex samples.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they impact the analysis of this compound?
A1: Matrix effects are the alteration of ionization efficiency of an analyte by co-eluting compounds in the sample matrix.[1][2] In the analysis of this compound, components of complex samples like plasma or serum, such as phospholipids (B1166683), salts, and proteins, can co-elute and interfere with the ionization of the target analyte in the mass spectrometer's ion source. This interference can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), resulting in inaccurate and imprecise quantification.[1][2] Phospholipids are a major contributor to matrix effects in biological samples due to their high abundance and tendency to co-extract with lipid analytes.[1]
Q2: How can I detect the presence of matrix effects in my this compound analysis?
A2: Two primary methods are used to assess matrix effects:
-
Post-Extraction Addition: This is a quantitative method where a known amount of the analyte is spiked into a blank matrix extract (a sample that has gone through the entire extraction process but does not contain the analyte of interest). The response of the spiked analyte in the matrix extract is then compared to the response of the same amount of analyte in a neat solvent. A significant difference in signal intensity indicates the presence of matrix effects.[1]
-
Post-Column Infusion: This is a qualitative method used to identify regions in the chromatogram where ion suppression or enhancement occurs. A constant flow of the analyte solution is infused into the mass spectrometer's ion source post-column, while a blank matrix extract is injected onto the LC system. Any deviation from the stable baseline signal of the infused analyte indicates the presence of co-eluting matrix components that are causing ion suppression or enhancement.
Q3: What is the most effective strategy to minimize matrix effects for this compound?
A3: A multi-faceted approach is often the most effective. This includes:
-
Optimized Sample Preparation: The goal is to remove interfering matrix components while efficiently extracting this compound. Techniques like Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE) are generally more effective at removing phospholipids than simple Protein Precipitation (PPT).[1][3][4]
-
Chromatographic Separation: Optimizing the LC method to separate this compound from co-eluting matrix components is crucial. This can involve adjusting the mobile phase composition, gradient, or using a different column chemistry.
-
Use of a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS, such as this compound-d5, is the gold standard for compensating for matrix effects. Since the SIL-IS has nearly identical physicochemical properties to the analyte, it will experience similar extraction inefficiencies and ionization suppression or enhancement, allowing for accurate correction of the analyte signal.[5]
Troubleshooting Guides
Problem 1: Poor peak shape (tailing, fronting, or splitting) for this compound.
| Possible Cause | Recommended Solution |
| Column Overload | Reduce the injection volume or dilute the sample. |
| Column Contamination | Flush the column with a strong solvent (e.g., isopropanol), or if necessary, replace the column.[6] |
| Inappropriate Mobile Phase pH | Adjust the mobile phase pH to ensure this compound is in a single ionic form. The use of volatile mobile phase additives like formic acid or ammonium (B1175870) formate (B1220265) is recommended for LC-MS.[7] |
| Sample Solvent Incompatibility | Ensure the sample is dissolved in a solvent that is of similar or weaker strength than the initial mobile phase. |
Problem 2: Inconsistent or low recovery of this compound.
| Possible Cause | Recommended Solution |
| Inefficient Extraction | Optimize the sample preparation method. For LLE, ensure the appropriate solvent system and phase separation. For SPE, check the conditioning, loading, washing, and elution steps. |
| Analyte Adsorption | Use deactivated vials and ensure all sample transfer steps are complete. Consider adding a small amount of a competing compound to the sample to reduce non-specific binding. |
| Analyte Degradation | Ensure samples are processed and stored at appropriate temperatures (e.g., on ice or at -80°C) to prevent enzymatic or chemical degradation. |
Problem 3: High signal variability between injections.
| Possible Cause | Recommended Solution |
| Inconsistent Matrix Effects | This is a strong indicator of significant matrix effects. Implement a more rigorous sample cleanup method (e.g., switch from PPT to SPE). The use of a suitable SIL-IS is highly recommended to correct for this variability. |
| LC System Instability | Check for leaks, ensure proper pump performance, and purge the system to remove air bubbles.[8] |
| Ion Source Contamination | Clean the ion source as per the manufacturer's instructions. Contamination can lead to erratic ionization.[8] |
Quantitative Data Summary
The following table summarizes the typical performance of different sample preparation techniques in reducing matrix effects for phospholipid analysis. While specific data for this compound is limited, these values for general phospholipids provide a good indication of expected performance.
| Sample Preparation Method | Typical Analyte Recovery (%) | Matrix Effect (Ion Suppression/Enhancement) | Key Advantages | Key Disadvantages |
| Protein Precipitation (PPT) | 80-100% | High (Significant ion suppression common)[1][4] | Simple, fast, and inexpensive. | Ineffective at removing phospholipids and other small molecule interferences.[1][3] |
| Liquid-Liquid Extraction (LLE) | 70-95% | Moderate | Good removal of proteins and some phospholipids. | Can be labor-intensive and difficult to automate. |
| Solid-Phase Extraction (SPE) | 85-105%[9] | Low (Effective removal of phospholipids)[3][4][9] | High selectivity, good reproducibility, and amenable to automation. | Can be more expensive and require method development. |
Experimental Protocols
Protocol 1: Post-Extraction Addition for Matrix Effect Assessment
-
Prepare three sets of samples:
-
Set A (Neat Standard): Spike the analyte and internal standard (IS) into the final reconstitution solvent.
-
Set B (Blank Matrix): Process a blank matrix sample (e.g., plasma from a control group) through the entire sample preparation procedure.
-
Set C (Post-Spiked Matrix): After the final evaporation step of the blank matrix from Set B, spike the analyte and IS into the reconstitution solvent.
-
-
Analyze all three sets by LC-MS/MS.
-
Calculate the Matrix Factor (MF):
-
MF = (Peak Area of Analyte in Set C) / (Peak Area of Analyte in Set A)
-
An MF < 1 indicates ion suppression, while an MF > 1 indicates ion enhancement. An MF between 0.8 and 1.2 is generally considered acceptable.
-
-
Calculate the IS-Normalized Matrix Factor:
-
IS-Normalized MF = ( (Peak Area of Analyte in Set C) / (Peak Area of IS in Set C) ) / ( (Peak Area of Analyte in Set A) / (Peak Area of IS in Set A) )
-
An IS-normalized MF close to 1 indicates that the internal standard is effectively compensating for the matrix effect.
-
Protocol 2: Solid-Phase Extraction (SPE) for this compound from Plasma
This protocol is a general guideline and should be optimized for your specific application. A C18 or a mixed-mode cation exchange (MCX) SPE cartridge is often suitable for lysophospholipids.
-
Conditioning: Condition the SPE cartridge with 1 mL of methanol (B129727) followed by 1 mL of water.
-
Sample Loading:
-
Pre-treat 100 µL of plasma by adding 300 µL of acetonitrile (B52724) to precipitate proteins.
-
Vortex and centrifuge.
-
Load the supernatant onto the conditioned SPE cartridge.
-
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.
-
Elution: Elute the this compound with 1 mL of methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in an appropriate volume of the initial mobile phase.
Visualizations
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. files.core.ac.uk [files.core.ac.uk]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. data.biotage.co.jp [data.biotage.co.jp]
- 5. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 6. agilent.com [agilent.com]
- 7. Optimization of Mobile Phase Modifiers for Fast LC-MS-Based Untargeted Metabolomics and Lipidomics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. youtube.com [youtube.com]
- 9. Comparison of different protein precipitation and solid-phase extraction protocols for the study of the catabolism of peptide drugs by LC-HRMS - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Unraveling the Immunomodulatory Dichotomy: C18(Plasm) LPC vs. C18:1 LPC in Immune Cell Function
A Comparative Guide for Researchers and Drug Development Professionals
In the intricate landscape of lipid signaling, lysophosphatidylcholines (LPCs) have emerged as critical regulators of immune cell function. Among the myriad of LPC species, those with an 18-carbon acyl chain are particularly abundant and bioactive. This guide provides a comprehensive comparison of two prominent C18 LPCs: C18(Plasm) LPC, a plasmalogen-type ether lipid, and C18:1 LPC, an ester-linked lysophospholipid. Understanding their distinct effects on immune cells is paramount for the development of novel therapeutics targeting inflammatory and autoimmune diseases.
Distinguishing Structures: A Tale of Two Bonds
The fundamental difference between this compound and C18:1 LPC lies in the linkage of the fatty acid at the sn-1 position of the glycerol (B35011) backbone. This compound possesses a vinyl-ether bond, a hallmark of plasmalogens, while C18:1 LPC has a more common ester bond. This seemingly subtle structural variance leads to profound differences in their chemical properties and, consequently, their biological activities. The vinyl-ether bond in this compound, for instance, makes it more susceptible to oxidation, suggesting a role in redox signaling and antioxidant defense.
Impact on Immune Cell Function: A Comparative Analysis
While direct comparative studies are limited, a growing body of evidence allows for an indirect assessment of their differential effects on key immune cell populations.
T Lymphocytes: Orchestrators of Adaptive Immunity
-
C18:1 LPC: This ester-linked LPC has been shown to be a potent chemoattractant for T lymphocytes.[1] It can also potentiate T cell activation, leading to enhanced proliferation and cytokine production.[2] Specifically, C18:1 LPC has been observed to enhance the secretion of the pro-inflammatory cytokine Interferon-gamma (IFN-γ) in human T lymphocytes, an effect that is dependent on the presence of other activating signals like IL-2 or IL-12.[3]
-
This compound: Data on the direct effects of this compound on T cell function is currently scarce. However, the general role of ether lipids in modulating membrane dynamics and signaling suggests that it could influence T cell receptor clustering and subsequent signaling cascades.[4] Further research is critically needed to elucidate the specific role of this compound in T cell activation and differentiation.
Macrophages: The Innate Immune Sentinels
-
C18:1 LPC: C18:1 LPC is a known activator of macrophages, promoting a pro-inflammatory M1 phenotype.[5] This polarization is characterized by the increased expression of pro-inflammatory cytokines such as TNF-α and IL-6.[6] The signaling mechanisms implicated in C18:1 LPC-mediated macrophage activation include the engagement of Toll-like receptors (TLRs), specifically TLR2 and TLR4, and G-protein coupled receptors like G2A.[7][8]
-
This compound: Plasmalogens, in general, are thought to play a role in macrophage function, including phagocytosis.[9] The antioxidant properties of the vinyl-ether bond may also protect macrophages from oxidative stress, a common feature of inflammatory environments.[10] However, specific studies detailing the influence of this compound on macrophage polarization and cytokine secretion are lacking.
Dendritic Cells: The Antigen-Presenting Powerhouses
-
C18:1 LPC: In contrast to its pro-inflammatory role in other immune cells, C18:1 LPC has been reported to have a limited effect on the maturation of monocyte-derived dendritic cells (MoDCs). One study showed that C18:1 LPC did not induce the upregulation of maturation markers such as HLA-DR, CD86, and CD40, nor did it stimulate the secretion of key chemokines like IL-8 and IP-10.[11]
-
This compound: The impact of this compound on dendritic cell function remains an unexplored area. Given the critical role of dendritic cells in initiating adaptive immune responses, investigating the effects of this ether lipid on their maturation and antigen presentation capacity is a crucial next step.
Quantitative Data Summary
| Immune Cell Type | Parameter | This compound Effect | C18:1 LPC Effect | Reference |
| T Lymphocytes | Chemotaxis | Data not available | Chemoattractant | [1] |
| Proliferation | Data not available | Potentiates activation-induced proliferation | [2] | |
| IFN-γ Secretion | Data not available | Enhances cytokine-induced secretion | [3] | |
| Macrophages | Polarization | Data not available | Promotes M1 phenotype | [5] |
| Pro-inflammatory Cytokine Secretion | Data not available | Increases TNF-α and IL-6 | [6] | |
| Dendritic Cells | Maturation Marker Upregulation | Data not available | No significant effect | [11] |
| Chemokine Secretion (IL-8, IP-10) | Data not available | No significant induction | [11] |
Signaling Pathways: A Divergence in Molecular Mechanisms
The differential effects of this compound and C18:1 LPC on immune cells are likely rooted in their distinct engagement of signaling pathways.
C18:1 LPC Signaling:
C18:1 LPC is known to signal through multiple receptor systems, including:
-
G-Protein Coupled Receptors (GPCRs): G2A is a well-characterized receptor for LPC, and its activation can lead to downstream signaling cascades involving mitogen-activated protein kinases (MAPKs).[7][8]
-
Toll-Like Receptors (TLRs): C18:1 LPC can act as a ligand for TLR2 and TLR4, triggering pro-inflammatory signaling pathways that culminate in the activation of NF-κB and the production of inflammatory cytokines.[12]
Caption: C18:1 LPC signaling in immune cells.
This compound Signaling:
The specific signaling pathways for this compound in immune cells are not yet well-defined. However, based on the known functions of ether lipids, potential mechanisms include:
-
Modulation of Membrane Rafts: Plasmalogens are enriched in lipid rafts, which are critical signaling platforms on the cell surface. By altering the composition and fluidity of these microdomains, this compound could indirectly influence a variety of signaling pathways initiated at the plasma membrane.[4]
-
Generation of Second Messengers: The breakdown of this compound by specific phospholipases could release novel second messengers that participate in intracellular signaling.[4]
Caption: Putative signaling mechanisms of this compound.
Experimental Protocols
This section provides generalized methodologies for key experiments cited in this guide. Researchers should adapt these protocols based on their specific experimental needs and cell types.
Immune Cell Stimulation with LPCs
Objective: To assess the effect of this compound and C18:1 LPC on immune cell activation, proliferation, and cytokine production.
Materials:
-
Human Peripheral Blood Mononuclear Cells (PBMCs) or isolated immune cell populations (T cells, macrophages, dendritic cells)
-
RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), penicillin/streptomycin, and L-glutamine
-
This compound and C18:1 LPC (stock solutions prepared in an appropriate solvent, e.g., ethanol (B145695) or DMSO, and then diluted in culture medium)
-
Cell stimulation reagents (e.g., anti-CD3/CD28 antibodies for T cells, LPS for macrophages)
-
96-well cell culture plates
Procedure:
-
Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.
-
Wash the cells and resuspend them in complete RPMI-1640 medium at a concentration of 1 x 10^6 cells/mL.
-
Seed 100 µL of the cell suspension into each well of a 96-well plate.
-
Add 100 µL of medium containing the desired concentration of this compound or C18:1 LPC (final concentrations typically range from 1 to 50 µM). Include a vehicle control.
-
For co-stimulation experiments, add appropriate stimuli (e.g., anti-CD3/CD28 beads for T cells at a 1:1 bead-to-cell ratio, or 100 ng/mL LPS for macrophages).
-
Incubate the plates at 37°C in a 5% CO2 incubator for the desired time period (e.g., 24-72 hours for cytokine analysis, 3-5 days for proliferation assays).
-
At the end of the incubation, collect the cell culture supernatants for cytokine analysis and process the cells for proliferation or phenotyping assays.
Caption: General workflow for immune cell stimulation and analysis.
T Cell Proliferation Assay using CFSE
Objective: To quantify the proliferation of T cells in response to LPC treatment.
Materials:
-
Carboxyfluorescein succinimidyl ester (CFSE)
-
Phosphate-buffered saline (PBS)
-
Fetal bovine serum (FBS)
-
Stimulated T cells from the previous protocol
-
Flow cytometer
Procedure:
-
Before stimulation, label the T cells with CFSE. Resuspend the cells at 1 x 10^7 cells/mL in pre-warmed PBS.
-
Add CFSE to a final concentration of 1-5 µM and incubate for 10 minutes at 37°C, protected from light.
-
Quench the staining reaction by adding 5 volumes of ice-cold RPMI-1640 with 10% FBS.
-
Wash the cells three times with complete medium to remove excess CFSE.
-
Proceed with the T cell stimulation protocol as described above.
-
After the incubation period (typically 3-5 days), harvest the cells and stain them with fluorescently labeled antibodies against T cell surface markers (e.g., CD3, CD4, CD8).
-
Analyze the cells by flow cytometry. Proliferating cells will show a sequential halving of CFSE fluorescence intensity with each cell division.[13][14][15]
Cytokine Quantification by ELISA
Objective: To measure the concentration of cytokines secreted by immune cells in response to LPC treatment.
Materials:
-
Cell culture supernatants from the stimulation protocol
-
Commercially available ELISA kits for the cytokines of interest (e.g., IFN-γ, TNF-α, IL-6, IL-10)
-
ELISA plate reader
Procedure:
-
Follow the manufacturer's instructions provided with the ELISA kit.[16][17][18][19][20]
-
Briefly, coat a 96-well plate with a capture antibody specific for the target cytokine.
-
Block the plate to prevent non-specific binding.
-
Add the cell culture supernatants and a series of known standards to the wells.
-
Incubate to allow the cytokine to bind to the capture antibody.
-
Wash the plate and add a biotinylated detection antibody.
-
Incubate, wash, and then add a streptavidin-horseradish peroxidase (HRP) conjugate.
-
Incubate, wash, and add a substrate solution (e.g., TMB).
-
Stop the reaction and measure the absorbance at the appropriate wavelength using an ELISA plate reader.
-
Calculate the cytokine concentrations in the samples by comparing their absorbance to the standard curve.
Conclusion and Future Directions
The available evidence, though incomplete, suggests that this compound and C18:1 LPC likely exert distinct and potentially opposing effects on immune cell function. While C18:1 LPC appears to be a predominantly pro-inflammatory mediator, the role of this compound is less clear and may involve more nuanced regulatory functions, possibly including antioxidant and membrane-modulating activities.
To fully elucidate the immunomodulatory roles of these two important lipid species, further research is imperative. Direct, head-to-head comparative studies are needed to quantify their effects on a wide range of immune cell types and functions. Advanced lipidomics and systems biology approaches will be crucial in mapping their specific signaling pathways and understanding their broader impact on the immune system. A deeper understanding of the differential effects of ether- and ester-linked LPCs will undoubtedly open new avenues for the development of targeted therapies for a host of immune-mediated diseases.
References
- 1. Lysophosphatidylcholine (LPC) induces proinflammatory cytokines by a platelet-activating factor (PAF) receptor-dependent mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Role of lysophosphatidylcholine in T-lymphocyte activation: involvement of phospholipase A2 in signal transduction through protein kinase C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Lysophosphatidylcholine enhances cytokine-induced interferon gamma expression in human T lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Ether lipid - Wikipedia [en.wikipedia.org]
- 5. Lysophosphatidylcholine perpetuates macrophage polarization toward classically activated phenotype in inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Lysophosphatidylcholine promotes intercellular adhesion molecule-1 and vascular cell adhesion molecule-1 expression in human umbilical vein endothelial cells via an orphan G protein receptor 2-mediated signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Effects of Ether vs. Ester Linkage on Lipid Bilayer Structure and Water Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Single Lysophosphatidylcholine Components Exhibit Adjuvant Activities In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Lysophosphatidylcholine triggers TLR2- and TLR4-mediated signaling pathways but counteracts LPS-induced NO synthesis in peritoneal macrophages by inhibiting NF-κB translocation and MAPK/ERK phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Methods to Assess Proliferation of Stimulated Human Lymphocytes In Vitro: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | Optimization of a Method to Detect Autoantigen-Specific T-Cell Responses in Type 1 Diabetes [frontiersin.org]
- 15. media.tghn.org [media.tghn.org]
- 16. Cytokine Elisa [bdbiosciences.com]
- 17. Cytokine Elisa [bdbiosciences.com]
- 18. Detection and Quantification of Cytokines and Other Biomarkers - PMC [pmc.ncbi.nlm.nih.gov]
- 19. biomatik.com [biomatik.com]
- 20. Cytokine analysis - ELISA / CBA [sanquin.org]
Comparative Analysis of C18(Plasm) LPC Levels in Healthy vs. Diseased States
A Guide for Researchers and Drug Development Professionals
This guide provides a comparative analysis of 1-O-1'-(Z)-octadecenyl-2-hydroxy-sn-glycero-3-phosphocholine (C18(Plasm) LPC) levels in healthy individuals versus those with various disease states. This compound is a member of the lysophosphatidylcholine (B164491) (LPC) family of lipids, which are increasingly recognized for their roles as signaling molecules in a range of physiological and pathological processes. Alterations in the circulating levels of specific LPC species, such as this compound (often analyzed as its acyl equivalent, LPC 18:0), have been implicated in several diseases, including cancer, Alzheimer's disease, and cardiovascular disease. This guide summarizes key findings, presents available quantitative data, details relevant experimental protocols, and visualizes associated signaling pathways to support further research and therapeutic development.
Data Presentation: Quantitative Comparison of LPC Levels
The following table summarizes the plasma concentrations of LPC, with a focus on C18:0 LPC, in healthy individuals and patients with different diseases. It is important to note that variations in analytical methods and patient cohorts can influence reported values.
| Condition | Analyte | Concentration (µM) | Observation | Reference |
| Healthy Controls | Total LPC | 200 - 300 | Normal physiological range. | [1] |
| LPC 18:0 | 56.5 ± 14.9 | [2] | ||
| Cancer | Total LPC | 207 ± 59 | Decreased concentrations observed, corresponding to the lower limit of the healthy range.[1][3] | [1] |
| LPC 18:0 | Not specified | Higher plasma levels are associated with a lower risk of breast, prostate, and colorectal cancer.[4] | [4] | |
| Alzheimer's Disease | LPC 18:0 | Not specified | Decreased levels of 18:0 LPC have been observed in preclinical and mild cognitive impairment-AD groups.[5] Other studies have reported conflicting results regarding changes in LPC species.[6] | [5] |
| Cardiovascular Disease | LPC 18:0 | Not specified | Significantly lower plasma levels were found in patients with cardiovascular risk undergoing elective coronary artery bypass grafting compared to healthy controls.[7] | [7] |
Experimental Protocols
The quantification of this compound and other lysophosphatidylcholines in plasma is most commonly and accurately performed using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Below is a representative experimental protocol synthesized from established methodologies.
Objective: To extract and quantify this compound (as LPC 18:0) from human plasma.
Materials:
-
Human plasma collected in EDTA-containing tubes
-
Internal Standards (IS): LPC 17:0 or other non-endogenous LPC species
-
Methanol (B129727) (LC-MS grade)
-
Chloroform (B151607) (LC-MS grade)
-
Water (LC-MS grade)
-
Ammonium (B1175870) acetate
-
Formic acid
-
C18 solid-phase extraction (SPE) cartridges or a liquid-liquid extraction protocol
-
LC-MS/MS system (e.g., UPLC coupled to a triple quadrupole or Q-TOF mass spectrometer)
Procedure:
-
Sample Preparation and Lipid Extraction (Liquid-Liquid Extraction):
-
Thaw frozen plasma samples on ice.
-
To 50 µL of plasma, add 10 µL of the internal standard solution (e.g., LPC 17:0 in methanol).
-
Add 200 µL of methanol and vortex for 30 seconds to precipitate proteins.
-
Add 400 µL of chloroform and vortex for 1 minute.
-
Add 150 µL of water and vortex for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C to separate the phases.
-
Carefully collect the lower organic phase containing the lipids.
-
Dry the extracted lipids under a stream of nitrogen.
-
Reconstitute the dried lipid extract in 100 µL of the initial mobile phase (e.g., 95:5 water:methanol with 0.1% formic acid).
-
-
LC-MS/MS Analysis:
-
Liquid Chromatography (LC):
-
Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size).
-
Mobile Phase A: Water with 0.1% formic acid and 5 mM ammonium acetate.
-
Mobile Phase B: Methanol with 0.1% formic acid and 5 mM ammonium acetate.
-
Gradient: A typical gradient would start at a low percentage of mobile phase B, increasing to a high percentage over several minutes to elute the lipids.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5-10 µL.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
LPC 18:0: Precursor ion (m/z) 524.4 -> Product ion (m/z) 184.1 (for the phosphocholine (B91661) headgroup).
-
Internal Standard (e.g., LPC 17:0): Precursor ion (m/z) 510.4 -> Product ion (m/z) 184.1.
-
-
Instrument Settings: Optimize cone voltage, collision energy, and other parameters for the specific instrument and analytes.
-
-
-
Quantification:
-
Create a calibration curve using known concentrations of a C18:0 LPC standard spiked into a surrogate matrix (e.g., charcoal-stripped plasma).
-
Calculate the peak area ratio of the analyte to the internal standard.
-
Determine the concentration of C18:0 LPC in the plasma samples by interpolating from the calibration curve.
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the general signaling pathway of LPC and a typical experimental workflow for its analysis.
Caption: General signaling pathway of Lysophosphatidylcholine (LPC).
Caption: A typical experimental workflow for the analysis of LPC from plasma samples.
References
- 1. Plasma lyso-phosphatidylcholine concentration is decreased in cancer patients with weight loss and activated inflammatory status - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Alterations of Plasma Lysophosphatidylcholine Species in Obesity and Weight Loss | PLOS One [journals.plos.org]
- 3. (PDF) Plasma lyso-phosphatidylcholine concentration is decreased in cancer patients with weight loss and activated inflammatory status. (2007) | Lenka A. Taylor | 160 Citations [scispace.com]
- 4. Higher plasma levels of lysophosphatidylcholine 18:0 are related to a lower risk of common cancers in a prospective metabolomics study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academicmed.org [academicmed.org]
- 6. Perspective: The Potential Role of Circulating Lysophosphatidylcholine in Neuroprotection against Alzheimer Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ahajournals.org [ahajournals.org]
Head-to-head comparison of different extraction methods for C18(Plasm) LPC
For researchers, scientists, and drug development professionals working with C18(Plasm) LPC (1-O-1'-(Z)-octadecenyl-2-hydroxy-sn-glycero-3-phosphocholine), the efficient and reproducible extraction from biological matrices is a critical first step for accurate quantification and downstream analysis. This guide provides a head-to-head comparison of the most common extraction methodologies: Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), and Protein Precipitation (PPT).
Performance Comparison
The choice of extraction method can significantly impact the recovery, purity, and ultimately the quantitative accuracy of this compound analysis. Below is a summary of the performance of each method based on available data for lysophospholipids, which can be considered indicative for this compound.
| Parameter | Solid-Phase Extraction (SPE) | Liquid-Liquid Extraction (LLE) | Protein Precipitation (PPT) |
| Recovery | Generally high and reproducible, often >90% for phospholipids (B1166683).[1][2] | Can be variable depending on the solvent system; traditional methods like Bligh & Dyer show good recovery for many lipid classes.[1] | Method dependent; simple methanol (B129727) precipitation can result in acceptable recovery for polar lysolipids.[1] |
| Purity/Matrix Effect | Excellent; effectively removes salts, proteins, and phospholipids, leading to minimal matrix effects.[3] | Moderate; co-extraction of other lipids and matrix components can occur, potentially leading to ion suppression in mass spectrometry. | Lower; often results in extracts with significant matrix components, though modifications can improve cleanliness.[2] |
| Reproducibility | High, especially with automated systems.[2] | Can be operator-dependent, leading to variability.[2] | Generally good for simple protocols, but can be influenced by precipitation efficiency.[4] |
| Selectivity | High; sorbents can be chosen to selectively isolate specific lipid classes. | Moderate; depends on the partitioning properties of the solvent system. | Low; precipitates proteins but co-extracts a wide range of other molecules. |
| Throughput | High, especially with 96-well plate formats.[2] | Lower; can be labor-intensive and difficult to automate.[2] | High; simple and fast procedure.[5] |
| Solvent Consumption | Generally lower compared to LLE.[6] | High. | Moderate. |
Experimental Workflows
The following diagrams illustrate the typical workflows for each extraction method.
Experimental Protocols
Below are detailed methodologies for each of the key extraction techniques discussed.
Solid-Phase Extraction (SPE) Protocol
This protocol is a general guideline and may require optimization for specific applications. A C18 reversed-phase sorbent is often suitable for lysophospholipids.[6][7]
-
Cartridge Conditioning: Condition a C18 SPE cartridge by passing 1 mL of methanol followed by 1 mL of water. Do not allow the cartridge to dry.
-
Sample Loading: Mix 100 µL of plasma with an internal standard and dilute with 900 µL of a suitable buffer (e.g., water or a weak aqueous buffer). Load the entire sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of a weak organic solvent (e.g., 5% methanol in water) to remove polar interferences.
-
Elution: Elute the this compound with 1 mL of methanol or another suitable organic solvent into a clean collection tube.
-
Solvent Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen. Reconstitute the residue in a small volume (e.g., 100 µL) of the initial mobile phase for LC-MS analysis.
Liquid-Liquid Extraction (LLE) Protocol (Modified Bligh & Dyer)
The Bligh & Dyer method is a classic LLE technique for total lipid extraction.[8][9]
-
Sample Preparation: To 100 µL of plasma in a glass tube, add an internal standard.
-
Solvent Addition: Add 375 µL of a chloroform (B151607):methanol (1:2, v/v) mixture. Vortex thoroughly for 1 minute.
-
Phase Separation: Add 125 µL of chloroform and vortex for 30 seconds. Then, add 125 µL of water and vortex for another 30 seconds.
-
Centrifugation: Centrifuge the mixture at 1,000 x g for 10 minutes to facilitate phase separation.
-
Collection: Carefully collect the lower organic phase (chloroform layer) containing the lipids using a glass Pasteur pipette.
-
Solvent Evaporation and Reconstitution: Evaporate the collected organic phase to dryness under nitrogen. Reconstitute the lipid extract in a suitable solvent for analysis.
Protein Precipitation (PPT) Protocol
This is a simple and rapid method, often using methanol or acetonitrile.[5][9]
-
Solvent Addition: To 100 µL of plasma in a microcentrifuge tube, add 400 µL of ice-cold methanol containing an internal standard.
-
Vortexing: Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.
-
Incubation: Incubate the sample at -20°C for 20 minutes to enhance precipitation.
-
Centrifugation: Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Collection: Carefully transfer the supernatant containing the extracted lipids to a new tube.
-
Analysis: The supernatant can be directly injected for LC-MS analysis or evaporated and reconstituted if concentration is needed.
This compound Signaling Pathway Context
This compound is a lysoplasmalogen, a type of ether lipid. Lysophospholipids, in general, can act as signaling molecules by activating G protein-coupled receptors (GPCRs), leading to various downstream cellular responses. While the specific signaling pathways for this compound are not as extensively characterized as for other LPCs, a generalized pathway is presented below.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. A Novel Solid Phase Extraction Sample Preparation Method for Lipidomic Analysis of Human Plasma Using Liquid Chromatography/Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. waters.com [waters.com]
- 4. Comparison between 5 extractions methods in either plasma or serum to determine the optimal extraction and matrix combination for human metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. agilent.com [agilent.com]
- 6. Innovative Solid-Phase Extraction Strategies for Improving the Advanced Chromatographic Determination of Drugs in Challenging Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The use of under-loaded C18 solid-phase extraction plates increases reproducibility of analysis of tryptic peptides from unfractionated human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. stop-alz.com [stop-alz.com]
- 9. An extremely simple method for extraction of lysophospholipids and phospholipids from blood samples - PMC [pmc.ncbi.nlm.nih.gov]
Cross-validation of C18(Plasm) LPC Quantification: A Comparative Guide to Analytical Platforms
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of C18(Plasm) lysophosphatidylcholine (B164491) (LPC) is critical for advancing research in various fields, including neuroscience, cardiovascular disease, and metabolic disorders. This guide provides a comprehensive cross-validation of two primary analytical platforms used for C18(Plasm) LPC quantification: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS). We present a synthesis of experimental data to objectively compare their performance and offer detailed experimental protocols.
Data Presentation: A Comparative Analysis
The choice of analytical platform significantly impacts the sensitivity, specificity, and throughput of this compound quantification. While direct head-to-head comparative studies for this compound are limited, this table synthesizes typical performance characteristics for each platform based on the analysis of lysophospholipids and plasmalogens.
| Parameter | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Gas Chromatography-Mass Spectrometry (GC-MS) | Key Considerations |
| Specificity | High. Direct detection of the intact this compound molecule allows for precise identification and differentiation from isomers. | Moderate to High. Indirect analysis of derivatives (dimethyl acetals) can be specific, but may not distinguish between different acyl chains at the sn-2 position of the original plasmalogen. | LC-MS/MS provides superior structural confirmation. |
| Sensitivity (LOD/LOQ) | High (femt- to picomole range).[1][2] | Moderate (picomole range). | LC-MS/MS is generally more sensitive for non-volatile lipids like LPCs. |
| Linearity | Excellent. Wide dynamic range. | Good. Dependent on the efficiency and reproducibility of the derivatization step. | LC-MS/MS often exhibits a wider linear range. |
| Precision (%RSD) | High (<15%). | Good (<20%). Precision can be influenced by the multi-step sample preparation. | LC-MS/MS offers better reproducibility due to simpler sample processing. |
| Accuracy (%Recovery) | High (typically >90%). | Variable. Dependent on the derivatization and extraction efficiency. | Direct analysis by LC-MS/MS generally leads to higher accuracy. |
| Sample Preparation | Relatively simple: Protein precipitation and/or liquid-liquid or solid-phase extraction. | Complex: Requires lipid extraction followed by chemical derivatization (e.g., acid-catalyzed methanolysis) to form fatty acid methyl esters and dimethyl acetals.[3] | GC-MS requires a more labor-intensive and time-consuming sample preparation process. |
| Throughput | High. Amenable to automation. | Lower. The derivatization step can be a bottleneck. | LC-MS/MS is better suited for large-scale clinical and research studies. |
Experimental Protocols
Detailed and robust experimental protocols are fundamental for reproducible and accurate quantification of this compound. Below are representative methodologies for both LC-MS/MS and GC-MS platforms.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol
This method allows for the direct quantification of intact this compound.
1. Sample Preparation (Plasma)
-
Protein Precipitation: To 100 µL of plasma, add 400 µL of ice-cold methanol (B129727) containing an appropriate internal standard (e.g., a deuterated LPC analog).
-
Vortex: Vortex the mixture vigorously for 1 minute to precipitate proteins.
-
Centrifugation: Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Supernatant Collection: Carefully transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase.
2. Liquid Chromatography
-
Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm) is commonly used.[4]
-
Mobile Phase A: Water with 0.1% formic acid and 10 mM ammonium (B1175870) formate.
-
Mobile Phase B: Acetonitrile/Isopropanol (e.g., 90:10, v/v) with 0.1% formic acid and 10 mM ammonium formate.
-
Gradient: A typical gradient would start at a low percentage of mobile phase B, increasing to a high percentage over several minutes to elute the lipids.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
3. Mass Spectrometry
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Analysis Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transition for this compound: The specific precursor-to-product ion transition for this compound would be determined by direct infusion of a standard. The precursor ion will be the [M+H]+ adduct, and a characteristic product ion is often m/z 184.07 (phosphocholine headgroup).[5]
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
This method involves the indirect quantification of this compound through the analysis of its constituent fatty aldehyde after derivatization.
1. Lipid Extraction
-
A Folch or Bligh-Dyer extraction is typically performed on the plasma sample to isolate the total lipid fraction.
2. Derivatization: Acid-Catalyzed Methanolysis
-
The dried lipid extract is treated with a solution of methanolic HCl (e.g., 2.5% v/v) and heated (e.g., at 80°C for 1 hour).[3] This reaction cleaves the vinyl-ether bond of plasmalogens to yield dimethyl acetals (DMAs) from the sn-1 position and fatty acid methyl esters (FAMEs) from ester-linked lipids.
-
After cooling, the DMAs and FAMEs are extracted into an organic solvent like hexane.
3. Gas Chromatography
-
Column: A polar capillary column (e.g., BPX70, 30 m x 0.25 mm x 0.25 µm) is suitable for separating DMAs and FAMEs.
-
Carrier Gas: Helium.
-
Injection Mode: Splitless.
-
Temperature Program: A temperature gradient is used to separate the different DMA and FAME species, for instance, starting at a lower temperature and ramping up to a higher temperature.
4. Mass Spectrometry
-
Ionization Mode: Electron Ionization (EI).
-
Analysis Mode: Selected Ion Monitoring (SIM) or full scan mode.
-
Target Ions: The specific ions for the C18 DMA derivative are monitored for quantification.
Mandatory Visualizations
Experimental Workflows
Caption: Comparative experimental workflows for this compound quantification.
Signaling Pathways
Lysophosphatidylcholines, including this compound, are bioactive lipids involved in various signaling cascades.
Caption: Simplified LPC signaling pathway via GPCR activation.
Lysoplasmalogen metabolism is also interconnected with cholesterol homeostasis through the Liver X Receptor (LXR).
Caption: LXR signaling pathway regulating lysoplasmalogen levels.[6][7]
References
- 1. researchgate.net [researchgate.net]
- 2. Plasmalogen as a Bioactive Lipid Drug: From Preclinical Research Challenges to Opportunities in Nanomedicine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structure-specific, accurate quantitation of plasmalogen glycerophosphoethanolamine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Plasmalogens, platelet-activating factor and beyond – Ether lipids in signaling and neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Sterol-regulated transmembrane protein TMEM86a couples LXR signaling to regulation of lysoplasmalogens in macrophages - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Signaling Activity of C18(Plasm) LPC and Other Ether Lipids
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of cellular signaling, ether lipids have emerged as crucial players, mediating a diverse array of physiological and pathological processes. Among these, 1-O-(1Z-octadecenyl)-2-lyso-sn-glycero-3-phosphocholine (C18(Plasm) LPC), a lysoplasmalogen, has garnered significant interest. This guide provides a comprehensive comparison of the signaling activity of this compound with other prominent ether lipids, including the well-characterized pro-inflammatory mediator Platelet-Activating Factor (PAF). The information presented herein is supported by experimental data to aid researchers in understanding the nuanced roles of these bioactive lipids.
At a Glance: Comparative Signaling of Ether Lipids
The signaling activities of ether lipids can vary significantly based on their molecular structure. While some ether lipids are potent agonists that trigger robust cellular responses, others can act as antagonists or competitors, modulating the signaling of other lipids. The following table summarizes the key signaling characteristics of this compound in comparison to PAF and a generic alkyl-lysophosphatidylcholine (alkyl-LPC).
| Feature | This compound | Platelet-Activating Factor (PAF) | Alkyl-LPC (generic) |
| Primary Signaling Role | Potential PAF Receptor Antagonist/Competitor | Potent Pro-inflammatory Agonist | Pro-inflammatory Signaling |
| Receptor Interaction | Competes for binding to the PAF receptor.[1][2] | Binds to and activates the PAF receptor.[3] | Can activate the PAF receptor.[4][5] |
| Downstream Signaling | Inhibition of PAF-induced pathways (e.g., MAP kinase).[1][2] | Activation of Gq and Gi proteins, leading to calcium mobilization and MAP kinase activation.[3] | Can induce pro-inflammatory cytokine release.[5] |
| Physiological Effect | Potentially anti-inflammatory by antagonizing PAF.[1] | Platelet aggregation, inflammation, allergic responses.[3][6][7] | Inflammation, immune cell activation.[5] |
In-Depth Analysis of Signaling Pathways
The differential signaling activities of this compound and PAF stem from their distinct interactions with the PAF receptor (PAF-R), a G-protein coupled receptor (GPCR).
Platelet-Activating Factor (PAF) Signaling
PAF is a potent phospholipid mediator that elicits a variety of biological responses.[8] Upon binding to its receptor, PAF activates heterotrimeric G-proteins, primarily Gq and Gi. The activation of Gq leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium stores, while DAG activates protein kinase C (PKC). These events culminate in the activation of downstream signaling cascades, including the mitogen-activated protein kinase (MAPK) pathway, leading to cellular responses such as inflammation and platelet aggregation.[3]
References
- 1. Plasmalogenic Lipid Analogs as Platelet-Activating Factor Antagonists: A Potential Novel Class of Anti-inflammatory Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Lysophosphatidylcholine (LPC) induces proinflammatory cytokines by a platelet-activating factor (PAF) receptor-dependent mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Lysophosphatidylcholine (LPC) induces proinflammatory cytokines by a platelet-activating factor (PAF) receptor-dependent mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mechanism of PAF-induced platelet aggregation in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effects of acetyl glyceryl ether phosphorylcholine on human platelet function in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. avantiresearch.com [avantiresearch.com]
A Head-to-Head Comparison: C18(Plasm) LPC-d9 as an Internal Standard for Precise Lysophosphatidylcholine Quantification
For researchers, scientists, and drug development professionals engaged in lipidomics, the accurate quantification of lysophosphatidylcholines (LPCs) is paramount. As signaling molecules implicated in a myriad of physiological and pathological processes, precise measurement of LPCs is crucial for understanding disease mechanisms and for biomarker discovery. The choice of an appropriate internal standard is the cornerstone of robust and reliable quantification in mass spectrometry-based lipid analysis. This guide provides an objective comparison of C18(Plasm) LPC-d9 with a commonly used alternative, odd-chain LPCs, supported by experimental data and detailed protocols.
The ideal internal standard should mimic the analyte of interest in terms of chemical and physical properties to compensate for variations during sample preparation and analysis. In the realm of LPC quantification, two main types of internal standards are prevalent: stable isotope-labeled lipids, such as this compound-d9, and odd-chain fatty acid-containing lipids, like LPC (17:0).
Performance Comparison: Deuterated Plasmalogen vs. Odd-Chain LPC
Stable isotope-labeled standards, like this compound-d9, are often considered the gold standard as they co-elute closely with the endogenous analyte in liquid chromatography (LC) and exhibit similar ionization characteristics in the mass spectrometer. This close physicochemical resemblance allows for effective correction of matrix effects and variations in instrument response.
Odd-chain LPCs, which are not naturally abundant in most biological systems, offer a cost-effective alternative. However, their chromatographic behavior and ionization efficiency may differ more significantly from their even-chained endogenous counterparts, potentially leading to less accurate correction.
| Parameter | This compound-d9 (Deuterated Plasmalogen) | LPC (17:0) (Odd-Chain) | Key Considerations & References |
| Linearity (R²) | > 0.99 | > 0.99 | Both types of standards can achieve excellent linearity over a wide dynamic range.[1][2] |
| Accuracy (% Recovery) | Expected to be high (closer to 100%) due to better matrix effect compensation. | Generally good, but can be more susceptible to variations due to structural differences. | Deuterated standards are known to better compensate for matrix-induced ion suppression or enhancement. |
| Precision (%RSD) | Typically low (<15%) | Can be slightly higher than deuterated standards due to differential matrix effects. | Consistent performance across multiple injections is a key indicator of a good internal standard. |
| Matrix Effect | Minimal, as it closely co-elutes and ionizes like the analyte. | Can be more pronounced, leading to potential under- or overestimation. | The choice of internal standard is critical for mitigating the impact of the sample matrix on quantification. |
Experimental Protocols
Below are detailed methodologies for sample preparation and LC-MS/MS analysis for the absolute quantification of LPCs using an internal standard.
Experimental Workflow for LPC Quantification
Caption: Workflow for absolute quantification of LPCs using an internal standard.
Detailed Methodologies
1. Lipid Extraction from Plasma (MTBE Method)
-
To 100 µL of plasma, add 1.5 mL of methanol.
-
Add 10 µL of the internal standard stock solution (e.g., this compound-d9 at 10 µg/mL).
-
Vortex for 10 seconds.
-
Add 5 mL of methyl-tert-butyl ether (MTBE) and vortex for 10 minutes.
-
Add 1.25 mL of water to induce phase separation and vortex for 1 minute.
-
Centrifuge at 1,000 x g for 10 minutes.
-
Collect the upper organic phase and dry it under a stream of nitrogen.
-
Reconstitute the dried lipid extract in 100 µL of the injection solvent (e.g., methanol/acetonitrile, 1:1, v/v).
2. LC-MS/MS Analysis
-
Liquid Chromatography (LC):
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid and 10 mM ammonium (B1175870) formate.
-
Mobile Phase B: Acetonitrile/Isopropanol (90:10, v/v) with 0.1% formic acid and 10 mM ammonium formate.
-
Gradient: A typical gradient starts at 30% B, increases to 100% B over 10 minutes, holds for 5 minutes, and then re-equilibrates at 30% B for 5 minutes.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry (MS/MS):
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Analysis Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Monitor the specific precursor-to-product ion transitions for each LPC species and the internal standard. For LPCs, the characteristic product ion is often the phosphocholine (B91661) headgroup at m/z 184.
-
Example for an endogenous LPC (18:1): Precursor ion (m/z 522.3) -> Product ion (m/z 184.1).
-
Example for this compound-d9: The exact m/z will depend on the specific product, but will be shifted by the mass of the deuterium (B1214612) labels.
-
-
Lysophosphatidylcholine Signaling Pathways
LPCs exert their biological effects through various signaling pathways, contributing to processes like inflammation, apoptosis, and cell proliferation. Understanding these pathways is crucial for interpreting the significance of changes in LPC concentrations.
Caption: Simplified overview of LPC synthesis and major signaling pathways.
LPCs are primarily generated from the hydrolysis of phosphatidylcholine by phospholipase A2 (PLA2). Once formed, LPCs can act as signaling molecules by binding to various cell surface receptors, including G-protein coupled receptors (GPCRs) and Toll-like receptors (TLRs). This receptor engagement triggers downstream signaling cascades that modulate a wide range of cellular functions, including inflammatory responses, programmed cell death (apoptosis), and cell growth and movement.
Conclusion
The selection of an appropriate internal standard is a critical determinant of data quality in the absolute quantification of lysophosphatidylcholines. While odd-chain LPCs can provide acceptable performance, deuterated plasmalogen internal standards like this compound-d9 are theoretically superior due to their closer physicochemical similarity to endogenous LPCs, offering the potential for more accurate and precise measurements by effectively compensating for matrix effects. The detailed protocols and pathway diagrams provided in this guide serve as a valuable resource for researchers aiming to implement robust and reliable LPC quantification in their studies. By carefully considering the choice of internal standard and adhering to validated experimental procedures, scientists can generate high-quality data to advance our understanding of the roles of LPCs in health and disease.
References
A Researcher's Guide to Evaluating Antibody Specificity for C18(Plasm) LPC Detection
For researchers, scientists, and professionals in drug development, the accurate detection and quantification of specific lipid species are paramount. One such lipid of growing interest is C18(Plasm) LPC, a lysoplasmalogen that plays roles in various physiological and pathological processes. While antibody-based methods offer a high-throughput and cost-effective alternative to mass spectrometry, the specificity of antibodies for subtle structural variations in lipids, such as the vinyl-ether bond in plasmalogens, presents a significant challenge. This guide provides a framework for evaluating the specificity of putative antibodies for this compound and compares this immunological approach with the gold standard of mass spectrometry.
The Challenge of Specific this compound Detection
Distinguishing this compound from other closely related lysophosphatidylcholine (B164491) (LPC) species is a significant analytical hurdle. Key structural analogs that can interfere with specific detection include:
-
C18(Acyl) LPC: The more common LPC variant with an ester linkage at the sn-1 position.
-
Other Plasmalogen LPCs: Plasmalogens with different carbon chain lengths at the sn-1 position (e.g., C16(Plasm) LPC).
-
Other Lysolipids: A broad category of lipids that share structural similarities.
Comparison of Detection Methodologies: Antibody-Based vs. Mass Spectrometry
| Feature | Antibody-Based Detection (e.g., ELISA) | Mass Spectrometry (e.g., LC-MS/MS) |
| Specificity | Potentially high, but requires extensive validation to confirm specificity for the vinyl-ether bond and C18 chain length. High risk of cross-reactivity. | Very high. Can distinguish between plasmalogen and acyl LPCs based on mass-to-charge ratio and fragmentation patterns. |
| Sensitivity | Can be high, depending on the antibody's affinity. | Generally very high, capable of detecting low abundance species. |
| Throughput | High. Amenable to multi-well plate formats for screening large numbers of samples. | Lower. Sample preparation and chromatographic separation can be time-consuming. |
| Cost | Lower cost per sample once a specific antibody is developed or identified. | Higher initial instrument cost and cost per sample due to consumables and maintenance. |
| Instrumentation | Requires standard laboratory equipment (plate reader). | Requires specialized mass spectrometry instrumentation and expertise. |
| Validation | Requires rigorous validation of antibody specificity against a panel of related lipids. | Requires validation of chromatographic separation, ionization efficiency, and fragmentation. Use of internal standards is crucial.[1] |
Experimental Protocols for Antibody Specificity Validation
A crucial step before employing any antibody for this compound quantification is to perform a thorough validation of its specificity. The following experimental protocols outline a recommended validation workflow.
Direct ELISA for Binding to this compound
This experiment confirms the fundamental binding of the antibody to the target lipid.
Protocol:
-
Coating: Coat a high-binding 96-well plate with this compound (e.g., 1-10 µg/mL in an appropriate coating buffer like PBS) and incubate overnight at 4°C.
-
Blocking: Wash the plate and block with a suitable blocking buffer (e.g., 5% BSA in PBS) for 1-2 hours at room temperature.
-
Antibody Incubation: Add serial dilutions of the primary antibody to be tested and incubate for 2 hours at room temperature.
-
Secondary Antibody Incubation: Wash the plate and add a horseradish peroxidase (HRP)-conjugated secondary antibody. Incubate for 1 hour at room temperature.
-
Detection: Wash the plate and add a TMB substrate. Stop the reaction with a stop solution and read the absorbance at 450 nm.
Competitive ELISA for Specificity Assessment
This is the most critical experiment to determine the antibody's ability to distinguish this compound from its structural analogs.
Protocol:
-
Coating: Coat a 96-well plate with this compound as described above.
-
Blocking: Block the plate after coating.
-
Competitive Incubation: Pre-incubate a fixed, sub-saturating concentration of the primary antibody with increasing concentrations of various competitors:
-
This compound (positive control)
-
C18(Acyl) LPC
-
C16(Plasm) LPC
-
Other relevant lysolipids
-
-
Transfer to Plate: Add the antibody-competitor mixtures to the coated and blocked plate and incubate for 2 hours at room temperature.
-
Detection: Proceed with the secondary antibody and detection steps as in the direct ELISA protocol.
Expected Outcome: A specific antibody will show a significant decrease in signal only when pre-incubated with this compound. High cross-reactivity will be indicated by a signal decrease with other LPC analogs.
Western Blotting (Lipid Blotting)
This technique can also be adapted to assess antibody specificity for lipids spotted on a membrane.
Protocol:
-
Lipid Spotting: Spot small volumes of this compound and its analogs onto a nitrocellulose or PVDF membrane and allow them to dry.
-
Blocking: Block the membrane with a suitable blocking buffer.
-
Antibody Incubation: Incubate the membrane with the primary antibody.
-
Detection: Wash and incubate with an HRP-conjugated secondary antibody, followed by chemiluminescent detection.
Data Presentation for Validation Studies
The results of the validation experiments should be presented clearly to allow for an objective assessment of antibody specificity.
Table 1: Direct ELISA Results
| Antibody Dilution | OD 450nm (this compound) | OD 450nm (Negative Control - No Lipid) |
| 1:1000 | Value | Value |
| 1:5000 | Value | Value |
| 1:10000 | Value | Value |
Table 2: Competitive ELISA Results (IC50 Values)
| Competitor Lipid | IC50 (Concentration for 50% Inhibition) |
| This compound | Value |
| C18(Acyl) LPC | Value or "No Inhibition" |
| C16(Plasm) LPC | Value or "No Inhibition" |
| Other Lysolipid | Value or "No Inhibition" |
Visualizing Workflows and Pathways
Signaling Pathway Involving Plasmalogens
Caption: Simplified overview of this compound synthesis and its cellular roles.
Experimental Workflow for Antibody Specificity Validation
Caption: Step-by-step workflow for validating the specificity of an anti-C18(Plasm) LPC antibody.
Logical Flow for Method Selection
Caption: Decision tree for selecting a suitable method for this compound detection.
References
Navigating the Analytical Maze: A Guide to Inter-laboratory Reproducibility of C18(Plasm) LPC Measurement
For researchers, scientists, and drug development professionals, the accurate and reproducible measurement of lipid species is paramount. This guide delves into the critical area of inter-laboratory comparison for the measurement of 1-O-1'-(Z)-octadecenyl-2-hydroxy-sn-glycero-3-phosphocholine (C18(Plasm) LPC), a key lysoplasmalogen. While specific, comprehensive inter-laboratory comparison data for this compound is not yet widely published, this guide provides a framework for understanding the challenges, experimental best practices, and the expected outcomes of such a study.
The quantification of plasmalogens, including this compound, presents unique analytical hurdles due to their inherent chemical instability and the presence of isobaric and isomeric species that can interfere with accurate measurement.[1][2] These challenges underscore the critical need for robust, standardized methodologies to ensure that data generated across different laboratories is comparable and reliable. Initiatives like the Lipidomics Standards Initiative (LSI) are actively working to establish guidelines and reporting standards to improve data quality and reproducibility in the broader field of lipidomics.[3][4][5][6][7][8][9]
Proposed Experimental Protocol for an Inter-laboratory Comparison of this compound Measurement
To achieve reproducible measurements of this compound, a well-defined and harmonized experimental protocol is essential. The following outlines a comprehensive methodology based on established lipidomics practices.
Sample Preparation
-
Standard Reference Material: A common, well-characterized reference material, such as a certified plasma or serum standard (e.g., NIST SRM 1950), should be distributed to all participating laboratories.[10][11] This allows for the assessment of accuracy and inter-laboratory variability against a known standard.
-
Lipid Extraction: A standardized lipid extraction method should be employed by all participants. The Folch or a modified Bligh-Dyer method are common choices.
-
Protocol:
-
To 100 µL of plasma, add 2 mL of a cold chloroform:methanol (2:1, v/v) solution containing an appropriate internal standard, such as a deuterated this compound analog.
-
Vortex the mixture vigorously for 2 minutes.
-
Add 500 µL of 0.9% NaCl solution and vortex for another minute.
-
Centrifuge at 2,000 x g for 10 minutes at 4°C to separate the phases.
-
Carefully collect the lower organic phase containing the lipids.
-
Dry the lipid extract under a stream of nitrogen.
-
Reconstitute the dried extract in a known volume of a suitable solvent (e.g., methanol:chloroform 1:1, v/v) for LC-MS analysis.[12]
-
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis
-
Chromatographic Separation:
-
Column: A C18 reversed-phase column is typically used for the separation of lysophosphatidylcholines.
-
Mobile Phases:
-
Mobile Phase A: Acetonitrile/water (60:40) with 10 mM ammonium (B1175870) formate.
-
Mobile Phase B: Isopropanol/acetonitrile (90:10) with 10 mM ammonium formate.
-
-
Gradient: A suitable gradient should be established to ensure the separation of this compound from other lipid species.
-
Flow Rate: A typical flow rate would be in the range of 0.2-0.4 mL/min.
-
-
Mass Spectrometry Detection:
-
Ionization Mode: Electrospray ionization (ESI) in positive mode is commonly used for the detection of LPCs.
-
MS/MS Analysis: Multiple Reaction Monitoring (MRM) is the preferred method for targeted quantification due to its high selectivity and sensitivity.[13]
-
Precursor Ion: The [M+H]+ ion of this compound.
-
Product Ion: A characteristic fragment ion, such as the phosphocholine (B91661) headgroup at m/z 184.
-
-
Data Presentation and Analysis
The quantitative data from each participating laboratory should be collected and organized for clear comparison. The primary metric for assessing reproducibility is the coefficient of variation (CV), both within a single laboratory (intra-laboratory) and between all participating laboratories (inter-laboratory).
Table 1: Hypothetical Inter-laboratory Comparison of this compound Measurement in a Standard Reference Material
| Laboratory | Mean Concentration (µM) | Standard Deviation (µM) | Intra-laboratory CV (%) |
| Lab 1 | 1.52 | 0.08 | 5.3 |
| Lab 2 | 1.45 | 0.11 | 7.6 |
| Lab 3 | 1.60 | 0.09 | 5.6 |
| Lab 4 | 1.38 | 0.12 | 8.7 |
| Lab 5 | 1.55 | 0.07 | 4.5 |
| Overall | 1.50 | 0.09 | 6.0 (Inter-lab) |
Visualizing the Workflow and Biological Context
To further clarify the experimental process and the biological relevance of this compound, the following diagrams are provided.
References
- 1. DSpace [archive.hshsl.umaryland.edu]
- 2. Unequivocal Mapping of Molecular Ether Lipid Species by LC-MS/MS in Plasmalogen-Deficient Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Steps Toward Minimal Reporting Standards for Lipidomics Mass Spectrometry in Biomedical Research Publications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ahajournals.org [ahajournals.org]
- 5. azolifesciences.com [azolifesciences.com]
- 6. The lipidomics reporting checklist a framework for transparency of lipidomic experiments and repurposing resource data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. lipidomicstandards.org [lipidomicstandards.org]
- 8. Lipidomics needs more standardization - LIFS Tools web portal [lifs-tools.org]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Validation of a multiplexed and targeted lipidomics assay for accurate quantification of lipidomes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Plasmalogen Profiling in Porcine Brain Tissues by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Rapid identification of plasmalogen molecular species using targeted multiplexed selected reaction monitoring mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of C18(Plasm) LPC: A Step-by-Step Guide for Laboratory Professionals
Essential Safety and Disposal Protocols for 1-O-(1Z-octadecenyl)-2-lyso-sn-glycero-3-phosphocholine
For researchers, scientists, and drug development professionals handling C18(Plasm) LPC, a plasmalogen lysophosphatidylcholine (B164491), ensuring its proper disposal is crucial for laboratory safety and environmental protection. Due to the absence of specific disposal data for this compound, a cautious approach based on general best practices for laboratory chemical waste is mandated.
Immediate Safety and Handling
Before proceeding with any disposal procedures, it is imperative to handle this compound with appropriate personal protective equipment (PPE). While a Safety Data Sheet (SDS) for a general lysophosphatidylcholine mixture from egg yolk suggests it is not classified as a hazardous substance, another SDS for Lysophosphatidylcholine 18:2 indicates significant potential hazards, including being harmful if swallowed and fatal in contact with skin.[1][2] Given this conflicting information and the lack of a specific SDS for this compound, researchers should err on the side of caution.
Recommended Personal Protective Equipment (PPE):
| PPE Item | Specification |
| Gloves | Chemical-resistant (e.g., nitrile) |
| Eye Protection | Safety glasses or goggles |
| Lab Coat | Standard laboratory coat |
Disposal Procedure for this compound
All chemical waste, including this compound and any materials contaminated with it, should be treated as hazardous waste unless explicitly determined to be non-hazardous by a qualified safety officer.[3]
Step 1: Waste Segregation
Proper segregation of chemical waste is the first and most critical step in the disposal process.
-
Solid Waste: Collect any solid this compound, contaminated consumables (e.g., pipette tips, weighing paper), and PPE into a designated, chemically compatible, and clearly labeled hazardous waste container.
-
Liquid Waste: If this compound is in a solvent, collect it in a designated hazardous liquid waste container. Do not mix with incompatible waste streams. For instance, halogenated and non-halogenated solvents should be kept separate.
-
Sharps: Any sharps, such as needles or blades, contaminated with this compound must be disposed of in a designated sharps container.
Step 2: Container Labeling
All waste containers must be accurately and clearly labeled.
-
The words "Hazardous Waste" must be prominently displayed.
-
The full chemical name, "1-O-(1Z-octadecenyl)-2-lyso-sn-glycero-3-phosphocholine (this compound)," must be written out.
-
List all components of the waste, including any solvents and their approximate concentrations.
-
Indicate the primary hazards (e.g., "Potentially Toxic," "Handle with Caution").
-
Include the date the waste was first added to the container.
Step 3: Storage of Waste
Store hazardous waste in a designated Satellite Accumulation Area (SAA) within the laboratory.[4]
-
The storage area should be secure and away from general laboratory traffic.
-
Ensure secondary containment is in place to prevent spills.
-
Do not store incompatible waste types together. For example, keep acids separate from bases and oxidizers away from flammable materials.[4]
Step 4: Disposal Request and Pickup
Once the waste container is full or ready for disposal, follow your institution's established procedures for hazardous waste pickup.
-
Complete a hazardous waste pickup request form as required by your institution's Environmental Health and Safety (EHS) department.
-
Ensure all labeling is accurate and legible before the scheduled pickup.
Visualizing the Disposal Workflow
The following diagram illustrates the procedural flow for the proper disposal of this compound.
Caption: this compound Disposal Workflow.
General Chemical Waste Disposal Principles
The disposal of this compound should adhere to the broader principles of laboratory chemical waste management.
Caption: Key Logical Relationships in Lab Waste Disposal.
By adhering to these systematic procedures, laboratories can ensure the safe and compliant disposal of this compound, thereby protecting personnel and the environment. Always consult your institution's specific safety and disposal guidelines.
References
Essential Safety and Logistical Information for Handling C18(Plasm) LPC
For researchers, scientists, and drug development professionals, ensuring safe and efficient handling of specialized lipids like C18(Plasm) LPC (1-O-1'-(Z)-octadecenyl-2-hydroxy-sn-glycero-3-phosphocholine) is paramount. This guide provides immediate, essential information on personal protective equipment (PPE), operational procedures, and disposal plans to foster a secure laboratory environment. This compound is available as a powder or dissolved in chloroform (B151607); this guide addresses the specific safety considerations for both forms.[1]
Hazard Identification and Safety Summary
This compound, particularly when in a chloroform solution, presents multiple hazards that necessitate careful handling. Chloroform is a suspected carcinogen, toxic if inhaled, and can cause serious skin and eye irritation.[2][3][4] The powdered form of the lipid may form combustible dust concentrations in the air.[5] Adherence to the safety protocols outlined below is critical to mitigate risks.
Hazard Summary Table
| Form | Hazard Classifications | Signal Word | Key Hazard Statements |
| Powder | Combustible Dust | Warning | May form combustible dust concentrations in air.[5] |
| In Chloroform | Acute Toxicity (Inhalation, Oral), Skin Irritation, Eye Irritation, Carcinogenicity, Specific Target Organ Toxicity | Danger | Toxic if inhaled. Harmful if swallowed. Causes skin and serious eye irritation. Suspected of causing cancer. Causes damage to organs through prolonged or repeated exposure.[3][4][6] |
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the first line of defense against chemical exposure. The required PPE for handling this compound depends on its physical form.
PPE for Handling this compound Powder
When handling the powdered form, the primary concern is the inhalation of dust and skin contact.
-
Respiratory Protection : For weighing and transferring powder, a NIOSH-approved respirator is recommended to prevent inhalation.[7] Work should be conducted in a chemical fume hood or a powder handling enclosure.[8]
-
Hand Protection : Disposable nitrile gloves are generally sufficient for handling the powder, providing protection against incidental contact.[9]
-
Eye Protection : ANSI-approved safety glasses or chemical splash goggles are required.[9]
-
Body Protection : A standard laboratory coat, fully buttoned, along with long pants and closed-toe shoes, must be worn.[9]
PPE for Handling this compound in Chloroform
When this compound is in a chloroform solution, the PPE requirements are more stringent due to the hazardous nature of the solvent.
-
Hand Protection : Chloroform readily penetrates standard nitrile and latex gloves.[10][11] Therefore, more robust gloves are mandatory. Recommended options include:
-
Eye and Face Protection : Chemical splash goggles are required. When there is a significant risk of splashing, a face shield should be worn in addition to goggles.[15]
-
Body Protection : A lab coat must be worn. For larger quantities or procedures with a higher risk of splashing, a chemical-resistant apron over the lab coat is recommended.[16]
-
Engineering Controls : All work with this compound in chloroform must be performed in a certified chemical fume hood to prevent the inhalation of toxic vapors.[2][13]
Quantitative Data for Glove Selection (Chloroform)
| Glove Material | Breakthrough Time | Degradation Rating | Recommendation |
| Nitrile | < 2.5 minutes[15] | Poor[17] | Not Recommended for prolonged contact[18][19] |
| Latex | - | Poor[17] | Not Recommended[14] |
| Butyl Rubber | 120-240 minutes[12] | Good | Recommended |
| Viton® | > 480 minutes | Excellent | Highly Recommended |
| Chloroprene | - | Good[14] | Fair, check manufacturer data |
Operational and Disposal Plans
A clear, step-by-step plan for handling and disposal is essential for laboratory safety and regulatory compliance.
Experimental Protocol: Step-by-Step Handling Procedure
The following protocol outlines a typical lipid extraction procedure, which is a common application for this type of compound.
-
Preparation :
-
Ensure all necessary PPE is worn correctly before entering the designated work area.
-
If working with the powder, allow the container to reach room temperature before opening to prevent condensation of moisture, as the lipid is hygroscopic.[20]
-
All handling of this compound in chloroform must be done inside a chemical fume hood.[13]
-
-
Sample Preparation (Lipid Extraction) :
-
To a homogenized biological sample, add a 2:1 (v/v) mixture of chloroform and methanol.[21]
-
Vortex the mixture vigorously to ensure thorough mixing and lipid extraction.
-
Add water or an aqueous salt solution to induce phase separation.[21] The lipids will be in the lower, chloroform phase.[21][22]
-
Carefully transfer the lower chloroform layer containing the lipids to a clean glass tube using a glass pipette.[21][22]
-
-
Solvent Evaporation :
-
The chloroform can be evaporated under a gentle stream of nitrogen or argon to isolate the lipid.[22]
-
The container may cool during evaporation; holding it in your hand can provide gentle warming.
-
For complete removal of the solvent, the sample can be placed under a vacuum for 1-2 hours.
-
-
Storage :
Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure compliance with regulations.
-
Waste Segregation :
-
All waste containing chloroform is considered halogenated organic waste and must be segregated from non-halogenated waste.[16][23][24] Mixing these waste streams increases disposal costs and complexity.[23]
-
Collect all disposable materials that have come into contact with this compound (e.g., gloves, pipette tips, paper towels) in a dedicated, clearly labeled hazardous waste container.[2]
-
-
Waste Collection :
-
Liquid waste (chloroform solutions) should be collected in a sealed, compatible container (e.g., a polyethylene (B3416737) or glass bottle) that is clearly labeled as "Hazardous Waste: Halogenated Solvents (Chloroform)".[16]
-
Solid waste contaminated with this compound should be double-bagged in clear plastic bags and labeled as hazardous waste.[2]
-
-
Disposal Procedure :
Visual Workflow for Safe Handling of this compound
Caption: Workflow for Safe Handling of this compound.
References
- 1. Avanti Research<SUP>™</SUP> - A Croda Brand | Sigma-Aldrich [sigmaaldrich.com]
- 2. sites.chemengr.ucsb.edu [sites.chemengr.ucsb.edu]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. avantiresearch.com [avantiresearch.com]
- 6. avantiresearch.com [avantiresearch.com]
- 7. ddpsinc.com [ddpsinc.com]
- 8. Powder Handling - AirClean Systems [aircleansystems.com]
- 9. ehs.weill.cornell.edu [ehs.weill.cornell.edu]
- 10. laballey.com [laballey.com]
- 11. safety.duke.edu [safety.duke.edu]
- 12. reddit.com [reddit.com]
- 13. lsuhsc.edu [lsuhsc.edu]
- 14. docs.rs-online.com [docs.rs-online.com]
- 15. ehs.umich.edu [ehs.umich.edu]
- 16. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 17. safety.fsu.edu [safety.fsu.edu]
- 18. glovesbyweb.com [glovesbyweb.com]
- 19. unisafegloves.com [unisafegloves.com]
- 20. avantiresearch.com [avantiresearch.com]
- 21. Single Step Lipid Extraction From Food Stuffs [rockedu.rockefeller.edu]
- 22. Lipid Extraction and Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 23. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 24. campusoperations.temple.edu [campusoperations.temple.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
